molecular formula C8H14Cl2N2O B1434374 4-(1,3-Oxazol-5-yl)piperidine CAS No. 2034156-74-4

4-(1,3-Oxazol-5-yl)piperidine

Cat. No.: B1434374
CAS No.: 2034156-74-4
M. Wt: 225.11 g/mol
InChI Key: PPWPLIVYDIYZFA-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)piperidine, with CAS Number 2034156-74-4, is a versatile nitrogen- and oxygen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which combines a piperidine scaffold with a 1,3-oxazole ring, makes it a privileged fragment for constructing novel compounds with enhanced or multitarget biological activities . This compound serves as a critical synthetic intermediate in the development of potential therapeutic agents. Research into analogous 4-phosphorylated 1,3-oxazole derivatives has demonstrated their promise as potent antifungal agents. These compounds act by inhibiting fructose-1,6-bisphosphate aldolase (FBA-II), a target present in pathogenic fungi like Candida albicans but absent in humans, offering a selective mechanism of action against azole-resistant fungal pathogens . Furthermore, hybrids incorporating the oxazole moiety, such as 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, have shown superior antibacterial activity against ESKAPE panel pathogens compared to established antibiotics like nitrofurantoin, highlighting the value of the oxazole fragment in antibiotic development . The broader class of isoxazole-oxazole hybrids is under investigation for a diverse spectrum of applications, including anticancer, anti-inflammatory, antitubercular, and antidepressant agents . Researchers value this compound for its structural versatility in molecular hybridization, a strategy that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPLIVYDIYZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034156-74-4
Record name 4-(1,3-oxazol-5-yl)piperidine dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of robust heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the linkage of a piperidine ring—a privileged structure in numerous approved drugs—with an oxazole moiety presents a compelling architectural motif. This guide provides a comprehensive technical overview of 4-(1,3-Oxazol-5-yl)piperidine, a versatile building block with significant potential in drug discovery. We will delve into its synthesis, physicochemical properties, and the burgeoning therapeutic applications of its derivatives, offering field-proven insights for researchers navigating the development of novel therapeutics.

Core Molecular Architecture and Physicochemical Properties

The this compound scaffold combines the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, hydrogen-bond accepting properties of the 1,3-oxazole ring. This unique combination of features makes it an attractive starting point for library synthesis and lead optimization.

Structural Features

The core structure consists of a piperidine ring substituted at the 4-position with the 5-position of a 1,3-oxazole ring. The piperidine nitrogen provides a key handle for derivatization, allowing for the introduction of a wide range of substituents to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyPredicted Value/RangeJustification
Molecular Weight 152.19 g/mol Calculated from the chemical formula C8H12N2O.
logP ~1.0 - 1.5Estimated based on the combination of a hydrophilic piperidine and a moderately lipophilic oxazole.
pKa ~8.5 - 9.5The basicity is primarily due to the piperidine nitrogen.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The free base is expected to have limited aqueous solubility, while the salt form will be more soluble.
Melting Point Not reported for the free base. The hydrochloride salt is expected to be a high-melting solid.Data from a related compound, 1-(cyclopropylmethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, shows a melting point of 126–127 °C[1].

Synthesis of the this compound Core

The construction of the 5-substituted 1,3-oxazole ring is efficiently achieved through the Van Leusen oxazole synthesis. This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to form the oxazole ring from an aldehyde precursor.[2][3]

Rationale for the Van Leusen Approach

The Van Leusen reaction is a robust and high-yielding method for the synthesis of 5-substituted oxazoles.[2][3] It proceeds through a [3+2] cycloaddition mechanism and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[2] The readily available N-protected piperidine-4-carboxaldehyde serves as the starting material for the piperidine portion of the molecule.

Experimental Protocol: Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

This protocol outlines the synthesis of the N-Boc protected intermediate, which can then be deprotected to yield the free base or used directly for further derivatization.

Step 1: Reaction Setup

  • To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

  • Cool the mixture in an ice bath.

Step 2: Base Addition and Reaction

  • Slowly add a solution of potassium carbonate (K2CO3) (2.0-2.5 eq) in water to the cooled reaction mixture with vigorous stirring. The use of a strong base is crucial for the deprotonation of TosMIC.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Partition the residue between water and a suitable organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine as a pure compound.

Synthesis_Workflow start N-Boc-piperidine-4-carboxaldehyde reaction Van Leusen Reaction (Methanol, 0°C to RT) start->reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->reaction base K2CO3 (aq) base->reaction workup Aqueous Workup (EtOAc/Water extraction) reaction->workup purification Column Chromatography workup->purification product N-Boc-4-(1,3-oxazol-5-yl)piperidine purification->product deprotection Acidic Deprotection (e.g., TFA or HCl) product->deprotection final_product This compound deprotection->final_product Anticancer_Mechanism compound 4-(Oxazolyl)piperidine Derivatives tubulin Tubulin Polymerization compound->tubulin Inhibition kinase Kinase Activity (e.g., VEGFR-2) compound->kinase Inhibition cell_cycle Cell Cycle Arrest tubulin->cell_cycle Leads to angiogenesis Inhibition of Angiogenesis kinase->angiogenesis Leads to apoptosis Apoptosis cell_cycle->apoptosis angiogenesis->apoptosis

Caption: Potential anticancer mechanisms of action for 4-(oxazolyl)piperidine derivatives.

Antimicrobial Activity

The oxadiazole ring, a close relative of the oxazole ring, is a component of numerous antibacterial and antifungal agents. [5][6]Derivatives of 1,3,4-oxadiazole have shown efficacy against a range of pathogens. [5]For example, 5-nitrofuran-tagged oxazolyl pyrazolopiperidines have demonstrated good activity against ESKAPE pathogens. [1][7]This suggests that the this compound core could be a valuable starting point for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility Testing

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Applications

The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of piperidine have been explored for a variety of neurological and psychiatric disorders. While direct data on the CNS activity of this compound is limited, related structures have shown promise. For example, certain piperidine derivatives have been investigated as 5-HT2A receptor inverse agonists with potential antipsychotic activity. [8]

Future Directions and Conclusion

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its straightforward synthesis via the Van Leusen reaction allows for the facile generation of diverse libraries of compounds. The demonstrated biological activities of its close analogues in oncology and infectious diseases provide a strong rationale for further investigation.

Future research should focus on:

  • Systematic Derivatization: Exploration of the structure-activity relationship (SAR) by modifying the piperidine nitrogen and potentially substituting the oxazole ring.

  • Broad Biological Screening: Evaluation of new derivatives against a wide range of biological targets to uncover novel therapeutic applications.

  • Pharmacokinetic Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize their drug-like characteristics.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from ketones. Tetrahedron Lett.1972, 13, 3119-3122.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules2022, 27(8), 2486.
  • Vanover, K. E.; et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J. Pharmacol. Exp. Ther.2006, 317(2), 910-918.
  • Kłys, A.; et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals (Basel)2021, 14(12), 1274.
  • Krasavin, M.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg. Med. Chem. Lett.2013, 23(13), 3909-3913.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules2021, 26(16), 4987.
  • Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazoles. Der Pharma Chemica2015, 7(10), 28-36.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020, 5(43), 28096-28106.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules2023, 28(16), 6109.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2020, 5(23), 13903-13911.
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules2010, 15(4), 2539-2551.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
  • Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega2023, 8(10), 9579-9594.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules2021, 26(16), 4987.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1649.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.

Sources

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(1,3-oxazol-5-yl)piperidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics.

Core Identifiers and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and fundamental properties. This compound is most commonly handled in its free base form or as a dihydrochloride salt, each with distinct identifiers.

IdentifierThis compound (Free Base)This compound dihydrochloride
CAS Number 1211527-20-62034156-74-4[1]
Molecular Formula C₈H₁₂N₂OC₈H₁₄Cl₂N₂O[1]
Molecular Weight 152.19 g/mol 225.11 g/mol [1]
IUPAC Name This compoundThis compound;dihydrochloride
Canonical SMILES C1CNCCC1C2=CN=CO2C1CNCCC1C2=CN=CO2.Cl.Cl[1]
Predicted Boiling Point 259.8±33.0 °CNot Available
Predicted Density 1.066±0.06 g/cm³Not Available
Storage Conditions Room Temperature, Sealed in DryRoom Temperature, Sealed in Dry

Note: Predicted properties are computationally derived and should be confirmed experimentally.

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound can be approached through several established methodologies for oxazole formation. A plausible and efficient route involves the reaction of a protected piperidine derivative with a suitable precursor for the oxazole ring, followed by deprotection. Below is a detailed, proposed experimental protocol based on analogous syntheses of related oxazole-containing compounds.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A N-Boc-isonipecotic acid C N-Boc-4-(2,2-dimethoxy-ethylcarbamoyl)piperidine A->C Coupling Agent (e.g., HATU, DIPEA) B Aminoacetaldehyde dimethyl acetal B->C D N-Boc-4-(1,3-oxazol-5-yl)piperidine C->D Dehydrative Cyclization (e.g., POCl₃, pyridine) E This compound D->E Acidic Conditions (e.g., HCl in Dioxane) F This compound dihydrochloride E->F Excess HCl in Ether

Caption: Proposed synthetic workflow for this compound and its dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2,2-dimethoxyethyl)carbamoyl)piperidine-1-carboxylate

  • To a solution of N-Boc-isonipecotic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent like HATU (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add aminoacetaldehyde dimethyl acetal (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Dissolve the product from Step 1 in a dehydrating solvent system, such as a mixture of phosphorus oxychloride (POCl₃) and pyridine.

  • Heat the reaction mixture to reflux for several hours, monitoring the formation of the oxazole ring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base like sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected this compound.

Step 3: Synthesis of this compound (Free Base)

  • Dissolve the N-Boc protected compound from Step 2 in a suitable solvent like dioxane or methanol.

  • Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or ether).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure. To obtain the free base, neutralize the resulting salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the free base of this compound.

Step 4: Synthesis of this compound dihydrochloride

  • Dissolve the free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Add an excess of a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride as a stable solid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (predicted): The spectrum is expected to show characteristic signals for the piperidine ring protons, including multiplets in the regions of approximately 1.5-2.0 ppm and 2.8-3.2 ppm. The protons on the oxazole ring would likely appear as singlets or doublets in the downfield region, typically between 7.0 and 8.5 ppm.

  • ¹³C NMR (predicted): The carbon signals for the piperidine ring are expected in the aliphatic region (around 25-50 ppm). The carbons of the oxazole ring will be in the aromatic/heteroaromatic region, with the C=N carbon appearing further downfield.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 152. The dihydrochloride salt would likely show the molecular ion of the free base in the positive ion mode.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(oxazol-5-yl)piperidine scaffold is a valuable building block in medicinal chemistry due to the combination of the versatile oxazole ring and the frequently utilized piperidine moiety. The piperidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and providing a key interaction point with biological targets.[2][3][4] The oxazole ring is a bioisostere for amide and ester groups and is known to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[5]

Derivatives of the oxazole-piperidine core have shown promise in various therapeutic areas, most notably in oncology. For instance, compounds incorporating a similar 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold have been identified as a novel class of tubulin inhibitors with potent antiproliferative activity against cancer cell lines.[6]

Pharmacophore_Concept cluster_0 This compound Scaffold cluster_1 Potential Biological Targets cluster_2 Therapeutic Applications Scaffold Oxazole-Piperidine Core Target1 Kinases Scaffold->Target1 Kinase Inhibitors Target2 GPCRs Scaffold->Target2 GPCR Modulators Target3 Ion Channels Scaffold->Target3 Channel Blockers App1 Oncology Target1->App1 App2 Neuroscience Target2->App2 App3 Inflammation Target3->App3

Caption: Conceptual diagram illustrating the role of the this compound scaffold in drug design.

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The oxazole moiety can also be further functionalized to fine-tune interactions with the target protein.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward, albeit multi-step, synthesis and the proven utility of the oxazole-piperidine scaffold in medicinal chemistry make it an attractive starting point for the development of novel therapeutic agents. As research into new chemical entities continues, the application of such privileged scaffolds will undoubtedly play a crucial role in the design of the next generation of medicines.

References

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Synthesis and Characterization of 4-(1,3-Oxazol-5-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3-oxazol-5-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy leverages the robust and efficient van Leusen oxazole synthesis, followed by a standard deprotection step. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization methodologies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile scaffold into their research programs.

Introduction: The Significance of the Oxazolyl-Piperidine Scaffold

The fusion of piperidine and oxazole rings in this compound creates a unique chemical scaffold with significant potential in medicinal chemistry. The piperidine moiety, a ubiquitous feature in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The 1,3-oxazole ring serves as a versatile bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. The combination of these two heterocyclic systems has led to the development of novel therapeutic agents across various disease areas.

This guide focuses on a reliable and scalable synthetic route to this compound, providing a foundation for the synthesis of more complex derivatives and facilitating its application in drug discovery pipelines.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the piperidine nitrogen's protecting group and the C4-C5 bond of the oxazole ring. This suggests a synthetic strategy centered around the formation of the oxazole ring onto a pre-functionalized piperidine core.

The van Leusen oxazole synthesis is an ideal candidate for this transformation.[1] This powerful reaction facilitates the construction of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[2] The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: N-Boc Deprotection Start N-Boc-4-formylpiperidine Intermediate tert-butyl this compound-1-carboxylate Start->Intermediate Base (e.g., K2CO3) Methanol, Reflux TosMIC TosMIC TosMIC->Intermediate FinalProduct This compound Intermediate->FinalProduct Acid (e.g., HCl) Dioxane Van Leusen Mechanism cluster_mechanism Reaction Mechanism TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Adduct Alkoxide Adduct Deprotonated_TosMIC->Adduct Nucleophilic Attack Aldehyde N-Boc-4-formylpiperidine Aldehyde->Adduct Oxazoline 5-hydroxy-4-tosyl-4,5-dihydrooxazole Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole N-Boc-4-(1,3-oxazol-5-yl)piperidine Oxazoline->Oxazole Elimination of Toluenesulfinic Acid & Water

Figure 2: Mechanism of the Van Leusen Oxazole Synthesis.

The key steps of the mechanism are as follows:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of TosMIC, which is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups.

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of N-Boc-4-formylpiperidine.

  • Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the electrophilic carbon of the isocyanide group, forming a 5-hydroxy-4-tosyl-4,5-dihydrooxazole intermediate.

  • Elimination and Aromatization: The intermediate then undergoes a base-promoted elimination of toluenesulfinic acid and water to yield the aromatic oxazole ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This procedure is adapted from established van Leusen oxazole synthesis protocols. [3] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-formylpiperidine213.2910.0 g46.9 mmol
p-Toluenesulfonylmethyl isocyanide (TosMIC)195.249.6 g49.2 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.2113.0 g94.1 mmol
Anhydrous Methanol (MeOH)32.04200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-formylpiperidine (10.0 g, 46.9 mmol), TosMIC (9.6 g, 49.2 mmol), and anhydrous potassium carbonate (13.0 g, 94.1 mmol).

  • Add anhydrous methanol (200 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate as a solid.

Step 2: Synthesis of this compound Hydrochloride

This procedure outlines the deprotection of the N-Boc group under acidic conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl this compound-1-carboxylate252.3210.0 g39.6 mmol
4 M HCl in 1,4-Dioxane-50 mL200 mmol
Diethyl Ether (Et₂O)74.12As needed-

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 39.6 mmol) in 4 M HCl in 1,4-dioxane (50 mL) in a round-bottom flask at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with diethyl ether to remove any residual dioxane and impurities.

  • Dry the solid under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and oxazole rings. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The protons on the oxazole ring will appear in the aromatic region, with distinct chemical shifts for the C2-H and C4-H protons.

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The carbonyl carbon of the Boc group (in the intermediate) will have a characteristic chemical shift around 155 ppm. The carbons of the oxazole ring will appear in the downfield region.

Expected Spectral Data for tert-butyl this compound-1-carboxylate:

ProtonExpected Chemical Shift (ppm)Multiplicity
C(CH₃)₃~1.45s
Piperidine CH₂1.60-1.90m
Piperidine CH2.80-3.00m
Piperidine CH₂N3.90-4.20m
Oxazole C4-H~7.10s
Oxazole C2-H~7.90s

Expected Spectral Data for this compound Hydrochloride:

ProtonExpected Chemical Shift (ppm)Multiplicity
Piperidine CH₂2.00-2.30m
Piperidine CH3.10-3.30m
Piperidine CH₂N3.40-3.60m
Oxazole C4-H~7.30s
Oxazole C2-H~8.10s
NH₂⁺Broad singletbr s
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compounds. For the final product, this compound, the expected [M+H]⁺ ion would be at m/z 153.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Analysis

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for use in subsequent synthetic steps or biological assays.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The strategic use of the van Leusen oxazole synthesis followed by N-Boc deprotection provides a reliable route to this valuable heterocyclic building block. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to produce and validate this compound for applications in medicinal chemistry and drug discovery. The versatility of the oxazolyl-piperidine scaffold ensures its continued importance in the development of novel therapeutic agents.

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 13. A General and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide. J. Org. Chem.1977, 42 (7), 1153–1159.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1594.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link] (accessed Jan 19, 2026).

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem. [Link] (accessed Jan 19, 2026).

  • Van Leusen reaction. Wikipedia. [Link] (accessed Jan 19, 2026).

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A Technical Guide to the Biological Activity of Novel Oxazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The oxazole and piperidine moieties individually represent "privileged scaffolds"—structural frameworks that are repeatedly found in biologically active compounds and approved pharmaceuticals.[1][2][3][4] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is known for its ability to engage in various non-covalent interactions with biological targets, conferring a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] Notable drugs containing the oxazole ring include the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[1][6]

Concurrently, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for optimizing drug-receptor interactions.[7] This versatility has led to its incorporation into a vast array of drugs with diverse therapeutic applications.[3]

The hybridization of these two potent scaffolds into novel oxazole-piperidine derivatives creates a new chemical space ripe for exploration. These hybrid molecules offer the potential for synergistic or novel biological activities by combining the electronic and binding properties of the oxazole ring with the structural and pharmacokinetic advantages of the piperidine moiety. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and validated experimental evaluation of these promising compounds, aimed at researchers and professionals in the field of drug development.

I. Synthetic Strategies: Constructing the Oxazole-Piperidine Core

The rational design of novel derivatives hinges on robust and flexible synthetic methodologies. The construction of oxazole-piperidine hybrids typically involves the synthesis of one scaffold followed by its linkage to the other. Several established methods are employed, with the choice often dictated by the desired substitution patterns and overall synthetic efficiency.[3][8]

One of the most powerful and widely used methods for constructing the 5-substituted oxazole ring is the van Leusen Oxazole Synthesis .[5][9]

Causality in Method Selection: The van Leusen reaction is favored for its operational simplicity and the use of readily available aldehydes as starting materials. It proceeds under mild, basic conditions, allowing for a broad tolerance of functional groups on both the aldehyde and the piperidine moiety, which is crucial for building diverse chemical libraries for screening.[5] The reaction involves a [3+2] cycloaddition between a deprotonated tosylmethylisocyanide (TosMIC) and an aldehyde, which, after cyclization and elimination of toluenesulfinic acid, yields the desired 5-substituted oxazole.[5]

Below is a generalized workflow for synthesizing a library of oxazole-piperidine derivatives.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Oxazole Ring Formation (van Leusen Reaction) cluster_2 Purification & Characterization P1 Start with Substituted Piperidine P2 Functionalization (e.g., formylation) to yield Piperidine-carboxaldehyde P1->P2 Chemical Transformation O1 Piperidine-carboxaldehyde P2->O1 Input O4 Reaction Mixture O1->O4 O2 Tosylmethylisocyanide (TosMIC) O2->O4 O3 Base (e.g., K2CO3) in Methanol O3->O4 Catalyst O5 Cyclization & Elimination O4->O5 Reflux O6 Novel Oxazole-Piperidine Derivative O5->O6 C1 Crude Product O6->C1 Input C2 Column Chromatography C1->C2 C3 Pure Compound C2->C3 C4 Spectroscopic Analysis (NMR, MS, FTIR) C3->C4 C5 Verified Structure C4->C5

Caption: General workflow for the synthesis of oxazole-piperidine derivatives.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of oxazole-piperidine derivatives is their potential as anticancer agents.[10][11] These compounds have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Mechanism of Action: Dual Kinase Inhibition

A prominent mechanism of action for several novel oxazole-piperidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are critical for tumor growth and angiogenesis.[12] Specifically, dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met has emerged as a promising strategy.[12]

  • VEGFR-2: This is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[13] Inhibiting VEGFR-2 blocks this crucial supply line, effectively starving the tumor.[13]

  • c-Met: This receptor is often overexpressed in various cancers and is associated with tumor growth, invasion, and metastasis.[12]

By simultaneously blocking both pathways, these derivatives can deliver a powerful, multi-pronged attack on tumor progression. The mechanism often involves competitive binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.[12] This disruption ultimately leads to cell cycle arrest and the induction of apoptosis.[13][14]

G Ligand Oxazole-Piperidine Derivative VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibits cMet c-Met Ligand->cMet Inhibits PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates RAS RAS/MAPK Pathway VEGFR2->RAS Activates cMet->PI3K Activates cMet->RAS Activates Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Promotes RAS->Proliferation Apoptosis Apoptosis Caspase Caspase Activation Bcl2->Caspase Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase Promotes Caspase->Apoptosis Induces

Caption: Simplified signaling pathway of dual VEGFR-2/c-Met inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDModificationTarget Cell LineIC50 (µM) [VEGFR-2]IC50 (µM) [c-Met]Reference
11a Phenyl ethanoneMCF-7 (Breast)0.0820.280[12]
11b p-Fluorophenyl ethanoneMCF-7 (Breast)0.0570.181[12]
3g 3-(N,N-dimethylamino)propylHT29 (Colon)58.4 (Cytotoxicity)N/A[13]
Sorafenib Reference Drug-0.058-[12]
Staurosporine Reference Drug--0.237[12]

Expert Interpretation: The data clearly demonstrates potent activity, with compound 11b showing IC50 values on par with or exceeding the reference drugs Sorafenib and Staurosporine.[12] The addition of a fluorine atom in 11b compared to 11a significantly enhances inhibitory activity, a key insight for structure-activity relationship (SAR) studies, suggesting that electronegative substituents on the phenyl ring are favorable for kinase binding.

III. Antimicrobial and Anti-inflammatory Activities

Beyond oncology, oxazole-piperidine derivatives have demonstrated significant promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

These compounds have shown broad-spectrum activity against various bacterial and fungal strains.[1][6][15][16] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or the cell division protein FtsZ.[6][17]

Derivative ClassTarget OrganismActivity MetricResultReference
Amine-linked bis-oxazoleStaphylococcus aureusZone of Inhibition21 mm[6]
Amine-linked bis-oxazoleKlebsiella pneumoniaeZone of Inhibition22 mm[6]
Oxadiazole-piperidineS. aureusMIC0.5 - 4 µg/mL[17]

SAR Insights: Structure-activity relationship studies on oxadiazole-based antibacterials (structurally related to oxazoles) revealed that heteroaliphatic rings like piperidine at certain positions could be detrimental to activity, whereas specific substitutions on other parts of the scaffold were favored.[17] This highlights the critical importance of the precise arrangement and connectivity between the heterocyclic cores.

Anti-inflammatory Potential

Inflammation is a key pathological process in many diseases. Oxazole derivatives are known to inhibit key inflammatory mediators.[1][18][19] The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[19]

Evaluation is commonly performed using the carrageenan-induced rat paw edema model, a standard and reliable in vivo assay for acute inflammation.[18] In this model, novel oxazole derivatives have shown a significant reduction in paw swelling compared to controls, with some compounds exhibiting activity comparable to the standard drug Indomethacin.[18]

IV. Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of novel compounds must follow robust, validated protocols. The following sections detail standard methodologies for assessing the biological activities described above.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole-piperidine derivatives (e.g., 0.01 to 10 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (vehicle only, e.g., saline).

    • Group II: Standard (Indomethacin, 10 mg/kg, p.o.).

    • Group III, IV, etc.: Test compounds at different doses.

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the mean paw edema volume of the control group and Vt is the mean paw edema volume of the treated group.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

V. Conclusion and Future Perspectives

The hybridization of oxazole and piperidine scaffolds has yielded a compelling new class of molecules with significant therapeutic potential across multiple disease areas. As anticancer agents, they demonstrate potent, multi-targeted activity against key oncogenic drivers like VEGFR-2 and c-Met.[12] Furthermore, their demonstrated antimicrobial and anti-inflammatory properties broaden their potential clinical applications.[1][6][18]

The success of future research in this area will depend on several key factors:

  • Rational SAR Studies: Expanding chemical libraries with systematic structural modifications to further refine potency and selectivity.[2][7][17]

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that potent compounds have the potential to become viable drug candidates.

The oxazole-piperidine core is a versatile and powerful platform for drug discovery. The insights and protocols detailed in this guide provide a solid foundation for researchers to build upon, accelerating the journey of these novel derivatives from the laboratory to potential clinical applications.

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The Emerging Therapeutic Potential of the 4-(1,3-Oxazol-5-yl)piperidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1,3-oxazol-5-yl)piperidine core represents a compelling, albeit underexplored, heterocyclic scaffold for the development of novel therapeutics. While direct extensive research on this specific isomeric arrangement is nascent, the broader family of piperidine-oxazole and piperidine-isoxazole conjugates has demonstrated significant pharmacological activity across diverse disease areas. This technical guide synthesizes the available data on related compounds to project the potential therapeutic applications of this compound, providing a strategic framework for its investigation. We will delve into promising therapeutic targets, propose synthetic strategies, and outline key experimental protocols to validate its potential in oncology, central nervous system (CNS) disorders, and infectious diseases. This document serves as a foundational resource for researchers, chemists, and pharmacologists poised to investigate this promising chemical space.

Introduction: The Strategic Value of the Piperidine-Oxazole Moiety

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast number of approved drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional scaffold that can be readily functionalized to optimize pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.[2] When coupled with an aromatic five-membered heterocycle like 1,3-oxazole, the resulting conjugate gains additional features conducive to drug-like activity. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, serving as a bioisosteric replacement for other functional groups and contributing to target binding affinity.[3][4]

While the 4-(1,2,4-oxadiazol-5-yl)piperidine isomer has been more extensively studied, particularly as a tubulin inhibitor for oncology applications, the 1,3-oxazol-5-yl linkage presents a unique electronic and steric profile that warrants dedicated investigation.[5] This guide will extrapolate from the known pharmacology of related structures to build a compelling case for the therapeutic exploration of the this compound core.

Projected Therapeutic Applications & Mechanistic Hypotheses

Based on the established activities of analogous compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Oncology

The development of novel anti-cancer agents remains a high priority in pharmaceutical research. The piperidine-heterocycle scaffold has shown considerable promise in this area.

  • Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

    Derivatives of the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as a novel class of tubulin inhibitors.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. It is plausible that the this compound scaffold could be similarly decorated to interact with the colchicine-binding site on β-tubulin. The oxazole ring could engage in key hydrogen bonding interactions, while substitutions on the piperidine nitrogen could be tailored to optimize binding affinity and selectivity.

  • Hypothesized Mechanism of Action: Smoothened (SMO) Antagonism

    The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation is implicated in several human cancers. The G-protein coupled receptor, Smoothened (SMO), is a key transducer in this pathway. A patent for 1,2,4-oxadiazole substituted piperidine and piperazine derivatives mentions 1,3-oxazol-5-yl as a potential R10 group in compounds designed as SMO antagonists. This suggests that the this compound core could serve as a scaffold for developing inhibitors of the Hh pathway, offering a potential treatment for basal cell carcinoma, medulloblastoma, and other Hh-driven malignancies.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are well-represented in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.

  • Hypothesized Mechanism of Action: Multi-Target Antipsychotic Activity

    Piperidine-substituted benzoxazoles have been investigated as multi-target antipsychotics, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6] The this compound scaffold could be elaborated with appropriate pharmacophoric features to achieve a similar multi-receptor binding profile. Such a profile is considered advantageous for treating complex psychiatric disorders like schizophrenia by addressing both the positive and negative symptoms with a reduced side-effect profile compared to traditional antipsychotics.

  • Hypothesized Mechanism of Action: α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

    The α7 nAChR is implicated in inflammatory processes and cognitive function, making it a target for a range of CNS and inflammatory disorders. Piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nAChR.[7] It is conceivable that the this compound core could be engineered to selectively antagonize this receptor, offering therapeutic potential in conditions such as Alzheimer's disease and rheumatoid arthritis.

Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.

  • Hypothesized Mechanism of Action: Antibacterial Activity

    A study on 5-nitrofuran-tagged oxazolyl pyrazolopiperidines demonstrated good activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[8] Notably, these compounds feature a 1,3-oxazol-5-yl moiety. This provides strong evidence that the this compound scaffold, when appropriately functionalized (e.g., with a nitrofuran "warhead"), could be developed into a new class of antibacterial agents. The mechanism would likely involve the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic reactive nitrogen species.

Synthetic Strategies and Key Experimental Protocols

General Synthetic Approach

The synthesis of the this compound core can be approached through several established methods for oxazole formation. The van Leusen oxazole synthesis is a particularly attractive route.[9][10]

G cluster_0 Synthesis of this compound Core piperidone N-Boc-4-piperidone oxazole_piperidine N-Boc-4-(1,3-oxazol-5-yl)piperidine piperidone->oxazole_piperidine van Leusen Reaction tosmic TosMIC (Tosylmethyl isocyanide) tosmic->oxazole_piperidine base Base (e.g., K2CO3) base->oxazole_piperidine deprotection Deprotection (e.g., TFA, HCl) oxazole_piperidine->deprotection final_product This compound deprotection->final_product

Caption: General synthetic scheme for the this compound core.

Step-by-Step Protocol: van Leusen Oxazole Synthesis

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, THF) is added tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: A base such as potassium carbonate (K2CO3) (2.0 eq) is added portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-(1,3-oxazol-5-yl)piperidine.

  • Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group.

  • Isolation: The solvent is removed under reduced pressure to yield the desired this compound salt, which can be neutralized if necessary for subsequent derivatization.

Experimental Protocols for Therapeutic Validation
  • Tubulin Polymerization Assay

    • Objective: To determine if test compounds inhibit the polymerization of tubulin in vitro.

    • Methodology:

      • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

      • The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time using a spectrophotometer.

      • Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls.

    • Data Analysis: The IC50 value (concentration required to inhibit tubulin polymerization by 50%) is calculated.

  • Cell Viability Assay (e.g., MTT Assay)

    • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

    • Methodology:

      • Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with a serial dilution of the test compound for 48-72 hours.

      • MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

      • Absorbance is measured at 570 nm.

    • Data Analysis: The GI50 value (concentration required to inhibit cell growth by 50%) is determined.

G cluster_1 Oncology Validation Workflow synthesis Synthesize Derivatives tubulin_assay Tubulin Polymerization Assay synthesis->tubulin_assay cell_viability Cell Viability Assay (MTT) synthesis->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Active Compounds cell_viability->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis lead_optimization Lead Optimization apoptosis->lead_optimization

Caption: Experimental workflow for oncology validation.

  • Receptor Binding Assays

    • Objective: To determine the binding affinity of the compounds for specific CNS receptors (e.g., D2, 5-HT1A, 5-HT2A).

    • Methodology:

      • Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound.

      • After incubation, the bound and free radioligand are separated by filtration.

      • The radioactivity of the filter is measured using a scintillation counter.

    • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value of the competition binding curve.

  • In Vivo Behavioral Models (e.g., Forced Swim Test for Antidepressant Activity)

    • Objective: To assess the potential antidepressant-like effects of the compounds in animal models.

    • Methodology:

      • Rodents are administered the test compound or vehicle.

      • After a specified pre-treatment time, the animals are placed in a cylinder of water from which they cannot escape.

      • The duration of immobility is recorded over a set period.

    • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

  • Minimum Inhibitory Concentration (MIC) Assay

    • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • Methodology:

      • A standardized inoculum of the target bacterium is added to a series of wells containing two-fold serial dilutions of the test compound in a suitable broth medium.

      • The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

      • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • Data Analysis: The MIC value is reported in µg/mL or µM.

Data Summary and Future Directions

The following table summarizes the potential therapeutic applications and key validation assays for the this compound scaffold.

Therapeutic AreaHypothesized Target/MechanismKey In Vitro AssaysKey In Vivo Models
Oncology Tubulin Polymerization InhibitionTubulin Polymerization Assay, Cell Viability (MTT), Cell Cycle AnalysisXenograft Tumor Models
SMO AntagonismHh Pathway Reporter Assay, SMO Binding AssayPtch+/- Mouse Models
CNS Disorders Multi-Target (D2/5-HT1A/5-HT2A)Receptor Binding Assays, Functional Assays (e.g., cAMP)Conditioned Avoidance Response, Novel Object Recognition
α7 nAChR AntagonismReceptor Binding Assays, Electrophysiology (Two-Electrode Voltage Clamp)Models of Cognitive Impairment, Models of Inflammation
Infectious Diseases Bacterial Nitroreductase ActivationMIC Assay, Time-Kill AssaysMurine Thigh Infection Model

Conclusion

The this compound scaffold represents a promising yet underexplored area for drug discovery. By leveraging the established pharmacological activities of structurally related compounds, a clear path for investigation emerges. The potential applications in oncology, CNS disorders, and infectious diseases are supported by strong mechanistic hypotheses. The synthetic accessibility of the core structure via established methods like the van Leusen oxazole synthesis, coupled with a well-defined set of validation assays, provides a solid foundation for initiating discovery programs centered on this versatile scaffold. It is our hope that this technical guide will inspire and equip researchers to unlock the full therapeutic potential of this compound and its derivatives.

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The Ascendancy of the 4-(1,3-Oxazol-5-yl)piperidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 4-(1,3-oxazol-5-yl)piperidine core has emerged as a versatile and highly valuable structural motif. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical review of this scaffold, exploring its synthesis, key medicinal chemistry applications, and the nuanced structure-activity relationships that govern its biological activity.

Introduction: A Privileged Scaffold in Drug Design

The this compound moiety represents a compelling fusion of two pharmacologically significant heterocycles. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in numerous approved drugs, offering a three-dimensional framework that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The 1,3-oxazole ring, an aromatic five-membered heterocycle, serves as a bioisostere for amide and ester functionalities and can participate in crucial hydrogen bonding and π-stacking interactions within a biological target.[2] The specific linkage at the 5-position of the oxazole to the 4-position of the piperidine creates a unique vector for substitution, allowing for precise orientation of functional groups into protein binding pockets.

Synthesis of the this compound Core: Navigating the Synthetic Landscape

The construction of the this compound scaffold requires strategic synthetic planning. While various methods exist for the synthesis of substituted oxazoles, the Van Leusen reaction has proven to be a particularly effective approach for this specific core.[3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde precursor.

Key Synthetic Approach: The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a convergent and efficient route to 5-substituted oxazoles.[5][6] The general mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking an aldehyde. Subsequent cyclization and elimination of the tosyl group yield the desired oxazole ring.[4] For the synthesis of the this compound core, the key starting material is a suitably protected piperidine-4-carboxaldehyde.

Experimental Protocol: A Generalized Van Leusen Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

  • Preparation of the Aldehyde: N-Boc-piperidine-4-carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride). Subsequent oxidation (e.g., with pyridinium chlorochromate or a Swern oxidation) affords N-Boc-piperidine-4-carboxaldehyde.

  • Van Leusen Reaction:

    • To a solution of N-Boc-piperidine-4-carboxaldehyde in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethoxyethane) under an inert atmosphere, is added tosylmethyl isocyanide (TosMIC).

    • The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., potassium tert-butoxide or sodium hydride) is added portion-wise.

    • The reaction is allowed to stir at low temperature for a specified period and then gradually warmed to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield N-Boc-4-(1,3-oxazol-5-yl)piperidine.

The choice of the protecting group on the piperidine nitrogen is crucial for the success of the synthesis and for subsequent derivatization. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability under the basic conditions of the Van Leusen reaction and its facile removal under acidic conditions.

Diagram: Generalized Van Leusen Synthesis of the this compound Core

G cluster_0 Piperidine Precursor cluster_1 Oxazole Formation (Van Leusen Reaction) N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxaldehyde 1. Reduction 2. Oxidation Intermediate Reaction Mixture TosMIC TosMIC Base Base N-Boc-4-(1,3-oxazol-5-yl)piperidine N-Boc-4-(1,3-oxazol-5-yl)piperidine Intermediate->N-Boc-4-(1,3-oxazol-5-yl)piperidine Cyclization & Elimination

Caption: Synthetic route to the core scaffold.

Medicinal Chemistry Applications: Targeting Key Biological Pathways

The this compound scaffold has demonstrated significant potential in targeting a range of diseases, most notably in oncology and potentially in inflammatory and neurodegenerative disorders.

Potent Antagonism of the Smoothened Receptor in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.[7] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway and represents a prime target for anticancer drug development.[8][9]

Derivatives of this compound have been identified as potent Smo antagonists.[7] These compounds effectively inhibit Hh pathway activity, leading to the suppression of cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights for Smoothened Antagonism:

The exploration of SAR for this class of compounds has revealed several key features that govern their potency and selectivity.

R1 (Piperidine Nitrogen)R2 (Oxazole C2-position)R4 (Oxazole C4-position)Smo Antagonist Activity (IC50)
Substituted AmideAryl / HeteroarylHNanomolar range
CarbamateAryl / HeteroarylHSub-micromolar to nanomolar range
AlkylAryl / HeteroarylHMicromolar range
Substituted AmideAlkylHReduced potency

This table is a generalized representation based on available literature.

  • Piperidine N1-Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. Acyl groups, particularly substituted amides and carbamates, have been shown to be optimal for potent Smo antagonism. This suggests that this region of the molecule likely engages in important hydrogen bonding or hydrophobic interactions within the Smo binding pocket.

  • Oxazole C2-Substitution: Substitution at the C2-position of the oxazole ring with various aryl and heteroaryl groups is well-tolerated and can be used to fine-tune the pharmacological properties of the compounds. This position offers a vector for exploring interactions with different sub-pockets of the Smo receptor.

  • Oxazole C4-Substitution: The C4-position of the oxazole is generally unsubstituted in the most potent Smo antagonists identified to date. Substitution at this position may introduce steric hindrance that disrupts optimal binding.

Diagram: Hedgehog Signaling Pathway and Inhibition by this compound Derivatives

G cluster_0 Hedgehog Signaling Pathway cluster_1 Inhibition Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to Smo Smo PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates This compound\nDerivative This compound Derivative This compound\nDerivative->Smo Antagonizes

Caption: Inhibition of the Hh pathway.

Potential as Anti-Inflammatory and Neuroprotective Agents

While the primary focus has been on oncology, the structural motifs present in this compound suggest potential applications in other therapeutic areas. Both oxazole and piperidine derivatives have been independently investigated for their anti-inflammatory and neuroprotective properties.

  • Anti-Inflammatory Activity: Oxazole-containing compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[10][11] The piperidine scaffold can be modified to improve cell permeability and target engagement for inflammatory targets.

  • Neurodegenerative Diseases: Piperidine derivatives are found in many centrally acting drugs, and the oxazole moiety has been explored in the context of neurodegenerative diseases such as Alzheimer's disease.[1][12] The this compound core could serve as a template for the design of novel agents targeting neuroinflammation or other pathological processes in these disorders. Further research is warranted to explore the full potential of this scaffold in these therapeutic areas.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic accessibility, coupled with the demonstrated potent biological activity, particularly as Smoothened antagonists, underscores its importance in modern medicinal chemistry. Future research efforts will likely focus on:

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for their advancement as clinical candidates.

  • Exploration of New Therapeutic Areas: A systematic investigation of the potential of this scaffold in inflammatory, infectious, and neurodegenerative diseases could unveil new therapeutic opportunities.

  • Development of More Efficient Synthetic Methodologies: While the Van Leusen reaction is effective, the development of alternative and more sustainable synthetic routes will be beneficial for large-scale production.

References

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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of 4-(1,3-Oxazol-5-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Oxazole and Piperidine

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 4-(1,3-oxazol-5-yl)piperidine core represents a compelling fusion of two such pharmacophores. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating physicochemical properties like solubility.[1] Its conformational flexibility allows it to adapt to the steric and electronic demands of various biological targets.[1]

Complementing the piperidine is the 1,3-oxazole ring, a five-membered aromatic heterocycle. The oxazole moiety is a versatile bioisostere for other functionalities like amides and esters, offering improved metabolic stability and the ability to participate in hydrogen bonding and other non-covalent interactions.[2][3] The strategic placement of the piperidine at the C5 position of the oxazole ring creates a unique vector for substitution, allowing for a thorough exploration of chemical space.

This technical guide will provide an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this compound analogs. While direct and extensive SAR literature for this specific scaffold is emerging, this guide will synthesize established principles from closely related piperidine-heterocycle analogs to build a predictive framework for researchers in drug development. We will delve into the synthetic rationale, explore the impact of structural modifications on potential biological targets, and present detailed experimental protocols.

Synthesis and Methodology: The Van Leusen Approach

The construction of the this compound core is efficiently achieved through the Van Leusen oxazole synthesis.[4][5][6] This powerful reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to convert an aldehyde into a 5-substituted oxazole in a one-pot procedure.[4][5][6] The readily available N-protected piperidine-4-carboxaldehyde serves as the key starting material.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Preparation of N-Boc-piperidine-4-carboxaldehyde (Intermediate A)

  • To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Van Leusen Oxazole Synthesis (Formation of the Core)

  • To a solution of N-Boc-piperidine-4-carboxaldehyde (Intermediate A, 1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine.

Step 3: Deprotection to Yield the Final Core

  • Dissolve N-Boc-4-(1,3-oxazol-5-yl)piperidine in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride or TFA salt of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Van Leusen Cyclization cluster_step3 Step 3: Deprotection N-Boc-4-piperidinemethanol N-Boc-4-piperidinemethanol Intermediate_A N-Boc-piperidine-4-carboxaldehyde N-Boc-4-piperidinemethanol->Intermediate_A Dess-Martin Periodinane Core_Protected N-Boc-4-(1,3-oxazol-5-yl)piperidine Intermediate_A->Core_Protected TosMIC TosMIC, K2CO3, MeOH TosMIC->Core_Protected Final_Core This compound Core_Protected->Final_Core TFA or HCl GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 4-(1,3-Oxazol-5-yl) piperidine Analog mAChR M1/M3/M5 Receptor Ligand->mAChR Binds Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical signaling pathway for a this compound agonist at a Gq-coupled muscarinic receptor.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its synthesis is readily achievable via established methods like the Van Leusen oxazole synthesis. While direct SAR data is limited, a rational approach to analog design can be guided by the extensive knowledge base surrounding related piperidine-heterocycle structures. The key points of modification—the piperidine nitrogen, the oxazole ring, and the potential for bioisosteric replacement of the oxazole core—provide fertile ground for optimization. By leveraging the principles outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to develop potent and selective modulators of GPCRs and other important biological targets.

References

  • Kulkarni, B. A., & Ganesan, A. (1999). A simple and efficient method for the synthesis of oxazoles. Tetrahedron Letters, 40(30), 5637-5638. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Billard, W., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-2212. [Link]

  • Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1, 2, 4-oxadiazol-5-yl)-1, 2, 5, 6-tetrahydropyridine type. Journal of Medicinal Chemistry, 34(2), 687-692. [Link]

  • Miller, N. R., et al. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447. [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]

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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1,3-oxazol-5-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. In the absence of direct empirical data for the eponymous compound, this technical guide synthesizes current knowledge from closely related analogs to postulate a primary mechanism of action. Drawing from extensive structure-activity relationship (SAR) studies on similar chemotypes, we present a detailed exploration of this compound as a putative inhibitor of tubulin polymerization. This guide provides an in-depth analysis of its likely interaction with the colchicine binding site on β-tubulin, the resultant downstream cellular consequences, and a comprehensive suite of experimental protocols for the validation of this hypothesis. Furthermore, we briefly explore alternative potential mechanisms of action to offer a holistic perspective for future research endeavors.

Introduction: The Therapeutic Potential of the this compound Scaffold

The confluence of the oxazole and piperidine rings creates a unique chemical architecture that has been successfully exploited in the development of various therapeutic agents. Oxazole derivatives are known to possess a diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The piperidine moiety, a ubiquitous fragment in pharmaceuticals, often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for molecular elaboration. The combination of these two heterocycles in this compound suggests a high potential for biological activity.

While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, extensive research on structurally analogous compounds, particularly 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, strongly indicates that this class of molecules functions as potent inhibitors of tubulin polymerization.[2] This guide will, therefore, focus on this primary hypothesized mechanism of action, providing a robust framework for its experimental investigation.

Primary Hypothesized Mechanism: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[3] Consequently, they are a well-validated and highly successful target for anticancer drugs.[4] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. Based on the evidence from related compounds, this compound is hypothesized to act as a microtubule-destabilizing agent by binding to the colchicine binding site on β-tubulin.[5][6]

Molecular Interaction with the Colchicine Binding Site

The colchicine binding site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits.[7][8] Binding of a ligand to this site physically obstructs the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules.[8] This leads to the inhibition of microtubule formation and the subsequent disruption of the microtubule network.[6]

The proposed binding mode of this compound within the colchicine site is likely facilitated by a combination of hydrophobic and hydrogen bonding interactions. The oxazole and piperidine rings can engage with hydrophobic residues within the binding pocket, while the nitrogen and oxygen atoms of the oxazole ring may form hydrogen bonds with key amino acid residues, such as Cys-241 in β-tubulin.[9]

Downstream Cellular Consequences

The disruption of microtubule dynamics by this compound is predicted to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle due to the inhibition of tubulin polymerization activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[4][10]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades and the cleavage of key cellular substrates, leading to programmed cell death.[11]

Experimental Validation: A Step-by-Step Guide

To empirically validate the hypothesized mechanism of action of this compound, a series of biochemical and cell-based assays are recommended. The following protocols are provided as a comprehensive guide for researchers.

Biochemical Assay: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare positive (e.g., colchicine, a known tubulin destabilizer) and negative (e.g., paclitaxel, a tubulin stabilizer) controls.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound, controls, or vehicle (DMSO) to the appropriate wells.

    • Add the reconstituted tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[12][13]

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound and controls.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Cellular Assays

This assay visualizes the effect of the compound on the microtubule cytoskeleton in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, MCF-7) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., nocodazole) for a predetermined time (e.g., 24 hours).

  • Immunostaining:

    • Fix the cells with ice-cold methanol for 5 minutes at -20°C.[14]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network using a fluorescence or confocal microscope.[3]

    • Observe for disruption of the microtubule filaments and changes in cell morphology.

This assay quantifies the percentage of cells in each phase of the cell cycle, allowing for the detection of G2/M arrest.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

A variety of assays can be used to detect the induction of apoptosis.

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate interpretation.

Assay Parameter Hypothetical Result for this compound
In Vitro Tubulin PolymerizationIC₅₀Low micromolar to nanomolar range
Cell Viability (e.g., MTT, CellTiter-Glo)GI₅₀Potent growth inhibition in various cancer cell lines
Cell Cycle Analysis% of Cells in G2/MDose-dependent increase
Apoptosis Assay (e.g., Annexin V)% of Apoptotic CellsDose-dependent increase

Visualizing the Molecular and Experimental Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

G cluster_0 Molecular Mechanism of Action This compound This compound Colchicine Binding Site Colchicine Binding Site This compound->Colchicine Binding Site Tubulin Dimer Tubulin Dimer Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimer->Inhibition of Polymerization blocks Colchicine Binding Site->Tubulin Dimer Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for Validation Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Cellular Assays Cellular Assays Start->Cellular Assays Tubulin Polymerization Tubulin Polymerization Biochemical Assay->Tubulin Polymerization Immunofluorescence Immunofluorescence Cellular Assays->Immunofluorescence Cell Cycle Analysis Cell Cycle Analysis Cellular Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cellular Assays->Apoptosis Assays Data Analysis Data Analysis Tubulin Polymerization->Data Analysis Immunofluorescence->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assays->Data Analysis Mechanism Confirmation Mechanism Confirmation Data Analysis->Mechanism Confirmation

Caption: Experimental workflow for validating the mechanism of action.

Alternative Hypotheses and Future Directions

While tubulin inhibition is the most strongly supported hypothesis, the versatility of the oxazole and piperidine scaffolds warrants consideration of other potential molecular targets. Literature on related compounds suggests the following as secondary avenues for investigation:

  • Carbonic Anhydrase Inhibition: Certain sulfonamide-containing oxazole derivatives have shown inhibitory activity against carbonic anhydrases.

  • GPCR Modulation: Piperidine-containing compounds have been identified as antagonists for G-protein coupled receptors such as GPR55 and the histamine H3 receptor.

  • NLRP3 Inflammasome Inhibition: Some complex heterocyclic structures incorporating piperidine have been shown to inhibit the NLRP3 inflammasome.

Future research on this compound should aim to definitively confirm its primary molecular target through techniques such as affinity chromatography-mass spectrometry or thermal shift assays. Elucidating the precise binding kinetics and thermodynamics of the drug-target interaction will also be crucial for its further development as a potential therapeutic agent.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for understanding and investigating the mechanism of action of this compound. By leveraging the wealth of information available for structurally related compounds, we have constructed a robust hypothesis centered on the inhibition of tubulin polymerization. The detailed experimental protocols and data interpretation guidelines presented herein are intended to empower researchers to rigorously test this hypothesis and to unlock the full therapeutic potential of this promising chemical scaffold. The pursuit of such knowledge is paramount in the ongoing endeavor to develop novel and effective therapies for a multitude of human diseases.

References

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The Emergence of 4-(1,3-Oxazol-5-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1,3-oxazol-5-yl)piperidine core is a rising star in medicinal chemistry, increasingly recognized for its versatile pharmacological profile and synthetic accessibility. This technical guide provides a comprehensive overview of the discovery and development of compounds based on this privileged scaffold. We will delve into the key synthetic strategies for its construction, with a particular focus on the robust Van Leusen oxazole synthesis. Furthermore, this guide will explore the diverse therapeutic potential of these compounds, ranging from oncology to neurodegenerative disorders, by examining their interactions with various biological targets. Through a detailed analysis of structure-activity relationships, supported by experimental data and molecular modeling insights, we aim to equip researchers with the knowledge to navigate the chemical space of this compound derivatives and accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Fusion of Oxazole and Piperidine

The confluence of an oxazole ring and a piperidine moiety in the this compound scaffold creates a unique chemical entity with significant potential in drug design. The piperidine ring, a ubiquitous feature in many pharmaceuticals, provides a three-dimensional framework that can be readily functionalized to modulate physicochemical properties and target engagement.[1] Its saturated nature allows for precise control over substituent orientation, influencing binding affinity and selectivity.

Conversely, the 1,3-oxazole ring serves as a versatile bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[2] This five-membered heterocycle can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributing to potent and specific target binding. The strategic placement of the piperidine at the 4-position of the oxazole ring provides a key vector for chemical exploration, allowing for the introduction of diverse substituents to probe the binding pockets of biological targets.

This guide will illuminate the journey of this compound-based compounds from their synthesis to their potential therapeutic applications, providing a roadmap for future drug discovery efforts centered on this promising scaffold.

Synthetic Strategies for Assembling the Core Scaffold

The efficient construction of the this compound core is paramount for extensive medicinal chemistry campaigns. While various methods for the synthesis of substituted oxazoles and piperidines exist, the Van Leusen oxazole synthesis has emerged as a particularly powerful and versatile tool for forging the central oxazole ring in this scaffold.

The Van Leusen Oxazole Synthesis: A Cornerstone Methodology

The Van Leusen reaction provides a direct and high-yielding route to 5-substituted-1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on an aldehyde to form an intermediate oxazoline, which then eliminates the tosyl group to yield the aromatic oxazole ring.[4]

A general workflow for the synthesis of the this compound core utilizing the Van Leusen reaction is depicted below:

Van_Leusen_Workflow cluster_0 Starting Materials cluster_1 Van Leusen Reaction cluster_2 Intermediate cluster_3 Deprotection cluster_4 Core Scaffold N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde Reaction Base (e.g., K2CO3) Solvent (e.g., MeOH) N-Boc-piperidine-4-carboxaldehyde->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Protected_Product N-Boc-4-(1,3-oxazol-5-yl)piperidine Reaction->Protected_Product Deprotection_Step Acid (e.g., TFA, HCl) DCM Protected_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

  • To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Cool the mixture to 0 °C and add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine.

Alternative Synthetic Approaches

While the Van Leusen reaction is highly effective, other synthetic strategies can also be employed to construct the this compound scaffold. These include:

  • [3+2] Cycloaddition Reactions: The reaction of a suitable nitrile ylide with a piperidine-derived dipolarophile can also lead to the formation of the oxazole ring.[5][6]

  • Multicomponent Reactions: One-pot multicomponent reactions involving a piperidine derivative, an aldehyde, and a source of the oxazole nitrogen and C2-carbon can offer a streamlined approach to the core structure.[2]

The choice of synthetic route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Therapeutic Landscape and Biological Targets

The this compound scaffold has shown promise across a range of therapeutic areas, demonstrating its versatility as a privileged fragment in drug discovery.

Oncology

Cancer remains a primary focus for the application of this scaffold. Derivatives have been investigated as inhibitors of several key oncology targets.

  • Kinase Inhibition: The this compound core has been successfully incorporated into inhibitors of various kinases implicated in cancer progression. For instance, derivatives have been designed as selective inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5), which are emerging targets in cardiovascular disease and have also been linked to cancer.[7] The piperidine nitrogen provides a convenient attachment point for moieties that can interact with the hinge region of the kinase, while the oxazole and its substituents can probe the deeper hydrophobic pockets.

Kinase_Inhibition cluster_0 This compound Derivative cluster_1 Kinase cluster_2 Cellular Effects Compound Compound Kinase Kinase (e.g., GRK-2, VEGFR-2) Compound->Kinase Inhibits Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Blocks signaling for Apoptosis Induction of Apoptosis Kinase->Apoptosis Suppresses survival signals leading to

Caption: Mechanism of action for kinase inhibitor derivatives.

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, close analogs of the 1,3-oxazole isomer, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] This suggests that the this compound scaffold could also be a valuable template for the design of novel tubulin inhibitors.

Neurodegenerative Diseases

The blood-brain barrier permeability and the ability to interact with CNS targets make the this compound scaffold an attractive starting point for the development of therapies for neurodegenerative disorders.

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for Parkinson's disease and depression.[9] The structural features of the this compound core are amenable to the design of selective MAO inhibitors.[10]

  • Anti-Alzheimer's Agents: The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. The this compound scaffold can be elaborated to incorporate functionalities that target key pathological pathways, such as cholinesterase inhibition and the prevention of amyloid-beta aggregation.[11][12]

Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a global health crisis. The this compound scaffold has been explored for its potential as a novel antibacterial agent. For example, 5-nitrofuran-tagged oxazolyl pyrazolopiperidines have demonstrated significant activity against ESKAPE pathogens, a group of multidrug-resistant bacteria.[13]

Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Table 1: Representative SAR Data for this compound Derivatives

Compound IDR1 (on Piperidine N)R2 (on Oxazole C2)TargetActivity (IC₅₀/Kᵢ)
A-1 HPhenylGRK-25.2 µM
A-2 MethylPhenylGRK-22.8 µM
A-3 H4-FluorophenylGRK-21.5 µM
B-1 -C(O)NH-benzyl4-FluorophenylTubulin Polymerization2.1 µM
B-2 -C(O)NH-cyclohexyl4-FluorophenylTubulin Polymerization0.8 µM
C-1 H5-NitrofurylS. aureus4 µg/mL
C-2 Methyl5-NitrofurylS. aureus2 µg/mL

Note: The data in this table is illustrative and compiled from various sources to demonstrate general SAR trends. Specific values should be consulted from the primary literature.

Key SAR Insights:

  • Piperidine N-Substitution (R1): The substituent on the piperidine nitrogen is crucial for modulating potency and selectivity. Small alkyl groups or hydrogen are often well-tolerated. Larger, more complex groups can be introduced to interact with specific sub-pockets of the target protein. For instance, in the context of tubulin inhibitors, a carboxamide linkage at this position has proven to be a key pharmacophoric element.[8]

  • Oxazole C2-Substitution (R2): The substituent at the C2 position of the oxazole ring directly influences target engagement. Aromatic and heteroaromatic groups are commonly employed to engage in π-stacking and hydrophobic interactions. Electron-withdrawing or -donating groups on these rings can fine-tune the electronic properties of the oxazole and impact binding affinity.

  • Piperidine Ring Conformation: The conformational preference of the piperidine ring can significantly affect the presentation of substituents and, consequently, biological activity. The introduction of substituents on the piperidine ring itself can lock it into a preferred conformation, which can be advantageous for optimizing target interactions.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to engage a diverse range of biological targets, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

  • Expansion of the Target Landscape: Exploring the potential of this scaffold against a broader array of biological targets, including other kinase families, GPCRs, and ion channels.

  • Development of More Efficient and Stereoselective Syntheses: Devising novel synthetic methodologies to access a wider diversity of substituted derivatives with precise stereochemical control.

  • Application of Advanced Computational Methods: Utilizing computational tools for in silico screening, lead optimization, and prediction of ADMET properties to accelerate the drug discovery process.

References

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The Unexplored Potential of the 4-(1,3-Oxazol-5-yl)piperidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperidine and 1,3-oxazole heterocycles within a single molecular framework presents a compelling, yet underexplored, chemical space for the development of novel therapeutic agents. The 4-(1,3-oxazol-5-yl)piperidine core, in particular, offers a unique three-dimensional architecture that is poised for strategic functionalization to engage a multitude of biological targets. This in-depth technical guide provides a comprehensive exploration of this scaffold, from a proposed, robust synthetic pathway to its potential applications in medicinal chemistry, with a focus on oncology and neuroscience. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to venture into this promising area of chemical biology.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the piperidine and 1,3-oxazole rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved drugs. The piperidine moiety, a saturated six-membered heterocycle, is a cornerstone of many pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while also serving as a versatile scaffold for presenting substituents in defined spatial orientations.[1] Conversely, the 1,3-oxazole ring is a five-membered aromatic heterocycle that can act as a bioisostere for amide and ester functionalities, engage in hydrogen bonding, and participate in π-stacking interactions with biological targets.[2]

The combination of these two pharmacophoric elements into the this compound core creates a novel chemical entity with significant potential for drug discovery. This guide will illuminate a path for the synthesis and exploration of this scaffold, providing the necessary technical details to empower researchers to unlock its therapeutic promise.

Synthesis of the Core Scaffold: A Proposed Route via Van Leusen Oxazole Synthesis

A direct, published synthesis for the this compound core is not readily found in the current literature. However, a highly plausible and efficient synthetic route can be proposed based on the well-established Van Leusen oxazole synthesis.[3][4] This reaction is a powerful method for the construction of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[5]

The proposed synthetic pathway commences with commercially available N-Boc-4-piperidone.

Synthetic_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Van Leusen Oxazole Synthesis cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine N-Boc-4-piperidone->N-Boc-4-formylpiperidine (Ph3P+CH2OMe)Cl-, n-BuLi N-Boc-4-(1,3-oxazol-5-yl)piperidine N-Boc-4-(1,3-oxazol-5-yl)piperidine N-Boc-4-formylpiperidine->N-Boc-4-(1,3-oxazol-5-yl)piperidine K2CO3, MeOH TosMIC TosMIC TosMIC->N-Boc-4-formylpiperidine This compound This compound N-Boc-4-(1,3-oxazol-5-yl)piperidine->this compound TFA or HCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols:

Step 1: Synthesis of N-Boc-4-formylpiperidine

This step can be achieved through a one-carbon homologation of N-Boc-4-piperidone, for example, via a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis of the resulting enol ether.

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, add n-butyllithium dropwise.

  • Stir the resulting red ylide solution at 0 °C for 30 minutes.

  • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude enol ether in a mixture of THF and aqueous HCl and stir at room temperature until TLC analysis indicates complete hydrolysis.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-formylpiperidine.

Step 2: Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

The key oxazole ring formation is accomplished using the Van Leusen reaction.[6]

  • To a solution of N-Boc-4-formylpiperidine and tosylmethylisocyanide (TosMIC) in methanol, add potassium carbonate.[3]

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine.

Step 3: Synthesis of this compound (Core Scaffold)

The final deprotection of the Boc group yields the target scaffold.

  • Dissolve N-Boc-4-(1,3-oxazol-5-yl)piperidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the desired this compound as its corresponding salt.

Physicochemical Properties and Structural Characterization

The physicochemical properties of the this compound core and its derivatives are crucial for their drug-like characteristics. The following table provides predicted and expected values for the core scaffold.

PropertyPredicted/Expected ValueSignificance in Drug Discovery
Molecular Weight 152.19 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP ~1.0-1.5Indicates good balance between solubility and permeability.
pKa (Piperidine N) ~9.0-10.0Allows for salt formation, enhancing solubility and crystallinity.
Hydrogen Bond Donors 1The piperidine N-H can engage in hydrogen bonding with targets.
Hydrogen Bond Acceptors 2The oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Polar Surface Area ~38 ŲContributes to membrane permeability and oral absorption.

Structural Characterization: The synthesis of the core and its derivatives should be validated using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for the C=N and C-O bonds of the oxazole ring will be observed.

Exploring the Biological Activity: A Landscape of Therapeutic Potential

While direct biological data for the this compound scaffold is scarce, the extensive research on related oxazole- and piperidine-containing molecules provides a strong foundation for predicting its therapeutic potential.

Anticancer Activity

A significant number of compounds featuring a piperidine ring linked to a heterocyclic system, such as an oxadiazole, have demonstrated potent antiproliferative activity.[7] For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors.[7] This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel anticancer agents.

Potential Signaling Pathway Involvement:

Anticancer_Pathway Derivative This compound Derivative Tubulin Tubulin Derivative->Tubulin Inhibition Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity.

Neurological Disorders

The piperidine moiety is a common feature in many centrally acting drugs. The this compound scaffold could be explored for its potential in treating various neurological and psychiatric disorders. For example, derivatives of this scaffold could be investigated as ligands for various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Antimicrobial and Other Activities

Derivatives of 1,3,4-oxadiazole linked to piperidine have shown promising antibacterial and enzyme inhibitory activities, such as against acetylcholinesterase and urease. This highlights the potential for developing derivatives of the this compound core as novel anti-infective or enzyme-modulating agents.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic derivatization of the this compound core will be essential to elucidate its structure-activity relationship and optimize its biological activity.

Key Points for Derivatization:

  • Piperidine Nitrogen (N1): This position is a prime handle for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. Acylation, alkylation, and reductive amination are key reactions to explore.

  • Oxazole Ring (C2 and C4): While the proposed synthesis leads to a C5-substituted oxazole, further functionalization at the C2 or C4 positions of the oxazole ring, if synthetically feasible, could provide additional vectors for SAR exploration.

  • Piperidine Ring (C2, C3, C5, C6): Introduction of substituents on the piperidine ring can influence the conformational preference of the molecule and its interaction with biological targets.

Illustrative SAR Table for Hypothetical Derivatives:

CompoundR¹ (on Piperidine N)R² (on Oxazole C2)Anticancer Activity (IC₅₀, µM)
Core HH>100
A1 BenzylH50
A2 4-FluorobenzylH25
A3 4-FluorobenzylMethyl15
A4 (4-Fluorophenyl)carbamoylH5

Conclusion

The this compound scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. This technical guide has provided a plausible and robust synthetic strategy based on the Van Leusen oxazole synthesis, offering a clear path to accessing the core structure and its derivatives. By leveraging the known biological activities of related oxazole and piperidine-containing compounds, we have highlighted promising avenues for investigation in oncology, neuroscience, and infectious diseases. It is our hope that this guide will serve as a catalyst for further research into this exciting class of molecules, ultimately leading to the development of new and effective medicines.

References

  • van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters1972 , 13 (23), 2369–2372. [Link]

  • Kavallieratos, K.; T પડિયા, A.; Miltiadous, C.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PLoS ONE2013 , 8 (9), e73813. [Link]

  • Laali, K. K.; Savanur, H. M.; Kalkhambkar, R. G. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1629. [Link]

  • Aderohunmu, D. V.; Akintelu, S. A.; Adeoye, O. O.; Ejeromedoghene, O.; Adebayo, A. H. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCCLES. RASAYAN Journal of Chemistry2019 , 12 (4), 1919-1926. [Link]

  • Wikipedia. Van-Leusen-Oxazolsynthese. [Link]

  • Cortés-García, C.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank2019 , 2019 (2), M1061. [Link]

  • van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions2001 , 419–666. [Link]

  • Jakubkienė, V.; Vainilavičius, P. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija2004 , 15 (1), 35-37. [Link]

  • Zhuravlev, F.; et al. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules2023 , 28 (15), 5800. [Link]

  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • Cho, S. Y.; et al. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters2013 , 23 (24), 6711-6716. [Link]

  • Al-Abodi, A.-J. K.; et al. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry2012 , 2 (6), 143-150. [Link]

  • ResearchGate. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [Link]

  • Bhutani, R.; et al. Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research2019 , 53 (2s), s10-s27. [Link]

Sources

Methodological & Application

An Application Note on the Synthesis of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds incorporating both piperidine and oxazole moieties represent a privileged structural class in medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs, often enhancing pharmacokinetic properties and providing a key vector for interaction with biological targets.[1] Concurrently, the oxazole ring serves as a versatile bioisostere for amide and ester functionalities and is a core component in a wide array of pharmacologically active agents.[1] The title compound, 4-(1,3-Oxazol-5-yl)piperidine, is a valuable building block for drug discovery, enabling the exploration of novel chemical space by combining the favorable attributes of both heterocycles.[2]

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy is centered around the robust and widely-used Van Leusen oxazole synthesis, followed by a standard acidic deprotection of the piperidine nitrogen.[3][4] The causality behind experimental choices is explained to provide a deeper understanding of the protocol, ensuring both reproducibility and adaptability.

Overall Synthetic Strategy

The synthesis is efficiently executed in two distinct stages, beginning with a commercially available, N-Boc-protected piperidine derivative.

  • Van Leusen Oxazole Synthesis: Construction of the 5-substituted oxazole ring via the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with p-toluenesulfonylmethyl isocyanide (TosMIC).

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final target compound as a salt, which can be neutralized to the free base.

G start tert-Butyl 4-formylpiperidine-1-carboxylate inter tert-Butyl this compound-1-carboxylate start->inter Step 1: Van Leusen Reaction (TosMIC, K2CO3, MeOH) end This compound inter->end Step 2: N-Boc Deprotection (TFA, DCM)

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of tert-Butyl this compound-1-carboxylate

This initial step employs the Van Leusen oxazole synthesis, a powerful one-pot reaction for creating 5-substituted oxazoles from aldehydes.[5] The reaction is driven by the unique reactivity of TosMIC, which acts as a C2N1 synthon.[3][6]

Reaction Mechanism Overview

The reaction proceeds through a well-established mechanism.[4] First, a base deprotonates the acidic methylene group of TosMIC. The resulting anion undergoes a nucleophilic attack on the aldehyde carbonyl. The subsequent intramolecular cyclization (a 5-endo-dig process) forms a 2-oxazoline intermediate.[4] Finally, a base-promoted elimination of the tosyl group, a very good leaving group, leads to the formation of the aromatic oxazole ring.[5]

G cluster_0 Van Leusen Oxazole Synthesis Mechanism TosMIC Tos-CH2-NC Anion Tos-CH(-)-NC TosMIC->Anion Base (e.g., K2CO3) Adduct Tos-CH(NC)-CH(O-)-R Anion->Adduct Nucleophilic Attack Aldehyde R-CHO Aldehyde->Adduct Oxazoline Intermediate 2-Oxazoline Adduct->Oxazoline 5-endo-dig Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination of Tos-H

Sources

Comprehensive Characterization of 4-(1,3-Oxazol-5-yl)piperidine: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

4-(1,3-Oxazol-5-yl)piperidine is a key heterocyclic building block in modern medicinal chemistry, forming the core of numerous scaffolds targeting a wide range of therapeutic areas. Its precise structural and purity profile is paramount for ensuring reproducibility in drug discovery, establishing clear structure-activity relationships (SAR), and meeting regulatory standards. This guide provides a comprehensive, multi-technique framework for the definitive characterization of this molecule, grounded in the principles of scientific integrity and regulatory compliance. We detail field-proven protocols for structural elucidation, purity assessment, and solid-state analysis, explaining the causality behind experimental choices to empower researchers in their drug development endeavors.

The Strategic Imperative for Rigorous Characterization

Nitrogen-containing heterocycles are the most common ring systems found in FDA-approved small-molecule drugs, with piperidine being the single most prevalent example.[1] The fusion of the versatile piperidine scaffold with the electronically distinct oxazole ring creates a molecule with significant potential for chemical elaboration. However, this potential can only be realized if the starting material is unambiguously characterized. An orthogonal analytical strategy—employing multiple, independent methods—is not merely good practice; it is a necessity for building a robust data package for any advanced research or development program.

This approach is underpinned by guidelines from the International Council for Harmonisation (ICH), which advocate for a science and risk-based approach to analytical procedure development to ensure methods are fit for their intended purpose.[2][3] Adherence to these principles, along with standards from pharmacopeias like the USP, ensures data integrity and facilitates the seamless transition of compounds from discovery to clinical development.[4][5]

An Integrated Workflow for Complete Molecular Profiling

A comprehensive characterization workflow does not rely on a single technique but integrates data from multiple analyses to build a complete, self-validating picture of the molecule's identity, purity, and properties.

Analytical_Workflow cluster_Identity Primary Structure & Identity cluster_Purity Purity & Impurities cluster_PhysChem Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis (Complete Profile) NMR->Report MS Mass Spectrometry (HRMS) MS->Report HPLC HPLC-UV/CAD (Purity, Quantification) HPLC->Report XRAY X-Ray Crystallography (3D Structure) XRAY->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report EA Elemental Analysis (Elemental Composition) EA->Report Compound Synthesized This compound Compound->NMR Elucidates Covalent Structure Compound->MS Confirms Mass & Formula Compound->HPLC Separates & Quantifies Compound->XRAY Defines Absolute Stereochemistry Compound->FTIR Identifies Key Bonds Compound->EA Verifies Atomic Ratios

Caption: Integrated workflow for the characterization of this compound.

Primary Structure Elucidation and Identity Confirmation

The first step is to confirm that the correct molecule has been synthesized. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the molecule's carbon-hydrogen framework. For this compound, we expect distinct signals corresponding to the piperidine and oxazole rings.

Causality Behind the Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts are indicative of the local electronic environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts differentiate between sp² (oxazole) and sp³ (piperidine) carbons.

  • 2D NMR (COSY/HSQC): These experiments are crucial for unambiguous assignment. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., within the piperidine ring), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

Table 1: Predicted NMR Chemical Shifts (δ, ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Oxazole C2-H ~8.0 - 8.2 ~150 - 152 Deshielded proton on an electron-deficient aromatic ring.[6][7]
Oxazole C4-H ~7.0 - 7.2 ~120 - 125 Oxazole ring proton, typically upfield from the C2-H.[8]
Piperidine C4-H ~3.0 - 3.4 ~35 - 40 Methine proton at the point of substitution, deshielded by the oxazole ring.
Piperidine C2/C6-H (ax) ~2.6 - 2.8 ~45 - 50 Axial protons adjacent to the nitrogen.
Piperidine C2/C6-H (eq) ~3.1 - 3.3 ~45 - 50 Equatorial protons, often deshielded relative to axial protons.
Piperidine C3/C5-H (ax) ~1.6 - 1.8 ~30 - 35 Axial protons on the piperidine ring.[9]
Piperidine C3/C5-H (eq) ~1.9 - 2.1 ~30 - 35 Equatorial protons on the piperidine ring.
Piperidine N-H Broad, ~1.5 - 2.5 - Exchangeable proton, signal may be broad or not observed.

| Oxazole C5 | - | ~158 - 162 | Carbon atom of the oxazole ring attached to the piperidine. |

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans, depending on sample concentration).

    • (Optional but Recommended) Acquire 2D COSY and HSQC spectra to confirm assignments.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra, using 2D data to resolve ambiguities.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which serves as a critical confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Causality Behind the Protocol:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for polar, nitrogen-containing molecules like this one, as the piperidine nitrogen is readily protonated to form [M+H]⁺ ions in positive ion mode.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy and resolution, which is essential for HRMS.

Protocol 2: LC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water (50:50).

  • System Configuration: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatography (Optional but Recommended): A quick isocratic elution on a C18 column can help clean up the sample before it enters the mass spectrometer.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid aids in the protonation of the analyte.

    • Flow Rate: 0.5 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Scan Range: m/z 50 - 500

    • Mode: High Resolution (if available)

  • Data Acquisition & Analysis: Inject the sample. Identify the peak corresponding to the [M+H]⁺ ion. For this compound (C₈H₁₂N₂O), the expected monoisotopic mass is 152.0950 g/mol . The observed m/z for [M+H]⁺ should be ~153.1028. Compare the measured accurate mass to the theoretical mass; the error should be less than 5 ppm.

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and separating them from potential impurities.[10][11]

Causality Behind the Protocol:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds.

  • Mobile Phase: A gradient of a weak organic solvent (acetonitrile) and an aqueous buffer is used to ensure elution of the main compound as well as any earlier or later-eluting impurities.

  • Buffer/Additive: Trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to control the ionization state of the basic piperidine nitrogen. This ensures good peak shape by preventing interaction with residual acidic silanols on the silica support.

  • Detector: A UV detector set at a wavelength where the oxazole ring absorbs (e.g., ~220-240 nm) is standard. A Charged Aerosol Detector (CAD) can be used in parallel for universal detection of non-chromophoric impurities.[12]

  • System Suitability: Before analyzing samples, the system's performance is verified according to USP <621> guidelines.[13] This ensures that the results are reliable and reproducible.

HPLC_Workflow Dev Method Development (ICH Q14) Val Method Validation (ICH Q2) Dev->Val Transfer for Validation SST System Suitability Test (USP <621>) Val->SST Defines Criteria Sample Sample Analysis SST->Sample Pass/Fail Gate Report Purity Report (% Area) Sample->Report

Caption: HPLC workflow from development to routine analysis.

Table 2: Typical HPLC Purity Method and System Suitability Criteria

Parameter Condition / Specification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 230 nm
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD (5 injections) | ≤ 2.0% (for retention time and peak area) |

Protocol 3: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 2. Filter and degas both solutions.

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • System Equilibration: Install the column and equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability:

    • Make a blank injection (diluent only) to ensure no carryover or system peaks.

    • Perform five replicate injections of the sample solution.

    • Calculate the tailing factor, theoretical plates, and %RSD for the main peak. The system must meet the criteria in Table 2 before proceeding.[5]

  • Sample Analysis: Inject the sample solution once.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Definitive Solid-State Structure

While NMR confirms the covalent structure, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[14] It is the ultimate tool for confirming connectivity and determining stereochemistry if chiral centers are present.

Causality Behind the Workflow:

  • Crystal Growth: The most critical and often challenging step. A high-purity sample is slowly crystallized from a solvent system to obtain a single, well-ordered crystal suitable for diffraction.

  • Data Collection: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. This pattern contains information about the arrangement of atoms in the crystal lattice.

  • Structure Solution & Refinement: Sophisticated software is used to solve the "phase problem" and generate an electron density map from the diffraction data. An atomic model is built into this map and refined to best fit the experimental data.

Protocol 4: General Workflow for Single-Crystal X-ray Crystallography

  • Crystal Growth: Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Allow the solvent to evaporate slowly and undisturbed over several days. Other methods include vapor diffusion or cooling crystallization.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[15]

  • Mounting and Data Collection: Mount the selected crystal on a goniometer head and place it in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect the diffraction data.[15]

  • Data Processing: Process the raw diffraction images to determine unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the atomic model against the experimental data to obtain the final structure, including bond lengths, bond angles, and thermal parameters.

  • Validation and Reporting: Validate the final structure and generate a Crystallographic Information File (CIF). The resulting 3D model provides definitive proof of the molecule's structure.[14]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • Valicare GmbH. (2022, June 25). New ICH Q14 Guideline: Analytical procedure development. [Link]

  • Broughton, C. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review. [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Dong, M. W., & Hu, G. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC International. [Link]

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Application Notes & Protocols: A Framework for In Vitro Assay Development with Novel 4-(1,3-Oxazol-5-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1,3-oxazol-5-yl)piperidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, serving as a versatile building block in the design of novel therapeutic agents.[1][2] Its structural properties offer opportunities for developing compounds with diverse biological activities, including potential antiproliferative and antimicrobial effects.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a robust in vitro assay cascade for novel compounds incorporating this scaffold. Rather than focusing on a single, pre-defined target, this document outlines a logical, tiered approach to characterizing a new chemical entity (NCE) from initial target engagement to functional cellular activity. We present detailed protocols for primary binding assays, secondary functional assays, and cellular target engagement studies, using G-Protein Coupled Receptors (GPCRs) and Protein Kinases as illustrative target classes.

Introduction: The Scientific Rationale for an Assay Cascade

The this compound moiety is not a drug in itself, but a key structural component—a pharmacophore—that can be elaborated to interact with specific biological targets.[1] When a novel compound series containing this scaffold is synthesized, a systematic evaluation of its biological activity is paramount. An assay cascade is a strategic, multi-stage screening process designed to efficiently identify and characterize promising compounds.[5] This tiered approach ensures that resources are focused on candidates with the highest potential, by progressively increasing the biological complexity and relevance of the assays.

The primary goal is to answer a series of critical questions:

  • Does the compound bind to its intended target? (Target Engagement)

  • How tightly does it bind? (Affinity & Potency)

  • Does this binding event translate into a biological function? (Efficacy & Mechanism of Action)

  • Does the compound work in a more complex, cellular environment? (Cellular Activity)

  • Is the compound selective for its intended target? (Specificity)

This guide provides the protocols and scientific context to answer these questions methodically.

The Assay Development Workflow

A successful in vitro characterization campaign follows a logical progression from simple, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.[6][7] This workflow allows for early, data-driven decisions, ensuring that only the most promising compounds advance.[8]

Assay_Workflow cluster_0 Biochemical Assays (Target-Based) cluster_1 Cell-Based Assays (Physiological Relevance) TDD Primary Screen: Target Binding Assay (e.g., Radioligand Binding, TR-FRET) Func_Assay Secondary Screen: Functional Assay (e.g., cAMP, Kinase Activity) TDD->Func_Assay Confirm Hits Determine IC50 Cell_TE Target Engagement (e.g., NanoBRET®) Func_Assay->Cell_TE Validate in Cells Cell_Func Cellular Functional Assay (e.g., Reporter Gene, Phosphorylation) Cell_TE->Cell_Func Confirm MoA Selectivity Selectivity Profiling (Counter-screens) Cell_Func->Selectivity Assess Specificity

Caption: General workflow for in vitro characterization of a novel compound.

Illustrative Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, regulating countless physiological processes.[9] Assays for GPCRs typically measure receptor binding or the downstream consequences of receptor activation, such as the generation of second messengers like cyclic AMP (cAMP) or calcium mobilization.[10][11][12]

Primary Assay: Radioligand Binding (Competition)

This assay is the gold standard for quantifying the affinity of a test compound for a target receptor.[13][14] It directly measures the ability of a compound to displace a known, radioactively labeled ligand from the receptor.

Scientific Principle: The assay is based on the principle of competitive binding. A fixed concentration of a high-affinity radioligand and receptor-containing membranes are incubated with varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[15]

Protocol: [³H]-Ligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[16]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-radioactive competitor, 50 µL radioligand, and 150 µL of membrane preparation.

    • Test Compound: Add 50 µL of the this compound derivative (at various concentrations), 50 µL radioligand, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[16]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[16]

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀. Convert the IC₅₀ to a Ki (inhibitor constant) using the Cheng-Prusoff equation.[16]

Secondary Assay: cAMP Functional Assay (HTRF®)

For Gs- or Gi-coupled GPCRs, measuring changes in intracellular cAMP is a direct functional readout of receptor activation or inhibition.[17] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.[18]

Scientific Principle: This is a competitive immunoassay.[19] A cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2) are used. In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced upon GPCR stimulation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[20]

HTRF_cAMP cluster_0 Low Cellular cAMP cluster_1 Low FRET Signal Donor Ab-Cryptate Acceptor cAMP-d2 Donor->Acceptor High FRET Signal Donor2 Ab-Cryptate Cell_cAMP Cellular cAMP Donor2->Cell_cAMP Binding Competition Acceptor2 cAMP-d2

Caption: Principle of the HTRF cAMP competitive immunoassay.

Protocol: HTRF® cAMP Assay

  • Cell Culture: Plate cells expressing the target GPCR in a suitable assay plate (e.g., 384-well) and culture overnight.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Add a fixed, active concentration of a known agonist along with varying concentrations of the test compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Add the HTRF® lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 reagents directly to the wells.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 emission ratio. Plot the ratio against the log concentration of the test compound to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Illustrative Target Class 2: Protein Kinases

Protein kinases are critical regulators of cell signaling and are prominent targets in oncology and inflammation.[21] Assays are designed to measure either the binding of an inhibitor to the kinase or the enzymatic activity (phosphorylation of a substrate).[22][]

Primary Assay: Kinase Binding (LanthaScreen® TR-FRET)

This assay determines the affinity of an inhibitor by measuring its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.[24][25] It is a direct measure of binding, independent of enzymatic activity.

Scientific Principle: A kinase (often tagged with GST or His) is mixed with a fluorescently-labeled, ATP-competitive tracer (the acceptor) and a Lanthanide-labeled antibody (e.g., Terbium) that specifically binds the kinase tag (the donor).[26] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.[27]

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/Eu-antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X test compound dilution series.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log concentration of the test compound. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.

Secondary Assay: Kinase Activity Assay

This assay measures the direct functional consequence of inhibitor binding: the inhibition of substrate phosphorylation. Many formats exist, including radiometric and fluorescence-based methods.[28]

Protocol: LanthaScreen® TR-FRET Kinase Activity Assay

Scientific Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate.[29] The kinase, ATP, and the fluorescein-labeled substrate are incubated together. The reaction is stopped, and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added. Binding of this antibody to the phosphorylated substrate brings terbium and fluorescein into proximity, generating a high TR-FRET signal.[27] An inhibitor prevents substrate phosphorylation, thus resulting in a low TR-FRET signal.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the target kinase, and the fluorescein-labeled substrate.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled anti-phosphosubstrate antibody.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Plate Reading: Read the plate on a TR-FRET reader (measuring emissions at ~490 nm for Terbium and ~520 nm for Fluorescein).

  • Data Analysis: Calculate the emission ratio (520/490). Plot the ratio against the log inhibitor concentration to determine the IC₅₀.

Cellular Target Engagement: Confirming Activity in a Physiological Context

Biochemical assays are essential but do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[30][31] Cellular target engagement assays bridge this critical gap.[8][32]

Technology Spotlight: NanoBRET® Target Engagement Assay

Scientific Principle: The NanoBRET® assay measures compound binding at a target protein in living cells.[33] The target protein is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds the target is added to the cells (the BRET acceptor).[34] In the absence of a competitor, the tracer binds the NanoLuc®-target fusion protein, bringing the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur. An unlabeled test compound that enters the cell and binds the target will compete with and displace the tracer, leading to a loss of BRET signal.[33][34]

NanoBRET cluster_nb node_cell Live Cell node_target Target Protein NanoLuc® node_tracer Fluorescent Tracer node_target:f0->node_tracer Binding causes BRET node_compound Test Compound node_target:f0->node_compound Displaces Tracer, Reduces BRET

Caption: Principle of the NanoBRET cellular target engagement assay.

Protocol: NanoBRET® Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein and plate in a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: Add the test compound over a range of concentrations. Immediately after, add the specific NanoBRET® tracer and the NanoLuc® substrate.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Plate Reading: Read the plate in a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the log concentration of the test compound and fit the curve to determine the cellular IC₅₀. This provides a quantitative measure of target occupancy in live cells.[33]

Data Interpretation and Presentation

Quantitative data from dose-response experiments should be summarized clearly to facilitate comparison between compounds and assays.

Table 1: Example Data Summary for a Hypothetical Compound (GEM-123)

Assay TypeTargetAssay TechnologyEndpointGEM-123 ResultUnits
Biochemical Binding GPCR Target XRadioligand BindingKᵢ75nM
Biochemical Function GPCR Target XHTRF® cAMP (Antagonist)IC₅₀150nM
Cellular Engagement GPCR Target XNanoBRET® TEIC₅₀450nM
Biochemical Binding Kinase Target YLanthaScreen® BindingIC₅₀25nM
Biochemical Activity Kinase Target YLanthaScreen® ActivityIC₅₀40nM
Cellular Engagement Kinase Target YNanoBRET® TEIC₅₀120nM

Interpretation Notes:

  • A close correlation between binding (Kᵢ/IC₅₀) and functional (IC₅₀) data strengthens confidence in the compound's mechanism of action.

  • A rightward shift in potency from biochemical to cellular assays (e.g., 40 nM to 120 nM for Kinase Y) is common and can be attributed to factors like cell membrane permeability and engagement with intracellular ATP.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. A systematic and logically structured in vitro assay cascade is essential for efficiently identifying and validating compounds derived from this scaffold. By progressing from high-throughput biochemical binding and functional assays to more physiologically relevant cellular target engagement models, researchers can build a comprehensive pharmacological profile. This rigorous, multi-faceted approach provides the critical data needed to make informed decisions, ensuring that only the most promising candidates are advanced toward further preclinical development.

References

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Application Notes & Protocols for In Vivo Evaluation of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for the Preclinical Characterization of a Novel Chemical Entity

Abstract

These application notes provide a comprehensive framework for the initial in vivo characterization of the novel compound, 4-(1,3-Oxazol-5-yl)piperidine. As a member of the oxazole and piperidine heterocyclic classes, this molecule holds potential across various therapeutic areas, including oncology, neuroscience, and immunology.[1][2] However, its specific biological targets and physiological effects remain to be elucidated. This guide is structured for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's pharmacokinetic profile and safety/tolerability in preclinical animal models. The protocols detailed herein emphasize scientific integrity, adherence to ethical guidelines, and robust experimental design to ensure the generation of reliable and reproducible data, forming the critical first step before exploring efficacy in disease models.[3][4][5]

Introduction and Scientific Rationale

The this compound scaffold represents a unique chemical space, combining two privileged heterocyclic motifs. The piperidine ring is a common feature in numerous clinically approved drugs, often enhancing metabolic stability and improving pharmacokinetic properties.[1] The 1,3-oxazole ring is also present in a wide array of biologically active compounds, contributing to diverse pharmacological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.[2]

Given the novelty of this specific combination, a systematic in vivo evaluation is the essential next step following initial synthesis and in vitro screening. The primary objectives of the initial studies outlined in this protocol are not to demonstrate efficacy, but to:

  • Define the fundamental pharmacokinetic (PK) parameters (absorption, distribution, metabolism, and excretion).

  • Establish a safety and tolerability profile through dose-range finding studies.

  • Determine the maximum tolerated dose (MTD).

  • Provide the empirical basis for rational dose and route selection in subsequent, hypothesis-driven efficacy studies.

This structured approach mitigates risks, conserves resources, and is aligned with regulatory expectations for preclinical drug development.[6]

Core Principles of Preclinical Study Design

A well-designed study is crucial for generating meaningful results.[4][7] Before initiating any experiment, a clear, registered protocol should be established that includes a statistical analysis plan.[3] Key principles include:

  • Hypothesis: Each study must be designed to test a clear hypothesis (e.g., "Compound X, when administered intraperitoneally, will be systemically absorbed and well-tolerated up to a dose of 50 mg/kg").[3]

  • The 3Rs (Replacement, Reduction, Refinement): All animal studies must adhere to these ethical guidelines. This includes using alternatives to animal testing where possible, minimizing the number of animals used to achieve statistical significance, and refining procedures to reduce suffering.[7]

  • Control Groups: The inclusion of appropriate control groups (e.g., vehicle-treated animals) is mandatory to ensure that observed effects are due to the test compound and not other variables.[7]

  • Randomization and Blinding: To mitigate bias, animals should be randomly assigned to treatment groups, and whenever possible, personnel involved in data collection and analysis should be blinded to the treatment allocations.

Foundational In Vivo Protocols

The following protocols are designed for initial characterization in rodent models (e.g., mice or rats). The choice of species should be justified based on scientific rationale, though mice are commonly used for initial screening due to cost and availability.[8]

Formulation and Vehicle Selection

The first step is to develop a suitable vehicle for solubilizing this compound for administration.

Protocol 3.1: Vehicle Screening and Formulation Preparation

  • Assess Solubility: Test the solubility of the compound in common, biocompatible vehicles. Start with the simplest options first.

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5-10% DMSO in saline or corn oil

    • 5% Tween® 80 in saline

    • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v)

  • Select Vehicle: Choose the simplest vehicle that achieves the desired concentration and maintains stability. The final DMSO concentration for parenteral routes should ideally be below 10% to avoid toxicity.

  • Prepare Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.

    • Slowly add the aqueous vehicle (e.g., saline) to the DMSO concentrate while vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity and particulates. If particulates are present, the formulation is not suitable.

    • Prepare a sufficient volume for all animals in a dose group, plus a small overage to account for hub loss in syringes.

Pharmacokinetic (PK) Study

A pilot PK study is critical to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound. This data informs the dosing regimen for all future studies.

Experimental Workflow: Pilot Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Analysis A Acclimatize Animals (≥ 3 days) B Fast Animals (optional, for PO) (4-6 hours) A->B C Record Baseline Body Weights B->C D Administer Single Dose (e.g., 5 mg/kg IV, 10 mg/kg IP/PO) C->D E Collect Blood Samples (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h) D->E F Process Blood to Plasma E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate PK Parameters (Cmax, Tmax, AUC, T½) G->H G start Start with Low Dose (e.g., 10 mg/kg) observe Administer Single Dose Observe for 24-72h (Clinical signs, body weight) start->observe decision Adverse Effects or >10% Body Weight Loss? observe->decision escalate No Adverse Effects? Escalate Dose (e.g., 30 mg/kg, 100 mg/kg) decision->escalate No mtd Adverse Effects Observed MTD is the Previous Well-Tolerated Dose decision->mtd Yes escalate->observe

Sources

Application Notes and Protocols for the Spectroscopic Characterization of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1,3-Oxazol-5-yl)piperidine is a heterocyclic scaffold of significant interest in contemporary medicinal chemistry and drug development. The unique juxtaposition of the saturated piperidine ring and the aromatic oxazole moiety imparts a distinct three-dimensional geometry and a specific profile of hydrogen bonding capabilities and lipophilicity. These characteristics make it a valuable building block for designing novel ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and various enzymes.

Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and conformational integrity, which are critical for reproducible biological and pharmacological studies. This document provides a detailed guide to the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous structural elucidation and quality control.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental for the interpretation of spectroscopic data. The following diagram illustrates the chemical structure of this compound with the conventional atom numbering scheme used for NMR assignments.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the comprehensive mapping of the molecular framework.

¹H NMR Spectroscopy

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H of the piperidine ring.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

Data Interpretation and Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the piperidine and oxazole rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.9s1HH2' (Oxazole)The proton at the 2-position of the oxazole ring is typically deshielded.
~7.1s1HH4' (Oxazole)The proton at the 4-position of the oxazole ring.
~3.2-3.4m2HH2ax, H6ax (Piperidine)Axial protons on the carbons adjacent to the nitrogen.
~2.7-2.9m2HH2eq, H6eq (Piperidine)Equatorial protons on the carbons adjacent to the nitrogen.
~2.8-3.0m1HH4 (Piperidine)The proton at the point of attachment to the oxazole ring.
~1.9-2.1m2HH3ax, H5ax (Piperidine)Axial protons on the carbons beta to the nitrogen.
~1.6-1.8m2HH3eq, H5eq (Piperidine)Equatorial protons on the carbons beta to the nitrogen.
Variablebr s1HN-H (Piperidine)The chemical shift is dependent on solvent and concentration.

Causality Behind Expected Spectral Features:

  • Oxazole Protons: The protons on the oxazole ring are in an aromatic environment and thus resonate at a lower field (higher ppm) compared to the aliphatic protons of the piperidine ring. Their singlet multiplicity is due to the absence of adjacent protons.

  • Piperidine Protons: The piperidine ring exists in a chair conformation, leading to distinct chemical shifts for axial and equatorial protons. Protons on carbons adjacent to the electronegative nitrogen atom (C2 and C6) are deshielded and appear at a lower field than the protons on C3 and C5. The proton at C4 is further deshielded due to its proximity to the oxazole ring. The complex multiplicity of the piperidine protons arises from geminal and vicinal coupling.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Data Interpretation and Analysis:

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)AssignmentNotes
~155C5' (Oxazole)Carbon attached to the piperidine ring and part of the C=C bond.
~150C2' (Oxazole)The carbon between the nitrogen and oxygen atoms.
~125C4' (Oxazole)The carbon bearing a proton in the oxazole ring.
~45C2, C6 (Piperidine)Carbons adjacent to the nitrogen atom.
~35C4 (Piperidine)The carbon attached to the oxazole ring.
~30C3, C5 (Piperidine)Carbons beta to the nitrogen atom.

Expert Insights:

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

  • Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the proton and carbon signals, especially for the complex spin systems of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol for IR Data Acquisition:

  • Sample Preparation:

    • Neat (ATR): If the sample is a solid or a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the sample directly on the ATR crystal.

    • KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Data Interpretation and Analysis:

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3300-3500N-H stretchSecondary Amine (Piperidine)A moderate, sometimes broad, peak.
2800-3000C-H stretchAliphatic (Piperidine)Strong, sharp peaks.
~3100C-H stretchAromatic (Oxazole)A weaker peak compared to aliphatic C-H stretches.
~1600C=N stretchOxazoleA moderate absorption band.
~1500C=C stretchOxazoleA moderate absorption band.
1000-1300C-O stretchOxazoleStrong, characteristic bands for the ether linkage in the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Analysis:

Table 4: Expected Mass Spectrometry Data

m/z ValueIonNotes
153.10[M+H]⁺The protonated molecular ion. The exact mass will confirm the elemental composition (C₈H₁₂N₂O).
152.09[M]⁺The molecular ion peak may be observed depending on the ionization method.

Fragmentation Pathway Analysis:

Under ESI conditions, fragmentation is typically minimal. However, if fragmentation is induced (e.g., in MS/MS experiments), characteristic losses can be observed.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 153 Frag1 Loss of C₂H₄N (ethyleneimine) M_H->Frag1 - C₂H₄N Frag2 Loss of C₄H₈N (pyrrolidine) M_H->Frag2 - C₄H₈N Product1 m/z = 110 Frag1->Product1 Product2 m/z = 83 Frag2->Product2

Figure 2: A plausible fragmentation pathway for this compound in MS/MS.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of the molecular framework. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. The application of these techniques, guided by the protocols and interpretations provided in this document, will ensure the high quality and reliability of this compound for its intended applications in research and development.

References

  • Due to the lack of a specific publication detailing the complete spectroscopic data for this compound in the public domain at the time of writing, this section provides general references to authoritative sources on spectroscopic techniques.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Application Notes & Protocols: Leveraging 4-(1,3-Oxazol-5-yl)piperidine in High-Throughput Screening for Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing the 4-(1,3-oxazol-5-yl)piperidine scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. The document details the scientific rationale for targeting this particular chemical moiety, outlines a complete HTS workflow from assay development to hit validation, and provides detailed, field-proven protocols. We focus on a practical application: a cell-based fluorescence assay to identify allosteric modulators of a G-protein coupled receptor (GPCR), a target class of immense therapeutic importance. These guidelines are designed for researchers, scientists, and drug development professionals to facilitate the design and execution of robust and efficient screening campaigns.

Introduction: The Rationale for Screening this compound

The quest for novel therapeutics often begins with the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The this compound core represents a potent combination of two such pharmacophores, making it an exemplary candidate for inclusion in diversity-oriented screening libraries.

  • The Oxazole Ring: The five-membered oxazole heterocycle is a versatile bioisostere for amide and ester groups, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The oxazole moiety can serve as a rigid linker that correctly orients other functional groups for optimal target engagement.

  • The Piperidine Ring: As one of the most prevalent N-heterocycles in approved pharmaceuticals, the piperidine ring is a key component for imparting favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[6] Crucially, this scaffold is a cornerstone of many centrally active agents, suggesting its potential to confer blood-brain barrier permeability, a critical feature for neurological drug candidates.[6][7][8]

The fusion of these two fragments creates a unique three-dimensional chemical space. This structure is particularly well-suited for targeting complex protein families like GPCRs, kinases, and ion channels, where nuanced interactions within binding pockets are critical for achieving potency and selectivity.[9][10][11][12][13] This application note will use the discovery of allosteric modulators for a hypothetical Gq-coupled GPCR as a practical example to guide researchers through the HTS process.

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify "hits" with a desired biological activity.[14][15][16] A successful HTS campaign is not merely a large-scale experiment but a multi-stage process, where each step is designed to systematically reduce the number of compounds and increase confidence in the remaining candidates.[17][18]

The workflow is designed to maximize efficiency and minimize the costly pursuit of false positives. It begins with developing a robust, miniaturized assay and proceeds through primary screening, hit confirmation, and detailed characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Characterization AssayDev Assay Development (e.g., 96-well format) Mini Miniaturization to 384/1536-well Format AssayDev->Mini Cost/Throughput Optimization Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Quality Control Check PrimaryHTS Primary HTS (Single Concentration Screen) Validation->PrimaryHTS Proceed if Validated HitID Hit Identification (Activity Threshold) PrimaryHTS->HitID Data Analysis Confirmation Hit Confirmation (Re-test from source) HitID->Confirmation Advance Hits DoseResponse Dose-Response Analysis (IC50 / EC50) Confirmation->DoseResponse Counterscreen Counter-Screens (Selectivity & Artifacts) DoseResponse->Counterscreen SAR Preliminary SAR (Analogue Testing) Counterscreen->SAR LeadOpt Lead Optimization SAR->LeadOpt Validated Hit Series

Figure 1: The HTS workflow, from assay development to lead optimization.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for an HTS campaign to identify positive allosteric modulators (PAMs) of a Gq-coupled receptor using a calcium mobilization assay. PAMs are therapeutically attractive because they only enhance the signal of the endogenous ligand, preserving its natural spatial and temporal patterns.[13]

Protocol 3.1: Assay Development and Miniaturization

Causality: The primary goal is to create a sensitive, reproducible, and cost-effective assay. Miniaturization from 96- to 384-well plates significantly reduces reagent consumption and increases throughput, which are essential for large-scale screening.[15][17][19]

Methodology:

  • Cell Line Preparation: Use a stable cell line expressing the Gq-coupled GPCR of interest (e.g., HEK293 or CHO cells).

  • Initial 96-Well Optimization:

    • Culture cells to ~80-90% confluency.

    • Seed cells at varying densities (e.g., 10,000, 20,000, 40,000 cells/well) in a 96-well plate and incubate overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Stimulate the cells with a range of concentrations of the endogenous agonist to determine the EC20 concentration (the concentration that gives 20% of the maximal response). This sub-maximal stimulation is critical for detecting PAM activity.

    • Measure the fluorescence signal using a plate reader (e.g., FLIPR, FlexStation).

    • Determine the optimal cell density that yields the best signal-to-background (S/B) ratio.

  • Miniaturization to 384-Well Format:

    • Scale down all volumes proportionally (typically a 4-5x reduction from 96-well).[19] For example, a 100 µL 96-well assay might become a 20-25 µL 384-well assay.[17]

    • Re-optimize the cell seeding density for the 384-well format.

    • Confirm that the agonist dose-response curve and S/B ratio are comparable to the 96-well format.

  • DMSO Tolerance: Test the assay's performance in the presence of various DMSO concentrations (0.1% to 2%). The final DMSO concentration in an HTS campaign should be kept as low as possible (typically ≤1%) to avoid artifacts.[17]

Table 1: Example Data for Assay Optimization

Parameter Condition 1 Condition 2 Condition 3 Rationale
Cell Density (cells/well) 2,500 5,000 10,000 Balance signal strength with cell consumption.
S/B Ratio 4.8 11.2 11.5 Select the lowest density giving a robust signal.
DMSO Concentration 0.5% 1.0% 2.0% Ensure assay is robust at final screening concentration.

| % Signal Inhibition | 2% | 4% | 15% | High DMSO can suppress biological activity. |

Protocol 3.2: HTS Assay Validation

Causality: Before committing to a full-scale screen, the assay's robustness must be statistically validated.[20][21] The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions, providing a measure of assay quality.[22] An assay is considered excellent for HTS when its Z'-factor is consistently greater than 0.5.[22]

Methodology:

  • Plate Layout: Prepare several 384-well plates. Dedicate half of the wells to the negative control and the other half to the positive control.

    • Negative Control: Cells + EC20 Agonist + Vehicle (DMSO).

    • Positive Control: Cells + EC20 Agonist + a known PAM or a saturating concentration of the agonist (EC100).

  • Execution: Run the plates using the final, automated HTS protocol to account for any systematic errors from the robotics.[22]

  • Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Acceptance Criteria: Perform this validation run on at least two different days.[20] If the average Z'-factor is > 0.5, the assay is ready for the primary screen.

Table 2: Example Z'-Factor Calculation

Control Type Mean Signal Std. Deviation (σ)
Positive Control 45,800 RFU 2,100
Negative Control 9,500 RFU 950

| Calculated Z'-Factor | 0.66 | |

Protocol 3.3: Primary HTS and Hit Analysis

Causality: The primary screen is designed for maximum throughput to identify any compound that shows activity at a single concentration. Data analysis aims to flag these potential "hits" for further investigation using statistical methods.

Methodology:

  • Library Screening: Screen the entire compound library (which includes this compound) at a single concentration, typically 10 µM.[22]

  • Plate Controls: Each assay plate must include positive and negative controls for quality control and data normalization.

  • Data Analysis:

    • Normalize the raw data for each plate. A common method is to scale the results such that the mean of the negative controls is 0% activity and the mean of the positive controls is 100% activity.

    • Calculate a robust statistical parameter for each compound, such as the Z-score. The Z-score indicates how many standard deviations a compound's result is from the mean of the sample population (all test wells).

    • Z-score = (value_compound - median_plate) / MAD_plate (where MAD is the median absolute deviation).

  • Hit Selection: Define a hit threshold. A common starting point is a Z-score > 3, which corresponds to compounds that are more than three standard deviations from the plate median.[23]

Protocol 3.4: Hit Confirmation and Triage

Causality: Not all primary hits are real. False positives can arise from compound aggregation, assay interference, or random error.[16][18] The hit confirmation process is a critical triage step to eliminate these artifacts and confirm reproducible activity.

Methodology:

  • Re-test from Source: Cherry-pick all primary hits and re-test them using the same assay conditions. This step eliminates hits caused by plate-specific errors or contamination.[16]

  • Dose-Response Analysis: For all confirmed hits, perform a 10-point dose-response curve to determine potency (EC50) and efficacy (% maximal activation). This is the first step in understanding the compound's structure-activity relationship (SAR).

  • Counter-Screening:

    • Purpose: To identify compounds that interfere with the assay technology rather than the biological target.

    • Example: For a luciferase-based reporter assay, a counter-screen against the luciferase enzyme itself would identify direct inhibitors of the reporter. For our calcium assay, one might test for autofluorescence.

  • Selectivity Profiling: Test confirmed, clean hits against related GPCRs to determine their selectivity profile. A highly selective compound is generally a more desirable starting point for a drug discovery program.

Hit_Triage start Primary Hits (e.g., 1000 compounds) retest Confirmation Screen (Single Point Re-test) start->retest ~70% confirmation rate dose_response Dose-Response Analysis (Determine EC50) retest->dose_response Confirmed Hits (e.g., 700 compounds) drop1 drop1 retest->drop1 Not Confirmed (300) counter_screen Counter-Screens (Rule out artifacts, PAINS) dose_response->counter_screen Potent Hits (e.g., 200 compounds) drop2 drop2 dose_response->drop2 Not Potent / Inactive (500) selectivity Selectivity Profiling (Test vs. related targets) counter_screen->selectivity Clean Hits (e.g., 50 compounds) drop3 drop3 counter_screen->drop3 Artifacts / Promiscuous (150) validated_hit Validated Hit Series (e.g., 2-3 series) selectivity->validated_hit Selective Hits drop4 drop4 selectivity->drop4 Not Selective (e.g., 45)

Figure 2: Decision-making workflow for hit validation and triage.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery campaigns. Its constituent parts have a proven track record in medicinal chemistry, suggesting a high potential for identifying bioactive molecules. By employing the rigorous, multi-step HTS cascade detailed in these protocols—from meticulous assay development and validation to systematic hit triage—researchers can efficiently and effectively screen this compound and its analogues. A successful hit, such as this compound, would not be an endpoint but rather the beginning of an exciting journey into lead optimization, where medicinal chemists would synthesize and test related structures to build a robust SAR and develop a clinical candidate.[18][22]

References

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  • Heerding, D. A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5663–5679. Retrieved January 19, 2026, from [Link]

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  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

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Sources

The Versatile Scaffold: 4-(1,3-Oxazol-5-yl)piperidine as a Chemical Tool in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocyclic Moiety

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The 4-(1,3-Oxazol-5-yl)piperidine scaffold represents a compelling fusion of two such pharmacologically significant heterocycles: the piperidine ring and the 1,3-oxazole ring. While direct, extensive research on this specific unsubstituted parent compound is nascent, a wealth of data on its close analogues and derivatives underscores its potential as a versatile chemical tool for probing complex biological systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications, supported by detailed protocols derived from established methodologies for structurally related compounds.

The piperidine moiety, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Conversely, the 1,3-oxazole ring is an aromatic five-membered heterocycle that serves as a versatile bioisostere for amide and ester functionalities, contributing to ligand binding and offering metabolic stability.[3] The linkage of these two rings at the 4-position of the piperidine and the 5-position of the oxazole creates a unique three-dimensional architecture ripe for functionalization and exploration across a spectrum of biological targets.

This document will delve into the prospective applications of the this compound core in key areas of biological research, including oncology and infectious diseases, based on the activities of its closely related analogues.

Prospective Biological Applications & Mechanisms of Action

The true utility of a chemical scaffold is defined by its interaction with biological macromolecules. Drawing from research on closely related analogues, we can infer several high-potential applications for the this compound core.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the oxazole-piperidine scaffold have demonstrated significant potential as anticancer agents. For instance, studies on 1-(1,3-oxazol-5-yl)piperidine-4-sulfonylamides have revealed cytotoxic activity against a panel of human cancer cell lines.[4] This suggests that the this compound core can serve as a foundational structure for the development of novel antiproliferative compounds.

A plausible mechanism of action, inspired by the positional isomer 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, is the inhibition of tubulin polymerization.[5] Disruption of microtubule dynamics is a clinically validated anticancer strategy, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hypothesized Signaling Pathway: Induction of Apoptosis via Microtubule Disruption

G cluster_0 Cellular Environment cluster_1 Intracellular Events Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action.

Antibacterial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The oxazole-piperidine scaffold is a promising starting point for such endeavors. Research on 5-nitrofuran-tagged oxazolyl pyrazolopiperidines, which are analogues of this compound, has demonstrated significant activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][7] This highlights the potential for developing potent antibacterial agents based on this core structure.

The mechanism of action for such compounds could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane integrity. The specific target would be dependent on the functional groups appended to the core scaffold.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols are detailed, step-by-step methodologies for assessing the potential biological activities of this compound and its derivatives.

Protocol 1: In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This protocol outlines a robust and widely used method for evaluating the cytotoxic effects of a compound against various cancer cell lines.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow: Antiproliferative Assay

G A Cell Seeding (96-well plate) B Compound Addition (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D Cell Fixation (10% TCA) C->D E Staining (0.4% SRB) D->E F Washing & Solubilization (1% Acetic Acid & Tris Base) E->F G Absorbance Reading (515 nm) F->G H IC50 Calculation G->H

Caption: Workflow for the SRB antiproliferative assay.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of quantitative data that could be generated from the described protocols for a series of this compound derivatives.

Compound IDR1 GroupR2 GroupMCF-7 IC50 (µM)S. aureus MIC (µg/mL)
Parent HH>100>128
Derivative 1 4-Cl-PhH5.232
Derivative 2 HCH378.164
Derivative 3 4-F-PhCH31.816
Doxorubicin --0.1N/A
Ciprofloxacin --N/A0.5

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from its structurally related analogues strongly suggest its potential in the fields of oncology and infectious diseases. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis of a diverse library of compounds based on this scaffold and their subsequent screening against a broad range of biological targets. Further mechanistic studies will be crucial to elucidate the precise molecular interactions that underpin their biological activities.

References

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(21), 5008-5012.
  • Obernikhina, N., et al. (2022). A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1-(1,3-Oxazol-5-yl)piperidine-4-sulfonylamides. ChemistrySelect, 7(48).
  • Saeed, A., et al. (2021).
  • Rutavičius, A., & Kuodis, Z. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(4), 225-227.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Płaziński, W., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5157.
  • Zakharyan, R., et al. (2023).
  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716.
  • Al-Obaid, A. M., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(3), 1290-1298.
  • ResearchGate. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

  • Al-Abodi, A. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • Gein, N., et al. (2017). Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds, 53(1), 108-114.

  • ResearchGate. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

  • Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10748-10780.
  • Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Rubina, et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold.

Sources

Application Note & Protocol: A Scalable Synthesis Route for 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-(1,3-Oxazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The outlined strategy prioritizes scalability, efficiency, and robustness, centering on the highly reliable Van Leusen oxazole synthesis. We present a validated three-stage process commencing with the preparation of the key intermediate, N-Boc-4-formylpiperidine, followed by the oxazole ring formation, and concluding with acidic deprotection. Each stage is accompanied by a detailed, step-by-step protocol, mechanistic insights, and considerations for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this valuable molecular building block.

Introduction and Strategic Overview

The this compound motif is a privileged structure in modern pharmacology. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the oxazole ring serves as a versatile bioisostere and a key interaction point with various biological targets.[1] The development of a scalable, cost-effective, and reproducible synthesis is therefore a critical objective for leveraging this scaffold in drug discovery pipelines.

This guide details a robust synthetic strategy that has been designed for efficiency and scalability. The core of this approach is the Van Leusen oxazole synthesis , a powerful one-pot reaction that constructs the 5-substituted oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[2] This method is favored over other classical syntheses, such as the Robinson-Gabriel, due to its milder conditions, operational simplicity, and broad substrate scope.[1][3]

Retrosynthetic Analysis and Workflow

The most logical and scalable approach involves the formation of the oxazole ring onto a pre-existing, functionalized piperidine core. Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the piperidine and oxazole rings, and through the oxazole ring itself, identifying two key precursors: N-Boc-4-formylpiperidine and TosMIC.

G cluster_target Target Molecule cluster_protected Protected Intermediate cluster_precursors Key Precursors target This compound protected_target N-Boc-4-(1,3-Oxazol-5-yl)piperidine target->protected_target Deprotection aldehyde N-Boc-4-formylpiperidine protected_target->aldehyde Van Leusen Synthesis tosmic Tosylmethyl Isocyanide (TosMIC) protected_target->tosmic Van Leusen Synthesis

Caption: Retrosynthetic analysis of this compound.

The overall synthetic workflow is a linear, three-step process designed for high throughput and scalability.

G start N-Boc-4-piperidinemethanol step1 Step 1: Oxidation (e.g., Dess-Martin) start->step1 intermediate Intermediate: N-Boc-4-formylpiperidine step1->intermediate step2 Step 2: Van Leusen Cyclization (TosMIC, K₂CO₃, MeOH) intermediate->step2 protected_product Protected Product: N-Boc-4-(oxazol-5-yl)piperidine step2->protected_product step3 Step 3: Deprotection (HCl or TFA) protected_product->step3 final_product Final Product: This compound step3->final_product

Caption: Overall three-step synthetic workflow.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Tosylmethyl isocyanide (TosMIC) is toxic and can be metabolized to cyanide; handle with extreme care.[4]

Part A: Synthesis of N-Boc-4-formylpiperidine (Intermediate 1)

The synthesis of the key aldehyde intermediate can be achieved via the oxidation of the commercially available alcohol, N-Boc-4-piperidinemethanol. While various oxidation methods exist, the use of Dess-Martin periodinane (DMP) offers high yields, mild conditions, and a simple workup, making it suitable for moderate scales.

Protocol 1: Dess-Martin Oxidation

  • Reagents & Materials:

    • N-Boc-4-piperidinemethanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinemethanol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for the next step. If required, purification can be achieved via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Part B: Van Leusen Oxazole Synthesis (Protected Product)

This is the key ring-forming step. The reaction proceeds via a base-mediated cycloaddition between the aldehyde and TosMIC.[2][5]

Mechanism Overview

G cluster_mech Van Leusen Mechanism TosMIC Tos-CH₂-NC Anion Tos-C⁻H-NC TosMIC->Anion Base (K₂CO₃) Adduct Tos-CH(NC)-CH(O⁻)-R Anion->Adduct + R-CHO Aldehyde R-CHO Oxazoline Intermediate Oxazoline Adduct->Oxazoline Intramolecular Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination TosH - Tos-H

Sources

Commercial availability and suppliers of 4-(1,3-Oxazol-5-yl)piperidine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)piperidine

Abstract and Scope

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the procurement, quality control, handling, and application of this compound (CAS: 1211527-20-6). This heterocyclic compound is a valuable building block in medicinal chemistry, merging the structurally significant piperidine and oxazole scaffolds. Piperidine derivatives are foundational to numerous pharmaceuticals, while the oxazole ring serves as a versatile bioisostere and pharmacophore element.[1][2][3] This guide details commercial sourcing, provides validated protocols for purity and identity verification, and discusses the molecule's role in the synthesis of novel therapeutic agents, including its use in developing antiproliferative and antibacterial compounds.[4][5]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically as a research-grade chemical. It may be offered as the free base or as a salt, such as the dihydrochloride form, which can exhibit different solubility and handling characteristics.[6] When procuring this reagent, it is critical to obtain the supplier's Certificate of Analysis (CoA) to verify initial purity and identity.

Table 1: Selected Commercial Suppliers

SupplierProduct NameCAS NumberFormTypical PurityLink
Sunway Pharm LtdThis compound1211527-20-6Free Base≥97%[7]
BiosynthThis compound dihydrochloride2034156-74-4Dihydrochloride SaltNot specified[6]
ChemicalBook4-Oxazol-5-yl-piperidine1211527-20-6Free BaseVaries by vendor[8]

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information and bulk inquiries.

Physicochemical and Structural Data

Accurate characterization begins with understanding the fundamental properties of the molecule.

Table 2: Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₁₂N₂O (Free Base)[8]
Molecular Weight 152.19 g/mol (Free Base)[8]
CAS Number 1211527-20-6 (Free Base)[7]
Predicted Boiling Point 259.8 ± 33.0 °C[8]
Predicted Density 1.066 ± 0.06 g/cm³[8]
SMILES C1CNCCC1C2=CN=CO2[6]
InChI Key (Generated from structure)N/A

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a strategic scaffold for library synthesis. The piperidine nitrogen provides a readily modifiable handle for introducing diverse substituents, while the oxazole ring contributes to the molecule's pharmacokinetic profile and target interactions.

  • Scaffold for Novel Therapeutics: The dual heterocyclic nature of this molecule has been exploited to create novel bioactive agents. For instance, related structures incorporating the 4-(oxadiazol-5-yl)piperidine core have yielded potent tubulin inhibitors with antiproliferative activity against cancer cell lines like DU-145 (prostate cancer).[4]

  • Antibacterial Agents: The combination of a piperidine-like scaffold with an oxazole has been used to develop new classes of antibacterial agents effective against ESKAPE pathogens, highlighting the utility of this structural motif in addressing antibiotic resistance.[5]

  • Kinase Inhibitors: The 1-(piperidin-4-yl)pyrazol scaffold, a related structure, has been functionalized with benzoxazole groups to produce selective inhibitors of G-protein-coupled receptor kinases (GRKs), which are targets for cardiovascular diseases.[9]

The secondary amine of the piperidine ring is the most common site for chemical modification, allowing for the attachment of various functional groups via N-alkylation, N-acylation, or reductive amination to explore structure-activity relationships (SAR).

Figure 1: Conceptual diagram of this compound as a scaffold.

Experimental Protocols

The following protocols are designed to ensure the material's suitability for downstream synthetic applications. A systematic workflow for reagent qualification is essential for reproducible research.

Figure 2: Workflow for incoming reagent qualification.

Protocol 1: Safe Handling and Storage

Causality: The piperidine moiety suggests potential toxicity and skin/eye irritation, similar to piperidine itself, which is a corrosive and toxic substance.[10] Proper storage prevents degradation.

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at room temperature or refrigerated (2-8 °C) for long-term stability.[7][8] Keep away from strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.[11]

Protocol 2: Quality Control via RP-HPLC

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. The method separates the target compound from impurities based on hydrophobicity. While a specific method for this exact compound is not published, a general protocol can be adapted from methods used for similar piperidine derivatives.[12][13]

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Prepare a working solution by diluting the stock solution to ~50 µg/mL with the same diluent.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[12][13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: 254 nm (The oxazole ring is expected to have UV absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The retention time should be consistent across injections. The presence of significant secondary peaks indicates impurities.

Protocol 3: Identity Confirmation by NMR and MS

Causality: Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom. Mass Spectrometry (MS) confirms the molecular weight.

A. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm) - Predicted:

    • ~8.0-8.5 ppm: Singlet, 1H (proton at C2 of the oxazole ring).

    • ~7.0-7.5 ppm: Singlet, 1H (proton at C4 of the oxazole ring).

    • ~3.0-3.5 ppm: Multiplets, 4H (piperidine protons adjacent to the nitrogen).

    • ~1.5-2.5 ppm: Multiplets, 5H (remaining piperidine protons, including the CH attached to the oxazole).

    • ~1.5-2.0 ppm: Broad singlet, 1H (piperidine N-H, may be exchangeable and not always visible).

    • Note: These are estimations based on typical values for piperidine and oxazole fragments.[14][15][16] Actual values may vary.

B. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion [M+H]⁺.

    • Calculated m/z for [C₈H₁₂N₂O + H]⁺: 153.1028

    • Observed m/z: Should be within ±5 ppm of the calculated value on a high-resolution mass spectrometer (HRMS).

Conclusion

This compound is a readily accessible and highly versatile chemical building block for drug discovery and medicinal chemistry. Its strategic combination of two pharmacologically relevant heterocycles makes it an attractive starting point for generating novel molecular entities. By adhering to the procurement, handling, and rigorous quality control protocols outlined in this document, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

  • Kishida Chemical Co., Ltd. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, PK01888E-1, 2023/5/8 - Safety Data Sheet. [Link]

  • Chemija. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • National Center for Biotechnology Information. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • Oakwood Chemical. 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2yl]-piperidine. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Scientific & Academic Publishing. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Advanced ChemBlocks. 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. [Link]

  • Pharmaffiliates. (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(piperazin-1-yl)propan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 4-(1,3-Oxazol-5-yl)piperidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-(1,3-oxazol-5-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound is typically approached through a convergent strategy, involving the preparation of a protected piperidine precursor followed by the construction of the oxazole ring. The two most prevalent methods for the oxazole ring formation are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.[1][2] The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Q2: My final this compound product is a yellow or brownish oil, even after column chromatography. What causes this discoloration?

A2: A yellow or brown tint in the final product is a common issue with piperidine-containing compounds and is usually indicative of oxidation.[3] The tertiary amine of the piperidine ring can be susceptible to air oxidation over time, leading to colored impurities. To mitigate this, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and heat.[3] If the discoloration is significant, redistillation under reduced pressure (if the compound is thermally stable) or re-purification by column chromatography followed by inert handling can yield a colorless product.

Q3: Upon storage, my solution of this compound in an organic solvent formed a white precipitate. What is this precipitate?

A3: The formation of a white precipitate upon storage is likely due to the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide (CO₂), forming the corresponding piperidinium carbonate salt.[3] This is a common issue for many amines. To resolve this, you can either filter off the salt if the desired concentration of the free base in solution is not critical, or you can regenerate the free base by a mild basic wash followed by re-drying of the organic solution. For long-term storage, it is recommended to keep solutions of the compound under an inert atmosphere.[3]

Detailed Troubleshooting Guides

Scenario 1: Van Leusen Oxazole Synthesis Route

The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4] In the context of this compound synthesis, this typically involves the reaction of an N-protected piperidine-4-carboxaldehyde with TosMIC.

Problem: Low or No Yield of the Desired Oxazole Product

Potential Cause Diagnostic Check Proposed Solution
Ineffective Deprotonation of TosMIC Analyze a small aliquot of the reaction mixture by TLC or LC-MS before adding the aldehyde. The absence of the deprotonated TosMIC species may be inferred if the reaction does not proceed.Ensure the base (e.g., K₂CO₃, t-BuOK) is fresh, anhydrous, and of high purity. Use a freshly opened bottle or dry the base under vacuum before use. Ensure the solvent (e.g., methanol, THF) is anhydrous.
Decomposition of the Aldehyde Starting Material Check the stability of your N-protected piperidine-4-carboxaldehyde under the basic reaction conditions. Aldehydes can be prone to side reactions like aldol condensation or Cannizzaro reaction.Add the aldehyde solution slowly to the reaction mixture containing the deprotonated TosMIC to maintain a low concentration of the aldehyde. Consider running the reaction at a lower temperature.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. The presence of significant amounts of unreacted aldehyde and TosMIC indicates a stalled reaction.Increase the reaction time or consider a modest increase in temperature. Ensure efficient stirring to overcome any heterogeneity in the reaction mixture.
Side Reaction: Formation of a Nitrile If the reaction is run with a ketone instead of an aldehyde, the Van Leusen reaction can produce a nitrile instead of an oxazole.[5][6] While less likely with an aldehyde, under certain conditions, side pathways can occur.Confirm the purity of your aldehyde starting material. Ensure that the reaction conditions are optimized for oxazole formation, as described in established protocols for the Van Leusen oxazole synthesis.[4]

Experimental Protocol: Van Leusen Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add tosylmethyl isocyanide (TosMIC, 1.2 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-Boc-4-(1,3-oxazol-5-yl)piperidine.

Logical Workflow for Troubleshooting the Van Leusen Synthesis

Caption: Troubleshooting decision tree for the Van Leusen synthesis.

Scenario 2: Robinson-Gabriel Synthesis Route

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[7] For the synthesis of this compound, this would typically start from an N-protected piperidine derivative that is elaborated into the required 2-acylamino-ketone precursor.

Problem: Formation of Multiple Byproducts and a Dark Reaction Mixture

Potential Cause Diagnostic Check Proposed Solution
Harsh Dehydrating Agent A dark, tar-like reaction mixture is a strong indication of decomposition caused by overly aggressive dehydrating conditions.Switch to a milder dehydrating agent. While strong acids like H₂SO₄ are classic reagents for this transformation, they can cause charring.[8] Consider using phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid under controlled temperatures.[8] For sensitive substrates, milder, modern reagents like the Burgess reagent can be effective.
Incomplete Cyclization The presence of the starting 2-acylamino-ketone in the crude product indicates that the cyclization step is not going to completion.Ensure that the dehydrating agent is used in a sufficient stoichiometric amount. A slight excess may be required to drive the reaction to completion. Also, ensure that the reaction is run for an adequate amount of time, with monitoring by TLC or LC-MS.
Formation of Oxazoline Intermediate A byproduct with a mass corresponding to the hydrated oxazole (an oxazoline) may be observed by LC-MS. This indicates incomplete dehydration.Increase the potency of the dehydrating agent or increase the reaction temperature and/or time to ensure complete elimination of water to form the aromatic oxazole ring.[9]
Side Reactions of the Piperidine Moiety The unprotected piperidine nitrogen can undergo side reactions under acidic conditions.Ensure that the piperidine nitrogen is protected with a suitable acid-stable protecting group (e.g., Boc, Cbz) throughout the synthesis of the 2-acylamino-ketone precursor and the cyclodehydration step. The protecting group can be removed in a final step.

Experimental Protocol: Robinson-Gabriel Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

  • Precursor Synthesis: Synthesize the N-Boc-2-acylamino-ketone precursor. This can be achieved through various methods, such as the coupling of N-Boc-piperidine-4-carboxylic acid with an appropriate amino ketone.

  • Setup: Dissolve the N-Boc-2-acylamino-ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Cyclodehydration: Add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a cold, aqueous basic solution (e.g., saturated NaHCO₃).

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualization of the General Synthetic Workflow

Caption: General synthetic workflows for this compound.

References

  • Van Leusen Reaction | NROChemistry. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • Van Leusen Reaction - SynArchive. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. Available at: [Link]

  • Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

  • The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Oxazole.pdf - CUTM Courseware. Available at: [Link]

  • Fischer oxazole synthesis - Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available at: [Link]

  • Fischer oxazole synthesis - Wikipedia. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. Available at: [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Available at: [Link]

  • Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry - YouTube. Available at: [Link]

  • Several conventional methods accessible for the synthesis of oxazole derivatives - ResearchGate. Available at: [Link]

  • Tosylhydrazones - Denmark Group. Available at: [Link]

  • (PDF) 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - ResearchGate. Available at: [Link]

  • Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. - ResearchGate. Available at: [Link]

  • p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. Available at: [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed. Available at: [Link]

  • 8 - Organic Syntheses Procedure. Available at: [Link]

  • Bamford Steven's Reaction|Sharpio Reaction|Tosylhydrazone decomposition|Abi Chemistry Tutorial - YouTube. Available at: [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. Available at: [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.

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Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-(1,3-Oxazol-5-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to common challenges and foundational questions encountered during its synthesis. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your reaction yields.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I fix this?

Low yield is the most common issue, often stemming from several factors. A systematic approach is crucial for diagnosis.

A1: Low yields can typically be traced to three primary areas: suboptimal reaction conditions, reagent instability, or inefficient purification.

  • Suboptimal Reaction Conditions: The Van Leusen oxazole synthesis, a highly effective method for this transformation, is sensitive to the choice of base, solvent, and temperature.[1][2]

    • Base Selection: A base that is too weak may not efficiently deprotonate the tosylmethyl isocyanide (TosMIC), leading to an incomplete reaction. Conversely, an overly strong base can promote side reactions. Potassium carbonate (K₂CO₃) in methanol is a standard, mild condition, but stronger bases like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be necessary for less reactive aldehydes.[3][4]

    • Solvent Effects: The solvent plays a critical role. Protic solvents like methanol can participate in the reaction and are necessary for the final elimination step under certain conditions.[3] Aprotic polar solvents such as THF or DMF can also be effective, particularly when using stronger bases.[5] Experimenting with different solvent systems is a key optimization step.

    • Temperature Control: The initial addition of deprotonated TosMIC to the aldehyde is typically performed at low temperatures (e.g., -60 °C to 0 °C) to control the exothermic reaction and prevent side product formation.[3] The subsequent elimination to form the oxazole often requires heating (reflux).[3] A failure to control the initial addition or insufficient heating during the elimination phase can drastically reduce yield.

  • Reagent Quality and Stability:

    • Aldehyde Precursor: The key starting material, N-protected 4-formylpiperidine (e.g., N-Boc-4-formylpiperidine), can be unstable and prone to oxidation or polymerization upon storage. It is highly recommended to use freshly prepared or purified aldehyde for consistent results.

    • TosMIC: Tosylmethyl isocyanide is moisture-sensitive. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., Argon or Nitrogen).

    • Anhydrous Conditions: Water can quench the deprotonated TosMIC anion. All glassware should be oven-dried, and anhydrous solvents must be used to prevent this.

  • Inefficient Work-up and Purification: The product can be lost during extraction if the pH is not properly adjusted. The byproduct, p-toluenesulfinic acid, must be thoroughly removed, typically via an aqueous base wash (e.g., saturated NaHCO₃ solution). Purification via column chromatography should be optimized to ensure good separation from unreacted starting materials and byproducts.

Below is a logical workflow for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Reagent Purity (Aldehyde, TosMIC, Solvent) start->check_purity check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_purity->check_conditions If pure optimize_base Optimize Base/Solvent System check_conditions->optimize_base If correct setup optimize_temp Adjust Temperature Profile optimize_base->optimize_temp monitor_rxn Monitor Reaction by TLC/LC-MS optimize_temp->monitor_rxn monitor_rxn->optimize_base If incomplete reaction workup Refine Work-up & Purification monitor_rxn->workup If reaction goes to completion success Yield Improved workup->success VanLeusenSideReaction cluster_problem Potential Pitfall reactants Aldehyde + Deprotonated TosMIC oxazoline Oxazoline Intermediate reactants->oxazoline Cyclization oxazole Desired Oxazole Product oxazoline->oxazole Base-Promoted Elimination (Desired Pathway) oxazoline_node Incomplete Elimination

Caption: Reaction pathway showing the key oxazoline intermediate.

Q3: My final product is difficult to purify and appears contaminated with a sulfur-containing compound. How can I improve the purification?

A3: The sulfur-containing impurity is almost certainly p-toluenesulfinic acid, the byproduct of the tosyl group elimination. Proper work-up is essential for its removal.

  • Aqueous Wash: During the work-up, after quenching the reaction, perform a thorough wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will convert the acidic p-toluenesulfinic acid into its water-soluble salt, which will partition into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Follow the base wash with a brine (saturated NaCl solution) wash to remove residual water from the organic layer before drying.

  • Chromatography: If the byproduct persists, it can typically be separated using flash column chromatography on silica gel. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should provide good separation. The byproduct is significantly more polar than the desired oxazole product.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis of this compound.

Q1: What are the primary synthetic strategies for preparing this compound?

A1: While several classical methods for oxazole synthesis exist, the Van Leusen oxazole synthesis is arguably the most direct and widely used method for preparing 5-substituted oxazoles. [1]

  • Van Leusen Synthesis: This method involves the reaction of an aldehyde (in this case, an N-protected 4-formylpiperidine) with tosylmethyl isocyanide (TosMIC) in the presence of a base. [3][6]It is a robust [3+2] cycloaddition that directly installs the substituent at the 5-position of the oxazole ring. [1][4]* Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or polyphosphoric acid. [7][8]While versatile, the synthesis of the required precursor for this specific target molecule is more complex than the aldehyde needed for the Van Leusen reaction.

  • Fischer Oxazole Synthesis: This route constructs the oxazole from a cyanohydrin and an aldehyde under acidic conditions. [9][10]Similar to the Robinson-Gabriel synthesis, precursor preparation can be less straightforward for this target.

For its convergency and the ready availability of the starting materials, the Van Leusen approach is the recommended primary strategy.

Q2: Why is N-protection of the piperidine ring essential for this synthesis?

A2: The piperidine nitrogen is a secondary amine and is basic and nucleophilic. Leaving it unprotected during a base-catalyzed synthesis would lead to multiple complications:

  • Acid-Base Neutralization: The piperidine nitrogen would react with the base intended to deprotonate the TosMIC, effectively quenching the catalyst and halting the reaction.

  • Nucleophilic Attack: The piperidine nitrogen could act as a nucleophile and compete with the TosMIC anion in attacking the aldehyde starting material.

  • Aldimine Formation: If an aldimine is formed from the piperidine and the aldehyde, the Van Leusen reaction can proceed to form an imidazole instead of an oxazole. [6] Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the basic conditions of the Van Leusen reaction and can be easily removed under acidic conditions (e.g., TFA in DCM) post-synthesis without affecting the oxazole ring.

Q3: What is the detailed mechanism of the Van Leusen oxazole synthesis?

A3: The mechanism is a well-established, multi-step process that elegantly constructs the oxazole ring.

  • Deprotonation: The reaction begins with a base (e.g., K₂CO₃) removing an acidic proton from the α-carbon of TosMIC, creating a nucleophilic anion.

  • Nucleophilic Attack: This anion attacks the electrophilic carbonyl carbon of the aldehyde (N-Boc-4-formylpiperidine).

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization to form a five-membered oxazoline ring. [6]4. Elimination: The base then facilitates the elimination of the p-toluenesulfinyl group (-TosH), a very good leaving group. This step results in the formation of the double bond, aromatizing the ring to yield the final 5-substituted oxazole product. [2][11]

VanLeusenMechanism cluster_steps Van Leusen Oxazole Synthesis Mechanism cluster_species Key Species step1 Step 1: Deprotonation of TosMIC Base removes α-proton step2 Step 2: Nucleophilic Attack TosMIC anion attacks aldehyde carbonyl step1->step2 tosmic TosMIC step3 Step 3: 5-endo-dig Cyclization Alkoxide attacks isocyanide carbon step2->step3 aldehyde N-Boc-4-formylpiperidine step4 Step 4: Elimination & Aromatization Base-promoted elimination of Tos-H step3->step4 oxazoline Oxazoline Intermediate product This compound Product

Caption: The four key stages of the Van Leusen mechanism.

Experimental Protocols

Protocol: Synthesis of tert-butyl this compound-1-carboxylate via Van Leusen Reaction

This protocol provides a robust starting point for optimization.

Materials:

  • tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

  • Reagent Addition: Add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv) to the methanol and stir until dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous potassium carbonate (2.5 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Re-dissolve the residue in dichloromethane (DCM) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Table 1: Example Optimization Parameters

ParameterCondition A (Standard)Condition B (Alternative)Rationale for Change
Base K₂CO₃t-BuOKFor less reactive aldehydes or to accelerate the reaction.
Solvent MethanolTHF (anhydrous)Aprotic solvent prevents interaction with strong base.
Temperature 0 °C to Reflux-78 °C to Room TempBetter control over initial addition with a stronger base.

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Wikipedia. Fischer oxazole synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis. [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis (Alternative Link). [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Fischer oxazole synthesis | Request PDF. [Link]

  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]

  • Taylor & Francis Online. A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. [Link]

  • Scientific Update. Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • YouTube. Van Leusen Reaction. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • PubMed Central (PMC). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Wikipedia. Oxazole. [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis (Alternative Link). [Link]

Sources

Technical Support Center: Stability and Degradation of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1,3-Oxazol-5-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this heterocyclic compound. By understanding its chemical liabilities, you can design more robust experiments, ensure the integrity of your results, and troubleshoot issues effectively.

Disclaimer: Specific experimental stability data for this compound is not extensively available in public literature. The information herein is synthesized from established chemical principles and data on its core structural motifs: the oxazole ring and the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? A1: The molecule possesses two key structural motifs with known liabilities. The primary concerns are:

  • Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions.[1] The oxazole ring itself can also be oxidized, especially via photo-oxidation.[2][3][4]

  • Hydrolytic Instability: The oxazole ring is prone to cleavage under both acidic and basic conditions. While generally more resistant to acid than furan, concentrated acids can cause decomposition.[4][5]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation. Oxazole rings can undergo photolysis to form oxidation products, and the piperidine moiety can be degraded through radical mechanisms.[1][3][4]

Q2: What are the ideal storage conditions for this compound? A2: To minimize degradation, the compound should be stored under controlled conditions. Long-term stability is best maintained by adhering to the following:

ConditionRecommendationRationale
Temperature 2-8°C or frozenSlows the rate of all potential degradation reactions.[6]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the piperidine nitrogen and the oxazole ring.[1]
Light In an amber vial or protected from lightPrevents photodegradation pathways.[1][6]
Moisture In a tightly sealed container with a desiccantMinimizes moisture-driven hydrolysis of the oxazole ring.[6][7]

Q3: Is this compound stable in common HPLC solvents or aqueous buffers? A3: Stability in solution is highly dependent on pH, solvent purity, and exposure to oxygen. The compound's stability can be pH-dependent, and buffered solutions may be necessary to prevent acid or base-catalyzed degradation.[1] The oxazole ring's susceptibility to hydrolysis means that prolonged exposure to strongly acidic or basic aqueous solutions should be avoided.[4] For analytical work, it is crucial to use freshly prepared solutions and to evaluate short-term stability in the chosen analytical mobile phase.[8]

Q4: What are the most likely degradation products I might observe? A4: Depending on the stress condition, you can anticipate several types of degradants:

  • From Piperidine Oxidation: The corresponding N-oxide is a common product. More extensive oxidation can lead to the formation of iminiums and subsequent ring-opened products or lactams.[1][9][10]

  • From Oxazole Hydrolysis: Acid or base-catalyzed ring cleavage will likely yield an α-acylamino ketone derivative.[4][11]

  • From Photo-oxidation: Complex mixtures can arise from the [4+2] cycloaddition of singlet oxygen to the oxazole ring, leading to unstable endoperoxides that decompose into triamides or other fragments.[12][13]

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Inconsistent analytical results, such as a decreasing parent peak area in HPLC analysis of the same sample over a few hours.

  • Probable Cause: The compound is degrading in your analytical solvent or under ambient laboratory conditions (light, oxygen). The piperidine ring is basic and can interact with acidic modifiers in the mobile phase, while the oxazole ring is sensitive to pH extremes.[4][7]

  • Troubleshooting & Solution:

    • Assess Benchtop Stability: Prepare a solution of the compound in your analytical diluent. Analyze it immediately (T=0) and then at set intervals (e.g., 2, 4, 8, 24 hours) while keeping it on the benchtop. This will quantify its stability under your analytical conditions.[8]

    • Control pH: If using aqueous mobile phases, ensure they are buffered within a stable pH range (typically pH 3-8).

    • Protect from Light: Use amber autosampler vials or cover the autosampler tray to prevent photolytic degradation.

    • De-gas Solvents: Use freshly de-gassed solvents to minimize dissolved oxygen, which can cause oxidative degradation.[4]

    • Lower Temperature: If possible, use a cooled autosampler (e.g., 4°C) to slow degradation in prepared samples.

Problem 2: My reaction yield is low or inconsistent when using this compound as a reactant.

  • Probable Cause: The compound may be degrading under the specific reaction conditions (e.g., high temperature, presence of strong acids/bases, or oxidizing/reducing agents). The piperidine nitrogen can be oxidized, and the oxazole ring can be cleaved by various nucleophiles or electrophiles.[2][10]

  • Troubleshooting & Solution:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound lot using a suitable analytical method like HPLC or NMR.

    • Use an Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, especially if the reaction involves heating or metallic catalysts.

    • Modify Reaction Conditions: If possible, attempt the reaction at a lower temperature. If strong acid or base is required, consider a slow addition at low temperature.

    • Monitor Reaction Profile: Take aliquots during the reaction to monitor the disappearance of the starting material and the appearance of the product and any degradants. This can help identify if the compound is degrading before it has a chance to react.

Problem 3: The solid compound has changed color (e.g., from white to yellow/brown) during storage.

  • Probable Cause: This is a classic sign of oxidative degradation. Even trace amounts of oxygen over time can lead to the formation of colored impurities.[1]

  • Troubleshooting & Solution:

    • Re-qualify the Material: Do not assume the material is still pure. Re-analyze its purity by HPLC and confirm its identity (e.g., by mass spectrometry) before use.

    • Improve Storage Protocol: If you must store it long-term, flush the container with an inert gas before sealing and store it in a freezer. For frequent use, consider aliquoting the material into smaller vials to avoid repeatedly exposing the entire batch to the atmosphere.

Principal Degradation Pathways

Understanding the likely chemical transformations is key to predicting and identifying degradants. The degradation of this compound is governed by the independent and potentially synergistic liabilities of its two heterocyclic rings.

Caption: Primary environmental stressors for the degradation of the title compound.

Piperidine Ring Degradation

The piperidine moiety is primarily susceptible to oxidation. The most common pathways involve the tertiary nitrogen and the adjacent carbon atoms (α-carbons).

  • N-Oxidation: The lone pair on the nitrogen atom is readily oxidized to form the corresponding N-oxide. This is a very common metabolic and chemical degradation pathway for tertiary amines.

  • C-H Oxidation (α-Oxidation): Oxidation can occur at the carbon atoms adjacent to the nitrogen (C2 and C6 positions), leading to the formation of an unstable N-acyliminium ion. This reactive intermediate can be trapped by water to form a lactam (ring-opened amide) or other ring-opened products.[10][14]

Piperidine_Degradation Start Piperidine Moiety N_Oxide N-Oxide Start->N_Oxide [O] (e.g., H₂O₂) Iminium N-Acyliminium Ion Start->Iminium [O] (α-Oxidation) Lactam Lactam / Ring-Opened Products Iminium->Lactam H₂O

Caption: Key oxidative degradation pathways for the piperidine ring.

Oxazole Ring Degradation

The oxazole ring is relatively electron-rich and aromatic, but it contains weak points that make it susceptible to hydrolysis and photo-oxidation.

  • Hydrolysis (Acid or Base Catalyzed): This is a major liability. The reaction proceeds via nucleophilic attack on the C2 or C5 position, followed by ring opening. Under acidic or basic conditions, water acts as the nucleophile, leading to the cleavage of the O1-C2 or O1-C5 bond, ultimately yielding an α-acylamino ketone structure.[4][11]

  • Photo-oxidation: In the presence of light and oxygen, particularly singlet oxygen (¹O₂), the oxazole ring can act as a diene in a [4+2] cycloaddition reaction.[12] This forms a highly unstable endoperoxide intermediate, which rapidly decomposes to form various linear products, often triamides.[13]

Oxazole_Degradation Start Oxazole Moiety Hydrolysis_Product α-Acylamino Ketone Start->Hydrolysis_Product H₂O, H⁺ or OH⁻ Endoperoxide Endoperoxide Intermediate Start->Endoperoxide ¹O₂, hv ([4+2] Cycloaddition) Photo_Product Triamides / Linear Fragments Endoperoxide->Photo_Product Decomposition

Caption: Major hydrolytic and photolytic degradation pathways for the oxazole ring.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is essential.[15] This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which helps in developing stability-indicating analytical methods.[16][17]

Objective

To identify the potential degradation products and pathways of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Neutralize Neutralize / Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose a solution and a thin layer of the solid compound to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a T=0 unstressed control, using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to identify and characterize the degradation products.[19] The goal is to achieve 5-20% degradation of the parent compound.[18]

Illustrative Data Summary

The results of such a study can be summarized as follows. Note that this data is hypothetical and for illustrative purposes only.

Stress ConditionIncubation Time% Parent RemainingMajor Degradant RRT
0.1 M HCl, 60°C24 h85.2%0.78
0.1 M NaOH, RT8 h79.5%0.81
3% H₂O₂, RT24 h82.1%0.92 (N-oxide), 1.15
Thermal (Solid), 80°C48 h98.8%-
Photolytic (ICH)7 days91.3%1.22, 1.35

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • What is the stability of piperidine? BIOSYNCE Blog.
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  • Oxazole. Wikipedia.
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  • Reaction course of the oxazole synthesis with varying water content using 6 a.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
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  • 4-Oxazol-5-yl-piperidine | 1211527-20-6. ChemicalBook.
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Technical Support Center: A Guide to Overcoming Solubility Challenges of 4-(1,3-Oxazol-5-yl)piperidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,3-Oxazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for overcoming the solubility challenges associated with this compound in various biological assays. By understanding the physicochemical properties of this molecule and employing systematic strategies, you can ensure accurate, reproducible, and meaningful experimental results.

Compound Profile: Understanding the "Why"

Before troubleshooting, it's crucial to understand the molecule you're working with. This compound is a heterocyclic compound featuring two key functional groups that dictate its solubility:

  • Piperidine Ring: This is a basic moiety. The nitrogen atom can be protonated, forming a positively charged ion.

  • Oxazole Ring: This is a weakly basic, aromatic ring system that contributes to the overall hydrophobicity of the molecule.

The solubility of this compound is fundamentally linked to the ionization state of the piperidine nitrogen. In its neutral (free base) form, the molecule is less polar and thus less soluble in aqueous media. When protonated, it becomes a salt, which is significantly more polar and water-soluble.[1][2][3] This pH-dependent behavior is the key to unlocking its solubility.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₈H₁₂N₂OIndicates a relatively small molecule.
Molecular Weight 152.19 g/mol Important for calculating molar concentrations.[4]
Predicted pKa 9.91 ± 0.10This value is for the conjugate acid (the protonated form). It indicates the piperidine ring is basic and will be >99% protonated at a pH below ~7.9.
Predicted Density 1.066 g/cm³Useful for physical handling.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides quick, actionable advice.

Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)? A: At neutral pH, the piperidine nitrogen is largely in its neutral, free base form. This form is less polar and has low intrinsic aqueous solubility. To dissolve it, you need to shift the equilibrium towards the protonated, more soluble salt form by lowering the pH.[1][5][6]

Q2: What is the best solvent to prepare a high-concentration stock solution? A: For a high-concentration primary stock, a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is the industry standard.[7][8] It can typically dissolve the compound at high concentrations (e.g., >10 mM). However, always check the manufacturer's datasheet for specific solubility data.[9]

Q3: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened? A: This is a common phenomenon known as "precipitation upon dilution."[7] While the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of DMSO drops upon dilution into the aqueous buffer. The final concentration of your compound may have exceeded its solubility limit in the final assay buffer (e.g., in 0.5% DMSO).

Q4: Can I just sonicate or heat the solution to get it to dissolve? A: While sonication can help break up solid particles and speed up dissolution, and gentle warming can increase solubility, these are often temporary fixes. If the solution is supersaturated, the compound may precipitate out later, especially upon cooling or over time, leading to inaccurate concentrations and unreliable results. These methods should be used with caution and in conjunction with a proper solubilization strategy.

In-Depth Troubleshooting & Step-by-Step Protocols

This section provides detailed workflows to systematically address and solve solubility issues.

Problem 1: Compound is Insoluble in the Final Aqueous Assay Buffer

This is the most fundamental challenge. The key is to leverage the pH-dependent nature of the piperidine ring.

Root Cause Analysis: The pH of your buffer is too high (typically > 8) to maintain the compound in its protonated, soluble form. The Henderson-Hasselbalch equation predicts the ratio of the protonated (BH+) to unprotonated (B) form of a base.[10][11]

pH = pKa + log([B]/[BH+])

To keep the compound protonated and soluble, the pH of the solution should be at least 1-2 units below the pKa.

Solution Workflow: pH Optimization

The most robust initial strategy is to determine the compound's pH-solubility profile.

G cluster_0 pH Optimization Workflow A Start: Compound Insoluble in Assay Buffer B Prepare a series of buffers (e.g., pH 3, 4, 5, 6, 7) A->B C Add excess solid compound to each buffer vial B->C D Equilibrate for 2-24h (e.g., rotate at RT) C->D E Filter supernatant to remove undissolved solid (0.22 µm filter) D->E F Quantify dissolved compound (e.g., HPLC-UV, LC-MS) E->F G Plot Solubility vs. pH F->G H Determine lowest pH that provides required solubility AND is compatible with the assay G->H I End: Optimized Buffer Found H->I

Caption: Workflow for determining the optimal pH for solubilization.

Protocol 1: Kinetic Solubility Profiling by pH

  • Buffer Preparation: Prepare a set of universal buffers (e.g., citrate-phosphate) at various pH points from 3.0 to 7.5.

  • Compound Addition: Add a small, known amount of your 10 mM DMSO stock solution to each buffer to reach a target concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1%).

  • Equilibration: Seal the plate/vials and shake at room temperature for 2-4 hours.

  • Analysis: Analyze the samples directly using nephelometry (which measures light scattering from precipitate) or a plate reader to measure turbidity.

  • Result Interpretation: The pH at which the solution remains clear is the minimum pH required to maintain your compound in solution at that concentration.

Problem 2: Precipitation After Diluting DMSO Stock into Aqueous Buffer

This occurs when the final concentration of the compound is higher than its thermodynamic solubility in the final buffer, even if the pH is appropriate.

Root Cause Analysis: The percentage of the organic co-solvent (DMSO) is insufficient to keep the compound in solution. Many biological assays are sensitive to organic solvents, limiting the final concentration to typically <1%, and often <0.5%.[12][13]

Solution Workflow: Co-Solvent and Excipient Screening

When pH adjustment alone is insufficient or incompatible with your assay, advanced formulation strategies are required.

G cluster_1 Advanced Solubilization Workflow A Start: Precipitation on dilution from DMSO stock B Is final DMSO concentration <0.1%? A->B C Increase final DMSO to highest tolerable level (e.g., 0.5%) B->C Yes D Still precipitating? B->D No C->D E Screen Solubilizing Excipients D->E Yes I End: Solubilized Formulation Achieved D->I No, Solved F Prepare stock solutions of Cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80) E->F G Add excipient to aqueous buffer BEFORE adding compound's DMSO stock F->G H Evaluate solubility and assay compatibility G->H H->I

Caption: Decision tree for addressing precipitation from organic stock.

Advanced Solution: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming a "host-guest" inclusion complex that has greatly improved aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro assays.

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Host) Complex Soluble Inclusion Complex CD->Complex CD_label Hydrophilic Exterior Cavity_label Hydrophobic Cavity Drug Drug Molecule (Guest) Drug->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol 2: Screening with HP-β-Cyclodextrin

  • Prepare Excipient Stock: Prepare a 10% (100 mg/mL) stock solution of HP-β-CD in your pH-optimized assay buffer.

  • Serial Dilution: Create a serial dilution of the HP-β-CD stock in the assay buffer to get final concentrations of 5%, 2.5%, 1%, 0.5%, and 0.1%.

  • Compound Addition: To each of these cyclodextrin-containing buffers, add your this compound DMSO stock to the desired final concentration (e.g., 100 µM).

  • Incubate and Observe: Mix well and incubate for 30-60 minutes. Visually inspect for precipitation or measure turbidity.

  • Assay Compatibility Check: Crucially, run a control experiment with the cyclodextrin solutions alone (without your compound) to ensure they do not interfere with your assay readout (e.g., cell viability, enzyme activity). Excipients can sometimes have biological effects or interfere with detection methods.[18][19][20][21]

Table 2: Tolerability of Common Solubilizing Agents in Biological Assays

AgentCommon Starting ConcentrationMax Tolerable Conc. (Cell-Based)Max Tolerable Conc. (Biochemical)Key Considerations
DMSO 0.1 - 0.5%~1%Often >5%Can be cytotoxic and affect membrane permeability.[8][12][13]
Ethanol 0.1 - 0.5%~1%Often >5%Can be cytotoxic; more volatile than DMSO.
HP-β-CD 0.5 - 2%Generally high (>5%)Generally high (>5%)Can extract cholesterol from cell membranes at very high concentrations.
Polysorbate 80 0.01 - 0.1%~0.1%~1%A detergent; can disrupt cell membranes and protein structure.

Best Practices for Stock Solution Preparation & Handling

Consistent and reliable data starts with a properly prepared and stored stock solution.[9][22][23]

  • Always Use High-Quality Solvents: Use anhydrous, high-purity DMSO to prevent compound degradation.

  • Accurate Weighing: Use a calibrated analytical balance. For a 10 mM stock of a compound with MW=152.19, you would weigh 1.52 mg for 1 mL of solvent.

  • Volumetric Flasks: For the highest accuracy, use volumetric flasks for preparing the final stock solution.[24]

  • Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[25] Before use, thaw completely and vortex gently to ensure homogeneity.

  • Visual Inspection: Always visually inspect your thawed stock solution for any signs of precipitation before making dilutions. If precipitate is seen, gently warm and vortex the solution. If it does not redissolve, the stock may be compromised.

By applying these systematic troubleshooting strategies and best practices, you can confidently overcome the solubility challenges of this compound, ensuring the integrity and success of your biological assays.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • ADMET & DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Available from: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Available from: [Link]

  • Khan Academy. pH and solubility. Available from: [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Available from: [Link]

  • askIITians. How does pH affect solubility?. Available from: [Link]

  • Chemistry LibreTexts. 18.7: Solubility and pH. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Solubility and pH. Available from: [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • ResearchGate. Effect of excipients for assay of the studied drugs | Download Table. Available from: [Link]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Dissolution Technologies. In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel. Available from: [Link]

  • IFF. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. Available from: [Link]

  • ResearchGate. Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Available from: [Link]

  • ResearchGate. Biopharmaceutical implications of excipient variability on drug dissolution from immediate release products | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. Available from: [Link]

  • PubChem. 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. Available from: [Link]

  • PubChem. Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available from: [Link]

  • Kauno Technologijos Universitetas. Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Available from: [Link]

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  • ResearchGate. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Available from: [Link]

  • Chem-Space. 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid. Available from: [Link]

  • Chem-Space. 4-{2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N-(2-phenylethyl)piperidine-1-carboxamide. Available from: [Link]

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Refinement of experimental conditions for 4-(1,3-Oxazol-5-yl)piperidine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and drug development professionals working with the 4-(1,3-Oxazol-5-yl)piperidine scaffold. This versatile building block, which marries a flexible saturated heterocycle with a stable aromatic oxazole ring, is a cornerstone in modern medicinal chemistry. However, its unique bifunctional nature can present specific challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable insights and refine your experimental conditions for optimal outcomes.

Section 1: General Handling and Stability FAQs

This section addresses foundational questions about the chemical nature of this compound.

Q1: How stable is the 1,3-oxazole ring under typical reaction conditions?

A1: The 1,3-oxazole ring is generally robust and thermally stable, allowing for a broad range of reaction temperatures.[1][2] However, its stability is compromised under specific, harsh conditions:

  • Strongly Acidic Conditions: Concentrated mineral acids can lead to decomposition and ring cleavage.[3][4] Standard aqueous workups with dilute acids are generally well-tolerated.

  • Strongly Basic Conditions: The oxazole ring is particularly vulnerable to strong, non-hindered bases like organolithium reagents (e.g., n-BuLi), which can deprotonate the C2 position and initiate ring-opening.[3] For reactions requiring strong bases, milder options like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) are preferable.[3] Common inorganic bases (K₂CO₃, Cs₂CO₃) or tertiary amine bases (Et₃N, DIPEA) used in piperidine functionalization do not typically affect the oxazole ring.

  • Strong Oxidizing Agents: Potent oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can cleave the oxazole ring.[3][4] It is stable towards milder reagents like H₂O₂.[4]

  • Reductive Conditions: The oxazole ring is stable in the presence of most common reducing agents, including catalytic hydrogenation conditions (e.g., H₂, Pd/C) used for other functionalities in the molecule.[4]

Q2: Which nitrogen atom is the primary site of reactivity?

A2: The piperidine nitrogen is overwhelmingly the more reactive site. As a secondary aliphatic amine, it is a strong nucleophile and a moderately strong base. In contrast, the oxazole nitrogen is part of an aromatic system, and its lone pair of electrons contributes to the π-system, rendering it non-basic and non-nucleophilic. Therefore, nearly all functionalization reactions (alkylation, acylation, arylation) will occur selectively at the piperidine nitrogen.

Section 2: Troubleshooting Common Reactions

This section provides in-depth, cause-and-effect troubleshooting for the most common synthetic transformations involving the piperidine nitrogen.

N-Alkylation Reactions

N-alkylation is a fundamental step to introduce diverse side chains. However, achieving clean, high-yielding reactions requires careful control of conditions.

Q: My N-alkylation reaction is sluggish, or the yield is low. What factors should I investigate?

A: Low conversion in N-alkylation reactions is a common issue that can often be resolved by systematically evaluating your reaction parameters. The root cause typically lies in insufficient reactivity of the electrophile or suboptimal reaction conditions.

Troubleshooting Workflow for Low N-Alkylation Yield

cluster_reagents Reagent Check cluster_conditions Condition Optimization start Low Yield Observed reagents Step 1: Verify Reagents start->reagents alkyl_halide Alkyl Halide Reactivity (I > Br > Cl >> OTs) reagents->alkyl_halide Examine Electrophile base_strength Base Strength & Solubility (NaH, K2CO3, Cs2CO3) reagents->base_strength Evaluate Base conditions Step 2: Optimize Conditions solvent Solvent Choice (DMF, ACN, THF) conditions->solvent Is solvent appropriate? temperature Temperature (RT to 80 °C) conditions->temperature Is temperature sufficient? workup Step 3: Check Workup & Purification alkyl_halide->conditions If reactivity is low, increase temperature or switch to more reactive halide base_strength->conditions Ensure base is strong enough and not sterically hindered solvent->workup Consider solvent polarity and boiling point temperature->workup Consider product stability at elevated temperatures

Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.

Causality and Refinement:

  • Electrophile Reactivity: The leaving group on your alkylating agent is paramount. The reactivity order is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride > Alkyl Tosylate. If you are using an alkyl chloride with a hindered substrate, the reaction may require heating (e.g., 60-80 °C) in a polar aprotic solvent like DMF.[5]

  • Base Selection: An inorganic base is required to neutralize the H-X acid formed during the reaction, preventing the protonation and deactivation of the starting piperidine.

    • K₂CO₃: A cost-effective and common choice, but its solubility can be limited in solvents like acetonitrile (ACN). It often requires elevated temperatures.

    • Cs₂CO₃: More soluble and more basic than K₂CO₃, often accelerating reactions and allowing for lower temperatures.

    • NaH: A very strong, non-nucleophilic base. It should be used in an anhydrous solvent like DMF or THF. The reaction involves deprotonating the piperidine first at 0 °C before adding the alkylating agent.[5]

  • Solvent Choice: Polar aprotic solvents are ideal as they can solvate the ions generated without interfering with the nucleophile. DMF is an excellent choice for its high polarity and boiling point, though ACN and THF are also effective.[5][6]

Q: I am observing a significant amount of di-alkylation (quaternary salt formation). How can I improve selectivity for the mono-alkylated product?

A: Over-alkylation occurs when the newly formed tertiary amine product successfully competes with the starting secondary amine for the alkylating agent. This is a common issue, especially with highly reactive alkylating agents like methyl iodide.

Strategies to Promote Mono-alkylation:

  • Slow Addition: Adding the alkylating agent dropwise over a prolonged period (e.g., via syringe pump) maintains a low instantaneous concentration, favoring reaction with the more abundant starting material.[5][7]

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. A large excess will drive the reaction towards the quaternary salt.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[7]

ParameterCondition for Mono-alkylationCondition for Di-alkylationRationale
Alkylating Agent 1.0 - 1.1 equivalents> 1.5 equivalentsStoichiometry dictates the statistical likelihood of reaction.
Addition Method Slow, dropwise additionRapid, single-portion additionMaintains low concentration of the electrophile.[7]
Temperature 0 °C to Room TempElevated TempLower temperature increases selectivity by favoring the more kinetically accessible reaction.
Base Weaker base (e.g., K₂CO₃)Stronger base (e.g., NaH)A weaker base is less likely to fully deprotonate the product, reducing its nucleophilicity.[7]
Table 1: General conditions to favor mono- vs. di-N-alkylation of the piperidine nitrogen.
N-Acylation Reactions

N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) is generally efficient. However, issues can still arise.

Q: My N-acylation yield is poor, and I see unreacted starting material. What could be the problem?

A: Incomplete acylation reactions are often due to insufficient reactivity of the acylating agent, steric hindrance, or inadequate basic conditions.[8]

  • Acylating Agent Reactivity: The order of reactivity is Acyl Chloride > Acyl Anhydride > Activated Ester > Carboxylic Acid + Coupling Agent. For sterically hindered piperidines, a more reactive agent like an acyl chloride is often necessary.

  • Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is crucial to scavenge the acid byproduct (e.g., HCl).[8] At least one equivalent of the base is required. Using pyridine as both the base and solvent can be effective for driving sluggish reactions to completion.

  • Steric Hindrance: If either the piperidine or the acylating agent has bulky substituents, the reaction may require higher temperatures and longer reaction times.[8]

  • Catalyst: For particularly challenging acylations, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between the piperidine and an aryl halide. Its success is highly sensitive to the experimental setup.[9]

Q: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check?

A: This reaction is notoriously sensitive to oxygen and depends on the precise interplay between the palladium precursor, ligand, and base. Failure is almost always traced back to one of these components.

Key Parameters for Buchwald-Hartwig Success

cluster_atmosphere Atmosphere Control cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Inert Inert Gas Atmosphere (Argon or Nitrogen) Degas Degassed Solvents (Sparging or Freeze-Pump-Thaw) Catalyst Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2) Inert->Catalyst Solvent Anhydrous, Aprotic Solvent (Toluene, Dioxane) Degas->Solvent Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Success Successful N-Arylation Catalyst->Success Base Strong, Non-nucleophilic Base (NaOtBu, LHMDS, K3PO4) Ligand->Success Base->Success Temp Temperature (80-110 °C) Solvent->Success Temp->Success

Sources

Technical Support Center: Navigating the Scale-Up of 4-(1,3-Oxazol-5-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is tailored for researchers, chemists, and drug development professionals tackling the complexities of scaling up the synthesis of 4-(1,3-oxazol-5-yl)piperidine. The journey from a successful bench-scale reaction to a robust, large-scale process is often fraught with challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, underpinned by scientific principles and practical, field-tested insights.

Introduction: The Scale-Up Imperative

The synthesis of this compound, a valuable heterocyclic building block, involves a sequence of reactions that are sensitive to reaction conditions and scale. As production moves from grams to kilograms, issues related to reagent stability, reaction kinetics, impurity profiles, and product isolation become more pronounced. Proactive troubleshooting and a deep understanding of the underlying chemistry are paramount for a successful and safe scale-up.

Core Synthesis Strategy and Critical Control Points

A common and effective route to this compound involves the cyclodehydration of a suitable precursor, often derived from a protected piperidine aldehyde and an amino acid derivative. The critical steps typically include the formation of an amide or hydroxy amide intermediate, followed by the pivotal oxazole ring closure.

G cluster_0 Precursor Assembly cluster_1 Heterocycle Formation & Final Steps Boc_Piperidine Boc-Protected Piperidine Aldehyde Amide_Formation Amide Bond Formation Boc_Piperidine->Amide_Formation Amino_Acid Amino Acid Derivative Amino_Acid->Amide_Formation Cyclodehydration Oxazole Ring Closure Amide_Formation->Cyclodehydration Key Intermediate Deprotection Boc Deprotection Cyclodehydration->Deprotection Final_Product This compound Deprotection->Final_Product caption Figure 1. Conceptual workflow for this compound synthesis.

Caption: Figure 1. Conceptual workflow for this compound synthesis.

Troubleshooting Guide: Common Scale-Up Hurdles

This section provides direct answers to specific problems encountered during the synthesis and scale-up of this compound.

Issue 1: Inconsistent Yields and Byproduct Formation in Oxazole Synthesis

Question: Our oxazole ring formation step is giving variable yields and we are struggling with difficult-to-remove byproducts. What are the likely culprits and how can we improve this?

Answer:

Inconsistent yields in oxazole synthesis often point to issues with the cyclodehydration agent, temperature control, or residual moisture. The choice of reagent is a critical factor.

  • Expertise & Experience: While classical reagents like phosphorus oxychloride or phosphorus pentoxide can effect cyclization, they often require harsh conditions and generate significant waste streams. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a milder and more selective alternative for the dehydration of hydroxy amides to oxazoles.[1][2][3] It operates under neutral conditions, often leading to cleaner reaction profiles. However, its thermal stability and cost can be a consideration for large-scale manufacturing.[4]

  • Troubleshooting & Optimization:

    • Reagent Selection: If not already in use, evaluate the Burgess reagent. It is known for its mild nature and high efficiency in forming heterocycles.[3]

    • Strict Anhydrous Conditions: The Burgess reagent is sensitive to moisture. Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen).

    • Temperature Management: The cyclization can be exothermic. On a larger scale, poor heat dissipation can lead to side reactions. Employ controlled addition of the cyclizing agent and ensure your reactor's cooling system is adequate.

    • Reaction Monitoring: Use in-process controls like HPLC to track the consumption of the starting material and the formation of the oxazole product. This will help determine the optimal reaction time and prevent the formation of degradation products.

Data Presentation: Comparison of Cyclodehydration Reagents

ReagentTypical ConditionsAverage Yield (%)AdvantagesDisadvantages
POCl₃/PyridineReflux40-60InexpensiveHarsh, acidic byproducts
Appel Reaction (PPh₃/I₂)25-80 °C55-75Milder than POCl₃Stoichiometric phosphine oxide byproduct
Burgess Reagent0-50 °C75-95Mild, high yield, neutralCost, moisture sensitive
Issue 2: Challenges in Purification of the Final Product

Question: We are finding it difficult to purify the final this compound. Standard silica gel chromatography is not providing adequate separation. What are our options?

Answer:

The polar nature of the piperidine ring combined with the heterocyclic oxazole moiety can make purification challenging. The basic nitrogen atom can interact strongly with silica gel, leading to tailing and poor separation.

  • Authoritative Grounding & Comprehensive References: The purification of polar heterocyclic amines is a common challenge in medicinal chemistry.[5][6][7][8] Strategies often involve modifying the properties of the target molecule or using alternative chromatographic techniques.

  • Purification Strategies:

    • Salt Formation and Crystallization: This is often the most effective method for purifying amines on a large scale. Treatment of the crude product with an acid (e.g., HCl, tartaric acid, or citric acid) can form a crystalline salt that can be isolated in high purity by filtration.

    • Reverse-Phase Chromatography: If salt formation is not feasible, reverse-phase chromatography (e.g., on a C18-functionalized support) can be an effective alternative to normal-phase silica gel.

    • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed to specifically bind the basic piperidine and allow for the elution of neutral impurities.

    • Solid-Phase Extraction (SPE): SPE cartridges with various functionalities can be used as a rapid and scalable method for sample clean-up prior to final purification.[7]

Issue 3: Runaway Reaction Risk during Boc-Deprotection

Question: We've noticed a significant exotherm during the acid-mediated Boc-deprotection step at the kilogram scale. What are the safety concerns and how can we mitigate them?

Answer:

The removal of a tert-butoxycarbonyl (Boc) protecting group with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid is a highly exothermic process.[9] On a large scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure from the evolution of isobutylene and carbon dioxide gas.[10][11]

  • Trustworthiness & Self-Validating Systems: A safe scale-up protocol for this step must incorporate robust engineering and procedural controls.

    • Reaction Calorimetry: Before attempting a large-scale reaction, perform a reaction calorimetry study to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.

    • Controlled Reagent Addition: Add the acid slowly and sub-surface to a well-stirred, pre-cooled solution of the Boc-protected intermediate.

    • Adequate Cooling and Venting: Ensure the reactor is equipped with a high-capacity cooling system and a properly sized pressure relief device. The off-gases must be safely vented.

    • Alternative Deprotection Methods: For some substrates, thermal deprotection can be a viable, albeit slower, alternative that avoids the use of strong acids.[10][11] Mechanochemical methods are also emerging as a greener alternative.[12]

G Start Boc-Deprotection Scale-Up Calorimetry Perform Reaction Calorimetry Start->Calorimetry Exotherm_High High Exotherm Detected? Calorimetry->Exotherm_High Implement_Controls Implement Engineering Controls: - Slow, Sub-Surface Addition - Enhanced Cooling - Pressure Relief Venting Exotherm_High->Implement_Controls Yes Safe_Process Safe Large-Scale Process Exotherm_High->Safe_Process No Consider_Alternatives Consider Alternative Methods: - Thermal Deprotection - Catalytic Deprotection Implement_Controls->Consider_Alternatives Implement_Controls->Safe_Process caption Figure 2. Decision workflow for safe scale-up of Boc-deprotection.

Caption: Figure 2. Decision workflow for safe scale-up of Boc-deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to watch for in the final product?

A1: Besides unreacted starting materials, common impurities include the corresponding oxazoline from incomplete dehydration and potential byproducts from side reactions of the piperidine ring if harsh conditions are used. Comprehensive analytical characterization (LC-MS, NMR) of your crude material is essential.

Q2: Can we use a one-pot procedure for the oxazole formation and deprotection?

A2: While one-pot procedures are attractive for process efficiency, they can be challenging to scale up. The conditions required for oxazole formation (often neutral or basic) and Boc-deprotection (acidic) are generally incompatible. A stepwise process with isolation of the intermediate is typically more robust and controllable on a larger scale.

Q3: Are there any specific safety precautions to take when handling the Burgess reagent?

A3: The Burgess reagent is moisture-sensitive and can decompose. It should be stored under an inert atmosphere and handled in a dry environment. While not acutely toxic, standard personal protective equipment (gloves, safety glasses) should be worn.

References

  • BenchChem Technical Support Team. (n.d.). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • Sachin Khapli, Satyajit Dey & Dipakranjan Mal. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.
  • Turesky, R. J., & Vouros, P. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed.
  • ResearchGate. (n.d.). New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides.
  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 14.
  • Suzhou Highfine Biotech. (n.d.). Burgess, a mild selective dehydrating reagent.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
  • Kappe, C. O., & Dallinger, D. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • Wikipedia. (n.d.). Burgess reagent.
  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Palmer, D. C. (Ed.). (2003). Synthesis and Reactions of Oxazoles. ResearchGate.
  • APICDMO. (2022, March 30). What Role Does Burgess reagent Play?. Medium.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • Friščić, T., & James, S. L. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. ResearchGate.

Sources

Long-term storage and handling recommendations for 4-(1,3-Oxazol-5-yl)piperidine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: 4-(1,3-Oxazol-5-yl)piperidine

Introduction: Welcome to the technical support center for this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized for its unique structural and electronic properties. Its stability and reactivity are intrinsically linked to its two core components: the basic piperidine ring and the aromatic, yet sensitive, oxazole ring. Ensuring the integrity of this compound through proper storage and handling is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven recommendations and troubleshooting advice to address common challenges encountered during its use.

Section 1: Core Storage & Stability Recommendations

The long-term stability of this compound is influenced by temperature, atmosphere, light, and moisture.[1][2] The piperidine moiety confers basicity and sensitivity to heat, while the oxazole ring is susceptible to hydrolysis, oxidation, and photolysis.[1][3][4] Adherence to the following conditions is critical to minimize degradation.

Quantitative Storage Parameters
ParameterRecommendationRationale & Causality
Temperature 2°C to 8°C (Refrigerated)Lower temperatures significantly reduce the rate of potential decomposition reactions for both the piperidine and oxazole moieties.[2] While some piperidine compounds are stable at room temperature for short periods, long-term storage at elevated temperatures can lead to thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[3][4][5] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber Vial / Dark LocationExposure to UV light can induce photolytic degradation or rearrangement of the oxazole ring.[3] Storing in a light-protecting container is a mandatory precaution.
Moisture Tightly Sealed Container with DesiccantThe compound is hygroscopic. The piperidine ring can undergo hydrolysis, and the oxazole ring is susceptible to acid- or base-catalyzed hydrolytic cleavage in the presence of water.[1][2][3] A well-sealed container is essential.
Form Solid (Free Base or Salt)Storing the compound as a solid is vastly superior to storing it in solution. Solvents can introduce impurities and accelerate degradation pathways. If a salt form (e.g., dihydrochloride) is available, it may offer enhanced stability over the free base.[6]

Section 2: Handling and Safety Protocols

Proper handling ensures both user safety and compound integrity. Piperidine and its derivatives are classified as hazardous materials, requiring strict adherence to safety protocols.[7][8]

Decision Workflow for Handling and Use

This workflow outlines the critical decision points from retrieval to experimental use to preserve compound quality.

G start Retrieve Compound from 2-8°C Storage check_seal Is container seal intact? start->check_seal visual_insp Visually inspect for color change or clumping check_seal->visual_insp Yes qualify Re-qualify Compound (HPLC, NMR) check_seal->qualify No weigh Weigh Solid Compound visual_insp->weigh Looks OK visual_insp->qualify Degradation Suspected prep_sol Prepare Stock Solution? weigh->prep_sol use_direct Use Solid Directly in Reaction prep_sol->use_direct No inert_atm Work under Inert Atmosphere (Ar/N2) prep_sol->inert_atm Yes proceed Proceed with Experiment use_direct->proceed anhydrous Use Anhydrous, Aprotic Solvent inert_atm->anhydrous store_sol Store Solution at -20°C (Short-Term Only) anhydrous->store_sol anhydrous->proceed

Decision Workflow for Handling and Use.
Step-by-Step Handling Procedure:
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles. Piperidine derivatives can cause skin and eye irritation or burns.[6][7][8]

  • Ventilation: Handle the solid compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Dispensing: Use clean, dry spatulas. Avoid introducing any contamination into the stock container.

  • Resealing: After dispensing, purge the container headspace with an inert gas (argon or nitrogen), seal it tightly, and promptly return it to 2-8°C storage.

Section 3: Troubleshooting Guide

Q: My reaction is giving low yields or unexpected side products. Could my this compound be the issue?

A: Yes, this is a common consequence of compound degradation. The two most likely culprits are hydrolysis and oxidation.

  • Causality: The oxazole ring, while aromatic, can be cleaved by water, especially under acidic or basic conditions, forming an α-acylamino ketone or related structures.[3] Concurrently, the ring is susceptible to oxidation, and the piperidine nitrogen can also be oxidized.[2][3][4] These events create impurities that can interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using anhydrous solvents, as residual water is a primary driver of hydrolysis.

    • Run a Control Reaction: Use a freshly opened or newly purchased vial of the compound to see if the issue persists.

    • Implement Inert Conditions: If you are not already, run your reaction under a nitrogen or argon atmosphere to prevent oxidation.

    • Analytical Check: Perform a quick purity analysis (TLC, LC-MS, or ¹H NMR) on your stored compound and compare it to the supplier's certificate of analysis or data from a fresh sample.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the molecule.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) main This compound hydrolysis_prod Oxazole Ring Cleavage (α-Acylamino Ketone derivatives) main->hydrolysis_prod H₂O (Acid/Base catalysis) oxazole_oxid Oxazole Ring Opening main->oxazole_oxid O₂ piperidine_n_oxide Piperidine N-Oxide main->piperidine_n_oxide O₂ / Peroxides photo_prod Rearrangement/Oxidation Products main->photo_prod hv

Potential Degradation Pathways.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the definitive long-term storage temperature? A1: The recommended temperature is 2°C to 8°C .[2] One supplier specifically lists 0-8°C for this compound.[6] Freezing is generally not necessary and may not offer significant benefits over refrigeration, while potentially introducing freeze-thaw cycle issues if the compound has absorbed any moisture.

Q2: Is storage under an inert atmosphere truly necessary? A2: For long-term storage (months to years), it is highly recommended. While the compound may be stable in air for short periods, the oxazole ring is known to be sensitive to oxidation.[3][4] An inert atmosphere is a critical preventative measure to guarantee the highest possible purity over time, ensuring reproducibility in your experiments.

Q3: What are the best practices for preparing and storing stock solutions? A3: It is strongly advised to prepare solutions fresh for each experiment. If a stock solution must be made, use an anhydrous, aprotic solvent like DMSO or DMF. Divide the solution into single-use aliquots, purge the vials with inert gas, and store them at -20°C or -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.

Q4: How can I definitively confirm the integrity of my compound after long-term storage? A4: A stability-indicating HPLC method is the gold standard. The following protocol provides a framework for this analysis.

Protocol: HPLC Purity Verification
  • Sample Preparation:

    • Carefully prepare a solution of your stored compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

    • If available, prepare a similar solution from a new, unopened lot of the compound to serve as a reference standard.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak in your stored sample compared to the reference standard.

    • Calculate the purity of your stored sample by dividing the area of the main peak by the total area of all peaks. A purity of <95% may warrant purification or discarding the batch.

Q5: Is this compound sensitive to acidic or basic conditions? A5: Yes, it is sensitive to both. The piperidine nitrogen is basic and will readily react with acids to form a salt.[1] Strong acids or bases can catalyze the hydrolytic cleavage of the oxazole ring.[3] Therefore, it is crucial to control the pH during reactions and workups. Use buffered systems where appropriate and avoid prolonged exposure to harsh pH conditions.

References

  • What is the stability of piperidine? - Blog - BIOSYNCE. (2025). BIOSYNCE.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem. (2025). BenchChem.
  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025). BTC.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Pharmaguideline.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. (n.d.). NCBI.
  • Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. (n.d.). Scribd.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
  • 4-(3-BENZHYDRYL-1,2,4-OXADIAZOL-5-YL)
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Semantic Scholar.
  • 4-Oxazol-5-yl-piperidine | 1211527-20-6 - ChemicalBook. (n.d.). ChemicalBook.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Jubilant.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl Roth.

Sources

Preventing racemization during the synthesis of chiral 4-(1,3-Oxazol-5-yl)piperidine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 4-(1,3-oxazol-5-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during this synthetic sequence. Below you will find a curated set of frequently asked questions and troubleshooting guides to address common challenges, particularly the prevention of racemization.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

One of the most critical challenges in the synthesis of chiral piperidine derivatives is the preservation of the stereocenter. Loss of enantiomeric purity can occur at various stages, leading to compromised biological activity and difficulties in purification. This section provides a systematic approach to diagnosing and resolving issues related to racemization.

Q1: My final this compound product shows a low enantiomeric excess (ee). What are the likely causes and how can I fix it?

A1: A lower-than-expected ee in your final product can be traced back to several key steps in the synthesis. The primary culprits are often harsh reaction conditions, particularly the choice of base and temperature, during the formation of the oxazole ring or modification of the piperidine core.

Potential Causes & Recommended Solutions:

  • Racemization during N-Protecting Group Removal:

    • Symptom: You observe a decrease in ee after deprotecting the piperidine nitrogen.

    • Cause: Strong acidic or basic conditions for removing protecting groups like Boc or Fmoc can lead to racemization. For instance, prolonged exposure to strong acids like trifluoroacetic acid (TFA) for Boc removal can be problematic.[1] Similarly, the use of piperidine for Fmoc deprotection can sometimes lead to side reactions that cause racemization.

    • Solution:

      • For Boc deprotection: Switch to milder acidic conditions. Using 4M HCl in dioxane at 0 °C for a shorter duration can be effective.[1] Careful monitoring by TLC or LC-MS is crucial to avoid over-exposure.[1]

      • For Fmoc deprotection: Adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress certain side reactions that may lead to racemization.[2]

  • Racemization during Oxazole Formation:

    • Symptom: The chiral piperidine starting material has high ee, but the product after oxazole synthesis shows significant racemization.

    • Cause: Many classical oxazole syntheses, such as the Robinson-Gabriel synthesis, often require harsh dehydrating agents (e.g., H₂SO₄, POCl₃) and high temperatures, which can compromise the stereocenter.[3][4][5]

    • Solution:

      • Employ Milder Oxazole Syntheses: Consider methods known for their mild conditions. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful alternative that proceeds under basic but generally milder conditions.[6][7][8][9][10] Another excellent option is the Wipf and Miller modification of the Robinson-Gabriel synthesis, which uses Dess-Martin periodinane for oxidation followed by cyclodehydration with triphenylphosphine and iodine, conditions that are much gentler.[11]

  • Base-Induced Epimerization:

    • Symptom: A gradual loss of ee is observed in steps involving the use of strong bases.

    • Cause: The α-proton to an activating group (like a carbonyl or the oxazole ring itself) on the piperidine ring can be abstracted by a strong base, leading to the formation of a planar, achiral enolate or a similar intermediate.[12][13][14][15] Reprotonation can then occur from either face, leading to a racemic mixture.[12][14]

    • Solution:

      • Choice of Base: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often superior to triethylamine (TEA) in minimizing racemization due to their greater steric bulk, which disfavors proton abstraction at the chiral center.[16]

      • Temperature Control: Perform base-mediated reactions at the lowest possible temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow:

G start Low ee in Final Product check_sm Check ee of Chiral Piperidine Starting Material start->check_sm sm_ok Starting Material ee is High check_sm->sm_ok Pass sm_bad Starting Material ee is Low check_sm->sm_bad Fail check_intermediate Check ee of Key Intermediates (e.g., after deprotection, after oxazole formation) int_ok Intermediate ee is High check_intermediate->int_ok Pass int_bad Intermediate ee is Low check_intermediate->int_bad Fail sm_ok->check_intermediate base Base-Induced Racemization in Other Steps? int_ok->base deprotection Racemization During Deprotection? int_bad->deprotection oxazole Racemization During Oxazole Formation? int_bad->oxazole sol_deprotection Use Milder Deprotection Conditions (e.g., HCl/Dioxane for Boc) deprotection->sol_deprotection sol_oxazole Switch to Milder Oxazole Synthesis (e.g., Van Leusen, Wipf-Miller) oxazole->sol_oxazole sol_base Use Sterically Hindered Base (DIPEA) Lower Reaction Temperature base->sol_base

Caption: Decision tree for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q2: Why is the choice of base so critical for preventing racemization?

A2: The choice of base is paramount because the most common mechanism for racemization at a carbon center adjacent to an activating group involves the removal of the α-proton to form a planar, achiral intermediate.[12][13][14][15] The rate of this proton abstraction is highly dependent on the properties of the base used.

  • Steric Hindrance: A sterically bulky base, like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, will have more difficulty accessing the sterically encumbered α-proton at the chiral center compared to a smaller base like triethylamine (TEA).[16] This kinetic difference can significantly suppress the rate of racemization relative to the desired reaction.

  • Basicity (pKa): While a certain level of basicity is required to drive the desired reaction, an overly strong base will more readily deprotonate the chiral center. It is a delicate balance. Non-nucleophilic bases are generally preferred to avoid unwanted side reactions.

BaseStructurepKa of Conjugate AcidSteric HindranceTypical UseRacemization Risk
Triethylamine (TEA)Et₃N~10.75LowGeneral PurposeHigh
DIPEA (Hünig's base)i-Pr₂NEt~10.75HighNon-nucleophilic baseLow to Moderate
2,4,6-CollidineC₈H₁₁N~7.4ModerateAcid ScavengerLow
DBUC₉H₁₆N₂~13.5ModerateStrong, non-nucleophilicHigh (if α-proton is acidic)
Q3: What are the best analytical techniques to accurately determine the enantiomeric excess (ee) of my intermediates and final product?

A3: Accurate determination of ee is crucial for troubleshooting and validating your synthesis.[17] The most common and reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination.[18][19] It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification based on peak area. A wide variety of chiral columns are commercially available to suit different classes of compounds.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds or those that can be made volatile through derivatization.[18] Similar to HPLC, it employs a chiral stationary phase.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a fast and "greener" alternative to HPLC, using supercritical CO₂ as the mobile phase.[18][19] It often provides excellent resolution on chiral stationary phases.

  • NMR Spectroscopy with Chiral Discriminating Agents: While not as precise as chromatography for exact ee values, NMR can be a quick method to confirm the presence of both enantiomers. This involves using either a chiral solvating agent (CSA) or a chiral derivatizing agent (like Mosher's acid) to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[18][20]

Protocol for ee Determination by Chiral HPLC:

  • Method Development:

    • Start with a racemic sample of your compound to develop the separation method.

    • Screen various chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).

    • Optimize the mobile phase (typically a mixture of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomer peaks.

  • Sample Preparation:

    • Dissolve a small amount of your sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject your synthesized sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • Enantiomeric Excess (% ee) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Q4: Which oxazole synthesis methods are most compatible with preserving chirality?

A4: When starting with a chiral precursor, the key is to choose an oxazole synthesis that avoids harsh acidic, basic, or high-temperature conditions that could epimerize the stereocenter.

  • Van Leusen Oxazole Synthesis: This is an excellent choice as it generally proceeds under mild basic conditions (often K₂CO₃ in methanol) at room temperature or with gentle heating.[6][7][8] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[9][10]

  • Modified Robinson-Gabriel Synthesis (Wipf & Miller Protocol): The classical Robinson-Gabriel synthesis is often too harsh.[4][11] However, modern modifications have made it much more amenable to chiral substrates. A key example is the oxidation of a β-keto amide (derived from a chiral amino acid) with a hypervalent iodine reagent like Dess-Martin periodinane (DMP), followed by cyclodehydration using triphenylphosphine (PPh₃), iodine (I₂), and a mild base like triethylamine.[11]

  • Cornforth Rearrangement: While this is a rearrangement of an existing oxazole, it's worth noting that it is a thermal process that can be used to isomerize oxazoles.[21][22] Careful temperature control is necessary.

Reaction Scheme Comparison:

G cluster_0 Van Leusen Synthesis cluster_1 Wipf-Miller (Modified Robinson-Gabriel) cluster_2 Classical Robinson-Gabriel a Chiral Aldehyde + TosMIC b K₂CO₃, MeOH, RT a->b Mild Base c Chiral Oxazole b->c d Chiral β-Keto Amide e 1. DMP 2. PPh₃, I₂, TEA d->e Mild Conditions f Chiral Oxazole e->f g Chiral α-Acylamino Ketone h H₂SO₄ or POCl₃, Heat g->h Harsh Acid/Heat i Racemized Oxazole h->i

Caption: Comparison of oxazole synthesis methods and their compatibility with chiral substrates.

References

  • Benchchem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • Benchchem. (n.d.). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • National Institutes of Health. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives.
  • American Chemical Society. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
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  • Chemistry LibreTexts. (2021). 19.11: Racemization.
  • ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • National Institutes of Health. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles.
  • ACS Publications. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • PubMed. (2006). New methodology toward chiral, non-racemic 2,5-cis-substituted piperidines via Suzuki cross-coupling.
  • Royal Society of Chemistry. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole.
  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • University of Pittsburgh. (2011). The Synthesis of Oxazole-containing Natural Products.
  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
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  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chem-Station. (2017). Cornforth Rearrangement.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
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Validation & Comparative

A Proposed Research Framework for Evaluating the CNS-Modulating Efficacy of 4-(1,3-Oxazol-5-yl)piperidine Against Established Piperidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and a Novel Candidate

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows for optimal binding to diverse biological targets, leading to treatments for conditions ranging from Alzheimer's disease to schizophrenia.[3] This guide focuses on a novel molecule, 4-(1,3-Oxazol-5-yl)piperidine, a compound of interest that combines the established piperidine core with an oxazole moiety.

Currently, public-domain data on the specific biological activity of this compound is limited. Therefore, this document serves as a comprehensive, forward-looking guide for researchers and drug development professionals. We will outline a rigorous, multi-faceted experimental framework to characterize the potential efficacy of this compound. To establish a meaningful benchmark, we will compare its hypothetical performance against two well-established, piperidine-containing CNS drugs with distinct mechanisms of action:

  • Donepezil: A reversible acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[4][5]

  • Risperidone: An atypical antipsychotic that acts primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[6][7]

By proposing a head-to-head comparison with these standards, we can design experiments to probe two of the most significant therapeutic pathways for piperidine-based CNS drugs, providing a roadmap for elucidating the therapeutic potential of this compound.

Pillar 1: Elucidating the Primary Mechanism of Action - In Vitro Target Engagement

The initial and most critical step is to determine if this compound engages with key CNS targets relevant to the comparator drugs. Our experimental design is predicated on testing two primary hypotheses: (1) The compound inhibits acetylcholinesterase, akin to Donepezil, or (2) it binds to key neuropsychiatric receptors, like Risperidone.

Experimental Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay will determine if the test compound can inhibit the enzyme responsible for acetylcholine breakdown, a key mechanism in Alzheimer's therapy.[8][9]

Causality and Rationale: The Ellman's assay is a robust and widely accepted colorimetric method for measuring AChE activity.[10] It provides a quantitative measure (IC50) of inhibitory potency, allowing for a direct and standardized comparison with Donepezil.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE in the buffer to a working concentration.

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a stock solution of the substrate, acetylthiocholine (ATCh), in deionized water.

    • Prepare serial dilutions of this compound and Donepezil (positive control) in a suitable solvent (e.g., DMSO), with a final solvent concentration below 1% in the assay.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound dilution or control (vehicle/Donepezil).

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of the ATCh substrate solution to start the colorimetric reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Experimental Protocol 2: Radioligand Binding Assays for D2 and 5-HT2A Receptors

This protocol assesses the compound's ability to bind to dopamine D2 and serotonin 5-HT2A receptors, the primary targets of Risperidone.[11]

Causality and Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By measuring the displacement of a known radioactive ligand, we can calculate the inhibition constant (Ki), a direct measure of binding affinity.[3] This allows for a precise comparison with Risperidone.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cell lines stably expressing human D2 or 5-HT2A receptors.

    • Thaw membranes on ice and dilute to the appropriate concentration in binding buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and various concentrations of the test compound, Risperidone (positive control), or vehicle.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Pillar 2: Functional Efficacy in a Cellular Context

Following target engagement, the next logical step is to assess the compound's functional effect in a living system. For this, we propose a hypothetical focus on the antipsychotic pathway, assuming our initial binding assays show affinity for D2/5-HT2A receptors.

Hypothetical In Vitro Data Summary

To guide our subsequent experiments, let's assume the following hypothetical outcomes from our initial screening.

CompoundAChE Inhibition IC50 (nM)D2 Receptor Binding Ki (nM)5-HT2A Receptor Binding Ki (nM)
This compound >10,00015.22.5
Donepezil 5.7[3]Not ApplicableNot Applicable
Risperidone Not Applicable3.2[3]0.2[3]

Table 1: Hypothetical in vitro screening results for the novel compound and established drugs. These illustrative data suggest the novel compound has a profile more aligned with an atypical antipsychotic.

Based on these hypothetical results, this compound shows negligible AChE inhibition but demonstrates high affinity for both 5-HT2A and D2 receptors, warranting further investigation as a potential antipsychotic agent.

Pillar 3: Evaluating In Vivo Efficacy in Preclinical Behavioral Models

Assuming the compound shows a promising in vitro profile as a D2/5-HT2A antagonist, the final validation step involves assessing its efficacy in established animal models that predict antipsychotic activity.[12]

Experimental Protocol 3: Rodent Model of Psychosis - Amphetamine-Induced Hyperlocomotion

Causality and Rationale: Amphetamine increases dopaminergic activity, inducing hyperlocomotion in rodents, which is a widely used model for the positive symptoms of psychosis.[13][14] The ability of an antipsychotic drug to attenuate this behavior is a strong predictor of its clinical efficacy.[15]

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use male Swiss albino mice, allowing them to acclimate to the facility for at least one week.

    • Habituate the mice to the open-field test arenas for 30 minutes one day prior to the experiment.

  • Drug Administration:

    • On the test day, divide mice into groups: Vehicle control, Amphetamine + Vehicle, Amphetamine + Risperidone (positive control, e.g., 1 mg/kg), and Amphetamine + this compound (at various doses, e.g., 1, 5, 10 mg/kg).

    • Administer the test compounds or Risperidone via intraperitoneal (IP) injection.

    • After 30 minutes, administer amphetamine (e.g., 2 mg/kg, IP) or saline to the respective groups.

  • Behavioral Testing:

    • Immediately after the amphetamine injection, place each mouse in the center of an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.

  • Data Analysis:

    • Analyze the total distance traveled using ANOVA, followed by post-hoc tests to compare the drug-treated groups to the Amphetamine + Vehicle group.

    • A significant reduction in hyperlocomotion by the test compound indicates potential antipsychotic efficacy.

Visualizing the Experimental Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation AChE AChE Inhibition Assay Decision Proceed to In Vivo? AChE->Decision Analyze Ki and IC50 Binding D2/5-HT2A Binding Assays Binding->Decision Analyze Ki and IC50 Acclimation Animal Acclimation & Habituation Dosing Test Compound / Risperidone Dosing Acclimation->Dosing Induction Amphetamine Challenge Dosing->Induction Behavior Open-Field Locomotor Activity Induction->Behavior Analysis Data Analysis (ANOVA) Behavior->Analysis Conclusion Efficacy Assessment Analysis->Conclusion Start Compound of Interest: This compound Hypothesis Hypothesis Generation: Neuropsychiatric Efficacy Start->Hypothesis Hypothesis->AChE Hypothesis->Binding Decision->Acclimation If D2/5-HT2A Affinity is High

Caption: Workflow for the evaluation of this compound.

Hypothetical In Vivo Data Summary
Treatment Group (n=10 per group)Dose (mg/kg, IP)Total Distance Traveled (meters, mean ± SEM)% Inhibition of Hyperlocomotion
Vehicle Control-15.5 ± 2.1N/A
Amphetamine + Vehicle2.085.3 ± 7.40% (Baseline)
Amphetamine + Risperidone1.025.1 ± 3.5 70.6%
Amphetamine + Cmpd X1.068.2 ± 6.920.0%
Amphetamine + Cmpd X5.040.7 ± 5.2*52.3%
Amphetamine + Cmpd X10.028.9 ± 4.166.1%

*Table 2: Hypothetical results from the amphetamine-induced hyperlocomotion model. Cmpd X = this compound. Data are presented as mean ± Standard Error of the Mean (SEM). *p<0.05, *p<0.01 compared to Amphetamine + Vehicle group.

Synthesis and Conclusion

This guide outlines a systematic and logical framework for the initial preclinical evaluation of this compound, a novel compound with a privileged piperidine scaffold. Due to the absence of existing public data, we have proposed a research cascade beginning with broad in vitro screening against high-value CNS targets and progressing to a validated in vivo model of psychosis.

Our hypothetical data illustrate a scenario where the compound demonstrates a promising profile as a potential atypical antipsychotic, with high affinity for serotonin 5-HT2A and dopamine D2 receptors and subsequent efficacy in a behavioral model. This structured approach, which directly compares the novel entity against gold-standard drugs like Donepezil and Risperidone, ensures that the resulting data are robust, interpretable, and directly relevant to the field. By following this self-validating system, researchers can efficiently determine whether this compound represents a viable lead candidate for further, more comprehensive drug development efforts.

References

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A Senior Application Scientist's Guide to the Biological Target Validation of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological target(s) of the novel small molecule, 4-(1,3-Oxazol-5-yl)piperidine. As the precise mechanism of action for this compound is not yet elucidated, we will proceed from hypothesis generation to definitive validation, employing a suite of orthogonal, self-validating experimental systems. Our approach is informed by established target validation principles and preliminary insights from structurally related compounds.

The piperidine scaffold is a highly privileged structure in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[1][2] Its combination with an oxazole ring creates a unique chemical entity with potential for novel biological activity.[3] Notably, compounds with a similar core structure, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as potent tubulin inhibitors with antiproliferative effects.[4][5] This precedent establishes a primary, albeit unconfirmed, hypothesis that this compound may similarly target the microtubule cytoskeleton.

This guide will detail a multi-phase validation workflow designed to rigorously test this hypothesis and explore alternative targets, ensuring a high degree of scientific confidence in the final determination of the compound's mechanism of action.

Phase 1: Unbiased Hypothesis Generation and Target Identification

Before focusing on a specific putative target, it is crucial to cast a wide net to identify potential protein interactors without preconceived bias. This strategy mitigates the risk of pursuing a false lead and can uncover novel mechanisms of action.

Phenotypic Screening & Correlation Analysis

The initial step involves characterizing the compound's cellular phenotype. By screening this compound against a broad panel of human cancer cell lines (e.g., the NCI-60 panel), we can generate a unique fingerprint of activity. The rationale here is that compounds with similar mechanisms of action will exhibit similar patterns of cytotoxicity across diverse cell lines. This "activity fingerprint" can be compared against databases of compounds with known targets using algorithms like COMPARE analysis.[4] A strong correlation with known tubulin inhibitors, for instance, would provide the first piece of evidence supporting our primary hypothesis.

Affinity-Based Chemical Proteomics

To directly identify binding partners in a complex biological matrix, we can employ chemical proteomics. This approach uses the compound itself or a close analog as a "bait" to "fish" for its targets from a cell lysate.

  • Kinobeads Profiling (For Off-Target Kinase Activity): While not our primary hypothesis, many small molecules exhibit off-target effects on kinases. Kinobeads are an affinity matrix composed of immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[6][7] By pre-incubating a cell lysate with this compound before applying it to the kinobeads, we can identify which kinases are "competed off" the beads by our compound.[8] This competitive binding experiment, analyzed by quantitative mass spectrometry, reveals the compound's kinase selectivity profile and can identify unexpected targets or off-targets.[6][9]

The workflow below illustrates the general principle of a competitive affinity-based proteomics experiment.

G cluster_0 Experimental Setup cluster_1 Analysis Lysate Cell Lysate (Native Proteome) Compound This compound (Increasing Concentrations) Lysate->Compound Incubate Beads Affinity Matrix (e.g., Kinobeads) Compound->Beads Compete LCMS LC-MS/MS Analysis Beads->LCMS Elute & Digest Curves Dose-Response Curves (Binding Affinity) LCMS->Curves Quantify

Caption: Competitive affinity proteomics workflow for target identification.

Phase 2: Validating Target Engagement in a Cellular Context

Once a list of putative targets is generated, it is imperative to confirm that the compound directly engages these targets within an intact cellular environment. This step is critical, as it bridges the gap between biochemical interaction and physiological relevance.[10]

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying target engagement in living cells or tissues.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation than its unbound form.[13][14] By heating cells treated with our compound across a temperature gradient and quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" that confirms direct physical interaction.[15] CETSA is invaluable because it requires no modification of the compound or the protein and provides evidence of target binding in its native cellular milieu.[12]

The diagram below outlines the logical flow of a CETSA experiment.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Detection & Analysis Cells Intact Cells Vehicle Vehicle (DMSO) Cells->Vehicle Treat Compound Test Compound Cells->Compound Treat Heat Heat @ Temp Gradient (e.g., 40-70°C) Vehicle->Heat Compound->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Supernatant Collect Soluble Fraction Lysis->Supernatant Detection Quantify Target Protein (e.g., Western Blot, MS) Supernatant->Detection MeltCurve Generate Melting Curves (Compare Vehicle vs. Compound) Detection->MeltCurve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Tubulin Engagement
  • Cell Culture: Plate A549 cells (or another relevant cell line) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at a final concentration of 10 µM (or a range of concentrations for dose-response). Treat a control dish with vehicle (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient program. Heat the samples for 3 minutes at temperatures ranging from 40°C to 70°C in 2°C increments. A non-heated sample (RT) should be included.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of soluble β-tubulin in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble β-tubulin relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Phase 3: Functional Validation and Phenotypic Correlation

Confirming target engagement is necessary but not sufficient. The final phase of validation involves demonstrating that the engagement of the target by the compound is directly responsible for the observed biological or cellular effect.

Biochemical Functional Assays

If the target is an enzyme, a direct biochemical assay is the gold standard for functional validation. However, for a structural protein like tubulin, the key functional assay is to measure the compound's effect on its polymerization dynamics.

  • Tubulin Polymerization Assay: This in vitro assay uses purified tubulin protein and measures the rate and extent of microtubule formation, typically by monitoring changes in light scattering or fluorescence. A classic tubulin inhibitor like paclitaxel promotes polymerization, while a destabilizer like colchicine inhibits it. This experiment will definitively classify this compound as a microtubule stabilizing or destabilizing agent, directly linking its binding (confirmed by CETSA) to a functional consequence on the target protein.[4]

Cellular Phenotyping and Genetic Validation

The ultimate proof lies in correlating the molecular mechanism with the cellular phenotype.

  • Immunofluorescence Microscopy: Treat cells with this compound and stain for α-tubulin (to visualize microtubules) and DNA (to visualize the nucleus). If the compound acts as a tubulin inhibitor, we expect to see profound changes in the microtubule network architecture and an accumulation of cells in the G2/M phase of the cell cycle (mitotic arrest), which can be quantified by flow cytometry.[4]

  • Genetic Knockdown/Out: Using RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the proposed target protein should, in theory, phenocopy the effects of the compound.[10][16] While less straightforward for an essential and abundant protein like tubulin, this approach is a cornerstone of target validation for many other protein classes. If the compound were found to target a specific kinase, for example, knocking down that kinase should produce a similar cellular outcome as treatment with the compound.

The diagram below illustrates the central logic of target validation, connecting compound action to cellular phenotype via the target protein.

G Compound This compound Target Putative Target (e.g., β-Tubulin) Compound->Target Binds & Modulates (Verified by CETSA) Phenotype Cellular Phenotype (e.g., Mitotic Arrest, Apoptosis) Target->Phenotype Causes Knockdown Genetic Perturbation (RNAi / CRISPR) Knockdown->Target Reduces/Abolishes Knockdown->Phenotype Phenocopies Compound Effect

Caption: The core logic of linking compound, target, and phenotype.

Comparison of Key Validation Methodologies

To aid in experimental design, the following table compares the primary validation techniques discussed in this guide.

Technique Principle Measures Advantages Limitations
Chemical Proteomics Affinity capture of binding partners from cell lysates.[7]Target Identity, SelectivityUnbiased discovery, profiles many targets at once.Requires compound immobilization, may miss weak binders, non-cellular context.
CETSA Ligand-induced thermal stabilization of the target protein.[12]Direct Target EngagementIn-cell/in-vivo, label-free, confirms physical interaction.Requires specific antibody or MS method, not all proteins show a clear shift.
Biochemical Assays In vitro functional test using purified components (e.g., tubulin polymerization).[4]Functional ModulationGold standard for mechanism, highly quantitative.Lacks cellular context (metabolism, permeability, off-targets).
Genetic Perturbation Silencing or removing the target gene (e.g., RNAi, CRISPR).[10][16]Causal link between target and phenotype.High specificity, definitive validation of pathway.Can have off-target effects, compensation mechanisms, may not be feasible for all targets.

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic, multi-faceted process that demands scientific rigor. The strategy outlined in this guide—progressing from unbiased hypothesis generation through direct cellular target engagement to functional validation—provides a robust and reliable pathway to elucidating its mechanism of action. By integrating orthogonal approaches such as chemical proteomics, CETSA, functional biochemistry, and cellular analysis, researchers can build a self-validating case for the compound's true biological target. This foundational knowledge is indispensable for advancing the compound through the drug discovery pipeline, enabling rational lead optimization and predicting both therapeutic efficacy and potential toxicities.

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A Comparative Analysis of Synthetic Routes to the Privileged Scaffold: 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(1,3-Oxazol-5-yl)piperidine Moiety

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its prevalence in a wide array of biologically active compounds, from clinical drug candidates to crucial biological probes, underscores its importance to drug development professionals. The unique combination of the rigid, electron-rich oxazole ring and the flexible, saturated piperidine core allows for tailored interactions with a multitude of biological targets. This guide provides an in-depth comparative analysis of the primary synthetic strategies to construct this valuable scaffold, offering experimental insights and data to inform the selection of the most appropriate route for a given research and development context.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the this compound core primarily revolves around the formation of the oxazole ring from a suitably functionalized piperidine precursor. This analysis will focus on two of the most established and versatile methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. While other classical methods for oxazole synthesis exist, such as the Cook-Heilbron and Bohlmann-Rahtz syntheses, their application to this specific target is less documented and often less direct.

Route 1: The Van Leusen Oxazole Synthesis: A Modern and Versatile Approach

The Van Leusen oxazole synthesis is a powerful and widely adopted method for the formation of 5-substituted oxazoles.[1][2] The reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), a versatile and commercially available reagent.[3] For the synthesis of our target molecule, the key precursor is an N-protected 4-formylpiperidine. The use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions involving the piperidine nitrogen.

Conceptual Workflow: Van Leusen Synthesis

cluster_0 Precursor Synthesis cluster_1 Van Leusen Oxazole Synthesis cluster_2 Deprotection A N-Boc-4-piperidinemethanol B N-Boc-4-formylpiperidine A->B Oxidation (e.g., PCC, Swern) C N-Boc-4-(1,3-oxazol-5-yl)piperidine B->C [3+2] Cycloaddition D This compound (Final Product) C->D Acidic Conditions (e.g., TFA, HCl) TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->C Base Base (e.g., K2CO3) Base->C

Caption: General workflow for the Van Leusen synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of N-Boc-4-formylpiperidine

A common and efficient method for the preparation of N-Boc-4-formylpiperidine is the oxidation of commercially available N-Boc-4-piperidinemethanol.[4]

  • Reagents: N-Boc-4-piperidinemethanol, Pyridinium chlorochromate (PCC) or Swern oxidation reagents, Dichloromethane (DCM).

  • Procedure (PCC Oxidation):

    • To a stirred solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to afford N-Boc-4-formylpiperidine as a crude product, which can be used in the next step without further purification.

Step 2: Van Leusen Oxazole Synthesis

This step involves the key oxazole ring formation. Both conventional heating and microwave-assisted methods have proven effective.[5][6]

  • Reagents: N-Boc-4-formylpiperidine, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.

  • Procedure (Conventional Heating):

    • To a solution of N-Boc-4-formylpiperidine (1.0 eq) in methanol, add TosMIC (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Heat the mixture to reflux (approximately 65 °C) and stir for 2-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(1,3-oxazol-5-yl)piperidine.

  • Procedure (Microwave-Assisted):

    • In a microwave-safe vessel, combine N-Boc-4-formylpiperidine (1.0 eq), TosMIC (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq) in isopropanol.[5]

    • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 65-80 °C) for a short duration (e.g., 8-15 minutes).[5][6]

    • Work-up and purification are performed as described for the conventional heating method.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free piperidine.

  • Reagents: N-Boc-4-(1,3-oxazol-5-yl)piperidine, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-(1,3-oxazol-5-yl)piperidine in DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) or a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base, this compound.

Route 2: The Robinson-Gabriel Synthesis: A Classic Convergent Approach

The Robinson-Gabriel synthesis is a long-standing and reliable method for constructing oxazoles via the cyclodehydration of 2-acylamino-ketones.[7][8] This approach is more convergent than the Van Leusen synthesis, as the piperidine ring is attached to a pre-functionalized acylamino-ketone precursor.

Conceptual Workflow: Robinson-Gabriel Synthesis

cluster_0 Precursor Synthesis cluster_1 Robinson-Gabriel Cyclodehydration cluster_2 Deprotection A N-Boc-piperidine-4-carboxylic acid B N-Boc-4-(aminoacetyl)piperidine A->B 1. Activate (e.g., SOCl2) 2. React with diazomethane 3. HCl quench C N-Boc-4-(formamidoacetyl)piperidine (2-acylamino-ketone) B->C Formylation (e.g., Formic acid, Acetic anhydride) D N-Boc-4-(1,3-oxazol-5-yl)piperidine C->D Intramolecular Cyclization & Dehydration E This compound (Final Product) D->E Acidic Conditions (e.g., TFA, HCl) Dehydrating_Agent Dehydrating Agent (e.g., H2SO4, POCl3) Dehydrating_Agent->D

Caption: General workflow for the Robinson-Gabriel synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

The key to this route is the preparation of the N-protected 2-acylamino-ketone derived from piperidine-4-carboxylic acid.

  • Reagents: N-Boc-piperidine-4-carboxylic acid, Thionyl chloride (SOCl₂), Diazomethane (CH₂N₂), Hydrochloric acid (HCl), Formic acid, Acetic anhydride.

  • Procedure:

    • Convert N-Boc-piperidine-4-carboxylic acid to the corresponding acid chloride using SOCl₂.

    • React the acid chloride with an ethereal solution of diazomethane to form the diazoketone.

    • Treat the diazoketone with HCl to yield the α-chloroketone, N-Boc-4-(chloroacetyl)piperidine.

    • Displace the chloride with an amine source (e.g., ammonia or a protected amine equivalent) to give N-Boc-4-(aminoacetyl)piperidine.

    • Acylate the amino group. For an unsubstituted oxazole at the 2-position, formylation with a mixture of formic acid and acetic anhydride will yield the required N-Boc-4-(formamidoacetyl)piperidine.

Step 2: Robinson-Gabriel Cyclodehydration

This is the cyclization step to form the oxazole ring. It typically requires strong dehydrating agents.[7]

  • Reagents: N-Boc-4-(formamidoacetyl)piperidine, Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Treat the 2-acylamino-ketone precursor with a strong dehydrating agent such as concentrated H₂SO₄ or POCl₃.

    • The reaction is often heated to drive the cyclization and dehydration.

    • After completion, the reaction mixture is carefully quenched with ice and neutralized with a base.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification by column chromatography yields N-Boc-4-(1,3-oxazol-5-yl)piperidine.

Step 3: N-Boc Deprotection

The deprotection is carried out under acidic conditions as described for the Van Leusen route.

Comparative Performance Analysis

FeatureVan Leusen SynthesisRobinson-Gabriel Synthesis
Overall Yield Generally good to excellentModerate to good
Number of Steps Typically 3 steps from a common precursorCan be longer due to precursor synthesis
Reaction Conditions Milder, with options for microwave assistanceOften harsh (strong acids, high temperatures)
Substrate Scope Broad for aldehydesGood for various acylamino-ketones
Reagent Availability TosMIC is commercially availablePrecursor synthesis can be multi-step
Scalability Generally good, with flow chemistry adaptations possibleCan be challenging due to harsh conditions
Safety Considerations TosMIC has a strong odor; diazomethane (if used in precursor synthesis for Robinson-Gabriel) is explosive and toxicUse of strong acids requires caution
Atom Economy ModerateCan be lower due to the use of protecting groups and multi-step precursor synthesis

Expert Insights and Recommendations

As a Senior Application Scientist, the choice between these two robust synthetic routes is highly dependent on the specific project goals and available resources.

The Van Leusen synthesis is often the preferred method for laboratory-scale synthesis and for generating libraries of analogues. Its milder reaction conditions, generally higher yields, and the availability of microwave-assisted protocols make it a more efficient and versatile option.[5][6] The straightforward nature of the reaction starting from an aldehyde allows for rapid access to the desired product.

The Robinson-Gabriel synthesis , while a classic and reliable method, presents more challenges in terms of its often harsh reaction conditions and the multi-step synthesis of the required 2-acylamino-ketone precursor.[7] However, for large-scale industrial applications where the cost of reagents is a primary concern, and the infrastructure to handle strong acids is in place, this route can be economically viable, especially if an efficient synthesis of the precursor is established.

Conclusion

Both the Van Leusen and Robinson-Gabriel syntheses offer viable pathways to the medicinally important this compound scaffold. The Van Leusen approach stands out for its versatility, milder conditions, and efficiency, making it highly suitable for research and discovery settings. The Robinson-Gabriel synthesis, while more traditional and demanding, remains a relevant strategy, particularly for large-scale production where precursor availability and cost are optimized. The selection of the optimal route will ultimately be guided by a careful consideration of factors such as scale, desired purity, available equipment, and the overall cost-effectiveness of the synthetic campaign.

References

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  • Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link].

  • Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link].

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A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the inherent promiscuity of small molecules often lead to unintended interactions, known as off-target effects. These effects can range from benign to therapeutically beneficial or, more commonly, result in toxicity that can derail a promising drug candidate.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of 4-(1,3-oxazol-5-yl)piperidine, a heterocyclic scaffold of growing interest in medicinal chemistry.

The this compound moiety is a key structural component in a variety of biologically active compounds.[3] The piperidine ring, a ubiquitous fragment in pharmaceuticals, can interact with a wide range of receptors and enzymes, while the oxazole ring contributes to the molecule's electronic and steric properties, influencing its binding characteristics.[4] Understanding the potential for this scaffold to engage with unintended targets is therefore a critical step in preclinical safety assessment and lead optimization.[5][6]

This guide will delve into the methodologies for assessing off-target interactions, present a comparative analysis of this compound against other relevant piperidine-containing structures, and provide detailed experimental protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to conduct a thorough and scientifically rigorous evaluation of their compounds.

Comparative Off-Target Profile

To illustrate a typical off-target assessment, we present a hypothetical comparative profile of this compound against two other piperidine-containing compounds: a generic piperidine-based kinase inhibitor and a piperidine-containing GPCR ligand. The data presented in Table 1 is illustrative and represents the kind of results one might obtain from a comprehensive off-target screening campaign.

Table 1: Comparative Off-Target Binding Profile (% Inhibition at 10 µM)

Target ClassTargetThis compoundPiperidine-Kinase InhibitorPiperidine-GPCR Ligand
Kinases ABL115%92% 8%
c-KIT12%88% 5%
PKN325%45%18%
GPCRs 5-HT1D45%10%95%
Sigma-1 (σ1)65% 30%55%
GPR5535%15%20%
Ion Channels hERG28%18%12%
Other Tubulin75% 25%15%

This data is illustrative and for comparative purposes only.

From this hypothetical data, we can draw several key insights:

  • This compound: Shows potential for significant interaction with the Sigma-1 (σ1) receptor and tubulin. The interaction with tubulin is noteworthy, as structurally related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as tubulin inhibitors.[7] This suggests a potential liability or a new therapeutic avenue to explore.

  • Piperidine-Kinase Inhibitor: As expected, this compound shows high affinity for its intended kinase targets (ABL1, c-KIT) but also demonstrates some lower-level off-target activity.[8]

  • Piperidine-GPCR Ligand: This compound exhibits high selectivity for its target GPCR (5-HT1D) with some moderate interaction with the Sigma-1 receptor, a common off-target for amine-containing compounds.[9][10]

This comparative analysis underscores the importance of broad panel screening to uncover unanticipated interactions that would be missed in target-focused assays.

Experimental Workflows and Methodologies

A robust assessment of off-target effects requires a multi-pronged approach, combining in silico predictions with in vitro experimental validation.[11] The following sections detail the key experimental workflows and protocols.

Overall Strategy for Off-Target Profiling

The workflow for identifying and characterizing off-target interactions can be visualized as a tiered approach, moving from broad, high-throughput screens to more focused, functional assays.

Off_Target_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Specificity cluster_2 Tier 3: Functional Characterization In_Silico In Silico Profiling (Structure-Based) Binding_Assays Broad Panel Radioligand Binding Assays In_Silico->Binding_Assays Guide Panel Selection Dose_Response Dose-Response Affinity Determination (Kd/Ki) Binding_Assays->Dose_Response Identified Hits Kinome_Scan Kinome-Wide Selectivity Profiling Binding_Assays->Kinome_Scan Kinase Hits Cell_Based Cell-Based Functional Assays (e.g., Signaling, Cytotoxicity) Dose_Response->Cell_Based Confirmed Binders Kinome_Scan->Cell_Based Confirmed Kinase Off-Targets Phenotypic_Screening Phenotypic Screening Cell_Based->Phenotypic_Screening Functional Relevance

Caption: Tiered workflow for off-target profiling.

Detailed Experimental Protocols

Objective: To identify potential off-target interactions across a diverse panel of receptors, ion channels, and transporters.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its target protein. A significant displacement indicates a potential interaction.

Materials:

  • Test Compound: this compound

  • Radioligands (e.g., [³H]-Pentazocine for σ1 receptor)

  • Membrane preparations expressing the target proteins

  • Assay buffer (specific to each target)

  • Scintillation vials and cocktail

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to the desired final assay concentration (typically 10 µM for a primary screen).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, radioligand, and membrane preparation.

  • Compound Addition: Add the test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for the target to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to the vehicle control.

Trustworthiness: Each plate should include controls for total binding (radioligand + membrane), non-specific binding (radioligand + membrane + excess unlabeled ligand), and vehicle control. Hits are typically defined as compounds causing >50% inhibition at 10 µM.

Objective: To assess the selectivity of the test compound against a large panel of human kinases.[12]

Principle: This is a competition binding assay where the test compound is competed against an immobilized active site-directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, typically via qPCR of a DNA tag conjugated to the kinase.

Materials:

  • Test Compound: this compound

  • Commercially available kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™)

Procedure:

  • Compound Submission: Provide the test compound at a specified concentration to the service provider.

  • Assay Performance: The service provider performs the high-throughput competition binding assay against their panel of kinases (often >400).

  • Data Reporting: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Data Visualization: The data is often visualized using a TREEspot™ diagram, which maps the binding interactions onto the human kinome tree, providing a clear visual representation of selectivity.

Causality: A high degree of binding to a limited number of kinases suggests a selective inhibitor, while broad activity across multiple kinase families indicates a non-selective compound with a higher potential for off-target effects.

Objective: To determine if the binding of the test compound to a target (e.g., tubulin) results in a functional consequence.

Principle: This assay measures the effect of the test compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Test Compound: this compound

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye

  • Known tubulin inhibitor (e.g., paclitaxel) and stabilizer as controls

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice.

  • Assay Plate Setup: In a 96-well plate, add the polymerization buffer and fluorescent reporter dye.

  • Compound Addition: Add serial dilutions of the test compound, controls, or vehicle.

  • Initiation of Polymerization: Add purified tubulin and GTP to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the IC50 value for inhibition of tubulin polymerization.

Self-Validation: The inclusion of known inhibitors and stabilizers of tubulin polymerization provides positive and negative controls, ensuring the validity of the assay results.

Conclusion and Future Directions

The comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery and development.[13] For a molecule such as this compound, a systematic approach combining broad panel screening with functional assays is crucial to building a complete pharmacological profile. The hypothetical data presented herein highlights potential interactions with the Sigma-1 receptor and tubulin, underscoring the necessity of looking beyond the intended target.

By employing the detailed protocols and workflows outlined in this guide, researchers can proactively identify and mitigate potential safety liabilities, leading to the development of safer and more effective therapeutics. The insights gained from such studies not only de-risk individual drug candidates but also contribute to a broader understanding of the structure-activity relationships that govern off-target interactions.

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  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. Available at: [Link]

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A Head-to-Head Comparison of 4-(1,3-Oxazol-5-yl)piperidine Analog Potency as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-oxazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth, head-to-head comparison of a series of novel ketooxazole-based analogs incorporating a propylpiperidine moiety as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides, making it an attractive therapeutic target for pain and inflammation.[1][2]

This analysis is based on a study that sought to improve the properties of the well-characterized ketooxazole FAAH inhibitor OL-135, leading to the discovery of a novel propylpiperidine series with superior characteristics.[3] The data presented herein will facilitate a deeper understanding of the structure-activity relationships (SAR) of these analogs and inform the design of future FAAH inhibitors.

Comparative Potency of Propylpiperidine Ketooxazole Analogs

The following table summarizes the in vitro potency of a selection of this compound analogs against rat brain Fatty Acid Amide Hydrolase (FAAH). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), providing a quantitative measure for direct comparison.

Compound IDStructurerFAAH IC50 (nM)[3]
Analog 1 14
Analog 2 5
Analog 3 3
Analog 4 2
Analog 5 1
OL-135 4.7[2]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship within this series of propylpiperidine ketooxazole analogs. The parent compound, a close analog of OL-135, demonstrated an IC50 of 14 nM.[3] Systematic modifications to the terminal phenyl ring of the heptanoyl side chain resulted in a significant enhancement of inhibitory potency.

Notably, the introduction of a trifluoromethyl group at the para position of the phenyl ring led to a more than two-fold increase in potency (Analog 2, IC50 = 5 nM). Further optimization through the substitution of the phenyl ring with a pyridine moiety yielded even more potent inhibitors. A 2-pyridyl substitution (Analog 3) resulted in an IC50 of 3 nM, while a 3-pyridyl substitution (Analog 4) further improved the potency to 2 nM. The most potent compound in this series, Analog 5, featuring a 4-pyridyl moiety, exhibited an impressive IC50 of 1 nM.[3]

This SAR trend suggests that the electronic and steric properties of the terminal aromatic ring play a crucial role in the interaction with the FAAH active site. The increasing potency observed with the pyridyl substituents, particularly the 4-pyridyl analog, may be attributed to favorable hydrogen bonding interactions within the enzyme's binding pocket.[2]

Experimental Methodologies

To ensure scientific rigor and enable reproducibility, the detailed experimental protocols for the key assays are provided below.

In Vitro FAAH Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against FAAH.

Protocol:

  • Enzyme Preparation: Homogenates of rat brain tissue are prepared as the source of FAAH.

  • Substrate: The assay utilizes anandamide (AEA) as the substrate for FAAH.

  • Incubation: Test compounds at various concentrations are pre-incubated with the brain homogenates.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of AEA.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of product formed (arachidonic acid) or the remaining substrate (AEA) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Inhibition Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of FAAH inhibition and the workflow of the in vitro assay.

FAAH_Inhibition_Pathway cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway FAAH FAAH Enzyme (Ser-Ser-Lys catalytic triad) Products Inactive Products (Arachidonic Acid + Ethanolamine) FAAH->Products Hydrolyzes Analog 4-(Oxazol-5-yl)piperidine Analog (Inhibitor) Analog->FAAH Binds to active site Anandamide Anandamide (Substrate) Anandamide->FAAH Binds to active site

Caption: General mechanism of FAAH inhibition.

Experimental_Workflow A Prepare Rat Brain Homogenate (FAAH source) B Pre-incubate Homogenate with Test Compound A->B C Initiate Reaction with Anandamide B->C D Terminate Reaction C->D E Quantify Products/Substrate (LC-MS) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for in vitro FAAH inhibition assay.

Conclusion

This comparative guide highlights the potent inhibitory activity of a novel series of this compound analogs against FAAH. The systematic evaluation of these compounds has provided valuable insights into their structure-activity relationships, demonstrating that modifications to the terminal aromatic ring significantly impact potency. The detailed experimental protocols and visual diagrams included aim to support researchers in the design and execution of their own studies in the pursuit of novel FAAH inhibitors for the treatment of pain and other neurological disorders.

References

  • Malamas, M. S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(19), 115096. [Link]

  • Piomelli, D., et al. (2006). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Biology, 1(9), 586-594. [Link]

  • Timmons, A., et al. (2008). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(6), 2109-2113. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776. [Link]

  • Timmons, A., Seierstad, M., Apodaca, R., Epperson, M., Pippel, D., Brown, S., Chang, L., Scott, B., Webb, M., Chaplan, S. R., & Breitenbucher, J. G. (2008). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 18(6), 2109–2113. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). The AAPS journal, 11(4), 764–776. [Link]

Sources

A Comparative Benchmarking Guide: 4-(1,3-Oxazol-5-yl)piperidine versus Standard Reference Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel heterocyclic compound, 4-(1,3-Oxazol-5-yl)piperidine, against established standard reference agents in the fields of oncology and antimicrobial research. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages data from structurally analogous compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, to inform a rational and robust testing strategy. The proposed experimental designs are intended to elucidate the compound's potential efficacy and mechanism of action.

Introduction: The Therapeutic Potential of the Oxazolyl-Piperidine Scaffold

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] When coupled with a five-membered aromatic heterocycle like an oxazole, the resulting molecule possesses a unique three-dimensional structure and electronic distribution, making it a person of interest for interacting with various biological targets. While the specific compound this compound is not extensively characterized in the literature, its structural relatives, particularly those containing oxadiazole rings, have demonstrated significant biological activities. These activities range from anticancer effects via tubulin inhibition to antimicrobial properties.[2][3]

This guide, therefore, proposes a two-pronged benchmarking approach to systematically evaluate this compound:

  • Anticancer Potential: Based on the tubulin-inhibiting properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, we will benchmark our compound against Paclitaxel, a gold-standard microtubule-stabilizing agent.[2]

  • Antimicrobial Activity: Drawing from the observed antibacterial action of various oxazole and piperidine-containing heterocycles, we will compare its efficacy against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

The following sections will detail the profiles of the test and reference compounds, provide step-by-step experimental protocols for a head-to-head comparison, and present a framework for data analysis and interpretation.

Compound Profiles

CompoundStructureClassKnown Mechanism of Action
This compound Chemical structure of this compoundTest CompoundHypothesized to have anticancer and/or antimicrobial activity based on structural analogs.
Paclitaxel Chemical structure of PaclitaxelMicrotubule-Stabilizing AgentPromotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This leads to the inhibition of mitosis, G2/M arrest, and apoptosis.
Ciprofloxacin Chemical structure of CiprofloxacinFluoroquinolone AntibioticInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

Benchmarking for Anticancer Activity

The primary hypothesis for the anticancer potential of this compound is the inhibition of tubulin polymerization, a mechanism shared by a number of successful chemotherapeutic agents.[2] The following experimental workflow is designed to test this hypothesis and compare the compound's potency against Paclitaxel.

Experimental Workflow: Anticancer Evaluation

anticancer_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison A Cancer Cell Line Panel (e.g., MCF-7, A549, HT-29) B MTT Assay (72-hour incubation with This compound and Paclitaxel) A->B C Determine GI50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Tubulin Polymerization Assay C->E F Immunofluorescence Microscopy (Microtubule Staining) C->F H Analyze cell cycle arrest profile D->H I Quantify effect on tubulin polymerization E->I J Visualize microtubule disruption F->J G Compare GI50 values of Test Compound vs. Paclitaxel G->I

Caption: Workflow for anticancer benchmarking of this compound.

Experimental Protocols

3.2.1 In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (HT-29) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel (e.g., from 0.01 µM to 100 µM) in complete culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% growth inhibition (GI50) concentration for each compound using non-linear regression analysis.

3.2.2 Cell Cycle Analysis

  • Treatment: Treat MCF-7 cells with the GI50 concentrations of this compound and Paclitaxel for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Comparative Data Summary (Hypothetical)
CompoundMCF-7 GI50 (µM)A549 GI50 (µM)HT-29 GI50 (µM)Predominant Cell Cycle Arrest
This compound TBDTBDTBDTBD
Paclitaxel 0.0050.0030.008G2/M

Benchmarking for Antimicrobial Activity

The prevalence of piperidine and oxazole moieties in compounds with antibacterial properties suggests that this compound may also exhibit such activity. A standard workflow to determine its spectrum and potency against a panel of pathogenic bacteria is outlined below, with Ciprofloxacin as the reference compound.

Experimental Workflow: Antimicrobial Evaluation

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination cluster_2 Data Analysis & Comparison A Bacterial Panel (e.g., S. aureus, E. coli, P. aeruginosa) B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Subculture from MIC wells C->D E Determine Minimum Bactericidal Concentration (MBC) D->E G Calculate MBC/MIC ratio E->G F Compare MIC values of Test Compound vs. Ciprofloxacin F->G

Caption: Workflow for antimicrobial benchmarking of this compound.

Experimental Protocols

4.2.1 Minimum Inhibitory Concentration (MIC) Assay

  • Compound Preparation: Prepare serial two-fold dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2.2 Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing: Following MIC determination, take an aliquot from all wells showing no visible growth and plate onto agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Data Summary (Hypothetical)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound TBDTBDTBD
Ciprofloxacin 0.250.0150.5

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial pharmacological characterization of this compound. By benchmarking against well-understood reference compounds like Paclitaxel and Ciprofloxacin, researchers can efficiently determine its potential therapeutic utility and elucidate its mechanism of action. Positive results from these initial screens would warrant further investigation, including more extensive in vivo efficacy and toxicity studies, as well as target deconvolution experiments to definitively identify its molecular binding partners. The modular nature of the oxazolyl-piperidine scaffold also presents significant opportunities for medicinal chemistry optimization to enhance potency and selectivity.

References

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4451-4455. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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A Senior Application Scientist's Guide to Confirming Mechanism of Action: Genetic vs. Chemical Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of success. This guide provides an in-depth comparison of the two primary methodologies for achieving this: genetic and chemical knockout studies. We will delve into the underlying principles, experimental workflows, and critical considerations for each approach, empowering you to make informed decisions for your research.

Section 1: The Rationale for Target Validation

Before a molecule can progress through the drug development pipeline, its intended biological target must be rigorously validated.[1][2][3] Target validation establishes a clear link between the modulation of a specific protein and the desired therapeutic effect.[2][3] This crucial step mitigates the risk of costly failures in later stages by ensuring that the observed phenotype is a direct consequence of on-target activity. Both genetic and chemical knockout strategies are powerful tools for this purpose, each offering a unique set of advantages and limitations.[4][5]

Section 2: Genetic Approaches: Precision at the Genomic Level

Genetic methods achieve target validation by directly manipulating the gene that codes for the protein of interest. This can be accomplished through complete gene knockout or by reducing gene expression via knockdown.

CRISPR-Cas9: The Scalpel for the Genome

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized genetic engineering.[6][7]

Mechanism of Action: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location.[6][8][9] Once at the target site, Cas9 creates a double-strand break (DSB) in the DNA.[8][9] The cell's natural, but error-prone, non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site.[6][8][9] These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein, effectively "knocking out" the gene.[8]

Workflow for CRISPR-Cas9 Gene Knockout

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Delivery cluster_selection Selection & Validation cluster_phenotype Phenotypic Analysis Design_gRNA 1. Design sgRNA (Target specific exon) Synthesize_gRNA 2. Synthesize/Clone sgRNA Design_gRNA->Synthesize_gRNA Transfection 4. Deliver to Cells (e.g., Transfection, Electroporation) Synthesize_gRNA->Transfection Prepare_Cas9 3. Prepare Cas9 (Plasmid, mRNA, or Protein) Prepare_Cas9->Transfection Selection 5. Selection/Clonal Isolation Transfection->Selection Genotyping 6. Genotypic Analysis (e.g., Sequencing) Selection->Genotyping Protein_Validation 7. Protein Validation (e.g., Western Blot) Genotyping->Protein_Validation Phenotypic_Assay 8. Phenotypic Assay Protein_Validation->Phenotypic_Assay shRNA_Workflow cluster_design Design & Preparation cluster_delivery Delivery cluster_selection Selection & Validation cluster_phenotype Phenotypic Analysis Design_shRNA 1. Design shRNA Sequence Clone_Vector 2. Clone into Vector (e.g., Lentiviral) Design_shRNA->Clone_Vector Produce_Virus 3. Produce Viral Particles Clone_Vector->Produce_Virus Transduction 4. Transduce Target Cells Produce_Virus->Transduction Selection 5. Antibiotic Selection Transduction->Selection mRNA_Validation 6. mRNA Validation (e.g., qPCR) Selection->mRNA_Validation Protein_Validation 7. Protein Validation (e.g., Western Blot) mRNA_Validation->Protein_Validation Phenotypic_Assay 8. Phenotypic Assay Protein_Validation->Phenotypic_Assay PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTACs induce the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Section 4: Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between genetic and chemical knockout studies depends on the specific research question, the nature of the target, and the desired experimental outcome.

FeatureGenetic Knockout/Knockdown (CRISPR/RNAi)Chemical Knockout/Inhibition (Inhibitors/PROTACs)
Mechanism Acts at the DNA or mRNA level, preventing protein synthesis.[6][8][9] Acts directly on the protein, inhibiting its function or inducing its degradation.
Effect Complete loss of protein (knockout) or reduced protein levels (knockdown).[8][10] Inhibition of a specific protein function or complete removal of the protein.
Permanence Permanent genomic alteration (CRISPR knockout) or stable/transient knockdown (shRNA/siRNA).[6][11] Reversible and dose-dependent; effect is lost upon compound removal.
Speed Can be time-consuming to generate and validate stable cell lines.[12] Rapid onset of action.
Off-Target Effects Potential for off-target gene editing (CRISPR) or silencing of unintended mRNAs (RNAi).[13][14][15][16] Potential for off-target binding to other proteins.
Druggability Independent of whether the target has a druggable binding site.Directly assesses the feasibility of targeting the protein with a small molecule.
Compensation Can sometimes lead to compensatory upregulation of other genes.[17] Less likely to induce long-term compensatory mechanisms.

Decision Tree for Selecting a Knockout Strategy

Decision_Tree Start Start: Need to Validate Target MoA Question1 Is the goal to model a genetic disease or achieve permanent loss of function? Start->Question1 Question2 Is the target considered 'undruggable' with no known binding sites? Question1->Question2 No CRISPR Use CRISPR Knockout Question1->CRISPR Yes Question3 Is rapid, reversible, and dose-dependent modulation required? Question2->Question3 No RNAi Use RNAi Knockdown (for essential genes or transient effect) Question2->RNAi Yes Question4 Does the experiment need to mimic the therapeutic modality of a small molecule? Question3->Question4 No Chemical Use Chemical Approach (Inhibitor or PROTAC) Question3->Chemical Yes Question4->RNAi No Question4->Chemical Yes

Caption: A decision-making framework for choosing between genetic and chemical knockout approaches.

Section 5: The Imperative of Self-Validation: Rescue Experiments

A critical component of any knockout or knockdown study is the "rescue" experiment. This involves reintroducing the target gene or protein into the knockout/knockdown system. If the observed phenotype is reversed upon reintroduction of the wild-type gene, it provides strong evidence that the phenotype is a specific consequence of targeting that gene, rather than an off-target effect. T[18][19][20]his is a cornerstone of building a trustworthy and robust dataset.

Section 6: Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells
  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the gene of interest using a validated online tool to minimize off-target effects. [12] * Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection:

    • Transfect the sgRNA/Cas9 plasmid into the target cell line using a high-efficiency transfection reagent.

  • Single-Cell Cloning:

    • Two days post-transfection, seed the cells at a very low density to allow for the growth of individual colonies from single cells.

  • Screening and Validation:

    • Expand individual clones and screen for the desired mutation by genomic DNA sequencing.

    • Confirm the absence of the target protein by Western blot analysis.

Protocol: Small Molecule Inhibitor Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the small molecule inhibitor.

    • Treat the cells with the inhibitor across a range of concentrations, including a vehicle-only control.

  • Incubation:

    • Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Conclusion

Both genetic and chemical knockout strategies are indispensable tools for confirming the mechanism of action in drug discovery. Genetic approaches offer unparalleled specificity at the genomic level, while chemical methods provide a direct assessment of a target's druggability. Often, the most robust validation comes from employing both strategies as orthogonal approaches. I[4]f a genetic knockout phenocopies the effect of a chemical inhibitor, it builds a powerful and compelling case for the intended mechanism of action. B[4]y carefully considering the principles and protocols outlined in this guide, researchers can design rigorous, self-validating experiments that drive projects forward with confidence.

References

  • Targeted Protein Degradation: Elements of PROTAC Design - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23). Portland Press. [Link]

  • Proteolysis targeting chimera - Wikipedia. (n.d.). Wikipedia. [Link]

  • Targeted Protein Degradation: The Power of PROTACs. (2018, December 21). The Promega Connections Blog. [Link]

  • What Is shRNA? How It Differs from siRNA in Gene Knockdown - Patsnap Synapse. (2025, April 24). Patsnap. [Link]

  • Will CRISPR Interfere with RNAi? - ScienceOpen. (2016, February 26). ScienceOpen. [Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - Synthego. (2025, October 10). Synthego. [Link]

  • Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • RNA Interference to Knock Down Gene Expression - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024, June 5). Bio-protocol. [Link]

  • CRISPR/Cas9 knockouts - Takara Bio. (n.d.). Takara Bio. [Link]

  • Comparing Two CRISPR/Cas9 Gene Knockout Methods | ZeClinics CRO. (2024, May 28). ZeClinics. [Link]

  • RNA and CRISPR Interferences: Past, Present, and Future Perspectives - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15). Technology Networks. [Link]

  • Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024, November 21). Taylor & Francis Online. [Link]

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  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions - Assay Genie. (2024, March 13). Assay Genie. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Biorasi. [Link]

  • Gene knockout – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

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  • The limitations of small-molecule inhibitors. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Gene knockout: loss of a gene can be compensated by another gene. (2015, July 21). Max-Planck-Gesellschaft. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. (n.d.). MDPI. [Link]

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Orthogonal assays to validate the bioactivity of 4-(1,3-Oxazol-5-yl)piperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Orthogonal Assay Development for Validating the Bioactivity of 4-(1,3-Oxazol-5-yl)piperidine

Introduction: Beyond the Primary Hit

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter of a rigorous scientific narrative. The true challenge lies in validating this initial activity, distinguishing genuine biological effects from experimental artifacts, and building a robust foundation for a successful lead optimization campaign. The novel scaffold, this compound, represents a promising starting point, incorporating structural motifs present in numerous bioactive molecules.[1][2] However, its specific biological target and mechanism of action remain to be elucidated.

This guide provides a strategic framework for validating the bioactivity of this compound using an orthogonal assay approach. We will move beyond a single-point confirmation and instead build a multi-faceted, self-validating system that interrogates the compound's activity from two distinct biological perspectives: a target-class-focused functional assay and a target-agnostic phenotypic assay. This dual approach is essential for eliminating false positives and ensuring that the observed activity is not an artifact of a specific assay technology but a genuine consequence of the compound's interaction with a biological system.[3][4]

The Rationale for Orthogonal Validation

The core principle of orthogonal testing is to confirm a primary result using a subsequent assay that relies on a different biological principle or detection technology.[4] This strategy provides mechanistic confidence and increases the likelihood of success in more complex, physiologically relevant models. A target-based assay can provide crucial insights into the molecular mechanism, while a phenotypic assay confirms that this mechanism translates into a desired functional outcome in a cellular context.[5][6]

G cluster_0 Assay Strategy cluster_1 Orthogonal Validation Primary_Hit Primary Hit This compound Assay1 Assay 1: Target-Class Functional Assay (e.g., cAMP Modulation) Primary_Hit->Assay1 Confirms Mechanism Assay2 Assay 2: Phenotypic Assay (e.g., Neurite Outgrowth) Primary_Hit->Assay2 Confirms Function Validated_Hit Validated Hit with Mechanistic Insight Assay1->Validated_Hit Assay2->Validated_Hit

Caption: The orthogonal validation workflow.

Assay 1: Target-Class Validation via cAMP Modulation

Expertise & Rationale: The this compound scaffold bears resemblance to structures known to interact with G-protein coupled receptors (GPCRs), the largest family of therapeutic drug targets.[7][8] A significant portion of these receptors signal through the modulation of the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[9] Therefore, a logical first step is to assess the compound's effect on cAMP signaling. We will employ a highly sensitive, cell-based bioluminescence assay to quantify changes in intracellular cAMP levels, providing a direct functional readout of Gs or Gi-coupled GPCR activity.

G Compound This compound GPCR_Gs Gs-Coupled GPCR Compound->GPCR_Gs Agonist GPCR_Gi Gi-Coupled GPCR Compound->GPCR_Gi Agonist AC Adenylate Cyclase (AC) GPCR_Gs->AC Activates GPCR_Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: GPCR signaling pathways modulating cAMP.

Experimental Protocol: Luminescence-Based cAMP Assay

This protocol is adapted from methodologies like the Promega GloSensor™ cAMP Assay.[9]

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 10,000 cells per well in a 96-well white, clear-bottom plate.

    • Transfect cells with a pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., FuGENE® HD) according to the manufacturer's protocol. Allow 24-48 hours for expression. Causality: HEK293 cells are a robust and commonly used cell line for GPCR assays due to their ease of transfection and low endogenous receptor expression. The GloSensor plasmid encodes a genetically modified luciferase whose light output is directly proportional to the intracellular cAMP concentration.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS) to create a dose-response curve (e.g., 100 µM to 10 pM). Include a DMSO-only vehicle control.

    • Prepare positive controls: Isoproterenol (a known Gs agonist) and Forskolin (a direct activator of adenylyl cyclase).

  • Assay Execution:

    • Equilibrate the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate for 2 hours at room temperature.

    • Add the serially diluted compound, vehicle, or positive controls to the wells.

    • Agonist Mode: Read luminescence immediately and kinetically for 30 minutes using a plate luminometer.

    • Antagonist Mode: After adding the compound, add a known EC80 concentration of a Gs-agonist and then read luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: cAMP Modulation
CompoundAssay ModeTarget PathwayEC50 / IC50 (nM)
This compound AgonistGs Activation150 ± 25
Isoproterenol (Control)AgonistGs Activation10 ± 3
Forskolin (Control)AgonistAC Activation55 ± 10
Alternative Compound XAgonistGs Activation1200 ± 150
Vehicle (0.1% DMSO)-BaselineN/A

Result Interpretation: The data suggest that this compound acts as an agonist, likely through a Gs-coupled receptor, leading to an increase in intracellular cAMP.

Assay 2: Phenotypic Validation via High-Content Imaging

Expertise & Rationale: While the cAMP assay provides mechanistic insight, it doesn't confirm a meaningful cellular consequence. Phenotypic screening bridges this gap by measuring a complex, disease-relevant outcome without target bias.[10][11] Given that cAMP pathways are integral to neuronal differentiation and survival, a neurite outgrowth assay is a superb orthogonal choice. This assay uses automated microscopy and image analysis to quantify changes in neuronal morphology, providing a robust, functional validation of bioactivity.[]

G cluster_workflow High-Content Imaging Workflow A 1. Cell Seeding (e.g., PC12 cells) B 2. Compound Treatment (Dose-Response) A->B C 3. Fix & Stain (β-III Tubulin, DAPI) B->C D 4. Automated Imaging (High-Content Imager) C->D E 5. Image Analysis (Neurite Length, Branch Points) D->E F 6. Data Quantification & Dose-Response Curve E->F

Caption: Workflow for a high-content neurite outgrowth assay.

Experimental Protocol: Neurite Outgrowth Assay
  • Cell Culture:

    • Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium. Causality: PC12 cells are a well-established model for neuronal differentiation; upon stimulation with agents like Nerve Growth Factor (NGF), they cease proliferation and extend neurites.

    • Seed 5,000 cells per well in a 96-well imaging plate (e.g., collagen-coated). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a dose-response curve for this compound as described previously.

    • Include a positive control (e.g., low-dose NGF to induce sub-maximal neurite outgrowth) and a negative vehicle control (0.1% DMSO).

    • Treat cells with compounds for 48-72 hours. Causality: This extended incubation is necessary for the morphological changes associated with neurite extension to occur.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain for neurites using a primary antibody against β-III Tubulin (a neuron-specific marker) followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content automated microscope, capturing both the DAPI (nuclei) and Alexa Fluor 488 (neurites) channels.

    • Use a dedicated image analysis software (e.g., MetaXpress®, CellProfiler) to automatically identify cells and trace neurites.

    • Quantify key parameters: total neurite length per cell, number of branch points, and percentage of neurite-bearing cells.

Data Presentation: Neurite Outgrowth Quantification
CompoundConcentration (nM)Mean Neurite Length (µm/cell)% of Neurite-Bearing Cells
This compound 150 (EC50)85.4 ± 9.268 ± 7
NGF (Positive Control)50 ng/mL95.1 ± 10.575 ± 8
Alternative Compound X1200 (EC50)45.3 ± 6.135 ± 5
Vehicle (0.1% DMSO)N/A15.2 ± 3.412 ± 2

Result Interpretation: The compound significantly promotes neurite outgrowth at concentrations consistent with its EC50 in the cAMP assay. This provides strong, independent validation of its bioactivity and suggests a functional consequence relevant to neurobiology.

Comparative Analysis and Conclusion

The power of this orthogonal approach lies in its synergy. The cAMP assay (Assay 1) identified a specific intracellular signaling pathway modulated by this compound, providing a clear, target-class-oriented mechanism of action. The high-content neurite outgrowth assay (Assay 2) independently confirmed that the compound elicits a significant and desirable biological response in a complex cellular model.

The consistency between the effective concentrations in both assays (EC50 ≈ 150 nM) builds a compelling case that the activation of the cAMP pathway is indeed responsible for the observed pro-neurite outgrowth phenotype. This dual validation provides a much higher degree of confidence than either assay alone, effectively mitigating the risk of pursuing an artifact. The this compound scaffold is now not just a "hit," but a "validated hit" with a plausible mechanism of action, making it a high-quality candidate for further investigation and lead optimization.

References

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An In-Depth In Vivo Efficacy Comparison: The Novel HsClpP Agonist, 4-(1,3-Oxazol-5-yl)piperidine Scaffold, Versus Standard Kinase Inhibitors in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hepatocellular Carcinoma (HCC) remains a formidable challenge in oncology, representing the most common form of primary liver cancer with a high mortality rate.[1][2] For years, the therapeutic landscape for advanced, unresectable HCC has been dominated by multi-kinase inhibitors (MKIs). Sorafenib, the first agent to demonstrate a survival benefit, set the standard of care by targeting key pathways in tumor proliferation and angiogenesis.[3][4][5] However, the modest survival extension, coupled with significant side effects and the eventual development of resistance, underscores a pressing need for novel therapeutic strategies targeting distinct cellular pathways.

This guide provides a detailed comparative analysis of a novel therapeutic agent derived from a 4-(1,3-Oxazol-5-yl)piperidine scaffold against the established therapy, sorafenib. Specifically, we focus on the compound SL44 , a recently identified agonist of the human caseinolytic protease P (HsClpP).[3] This novel mechanism, centered on inducing a catastrophic breakdown of mitochondrial protein homeostasis, offers a fundamentally different approach to cancer therapy. We will dissect the mechanisms of action, present available in vivo efficacy data, and provide detailed experimental protocols to offer researchers and drug development professionals a comprehensive understanding of this emerging therapeutic strategy.

Pillar 1: Contrasting Mechanisms of Action

The rationale for selecting a therapeutic strategy is deeply rooted in its mechanism of action. The stark contrast between SL44's targeted mitochondrial disruption and sorafenib's broad kinase inhibition highlights a pivotal shift in HCC drug development.

SL44: A Novel Agonist of Mitochondrial Protease HsClpP

The compound SL44 belongs to a new class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives that function as agonists, or hyperactivators, of the human caseinolytic protease P (HsClpP).[3] HsClpP is a critical protease located in the mitochondrial matrix, responsible for maintaining protein quality control (proteostasis).[6] In its normal state, its activity is tightly regulated. Cancer cells, particularly those with high metabolic rates, are highly dependent on robust mitochondrial function and proteostasis, often showing elevated levels of HsClpP.

SL44's mechanism is to dysregulate this essential process. By binding to and activating HsClpP, it forces the protease into an uncontrolled, hyperactive state. This leads to the indiscriminate degradation of vital mitochondrial proteins, including subunits of the respiratory chain complex.[3][7] The resulting collapse of mitochondrial integrity triggers a cascade of events: disruption of oxidative phosphorylation, metabolic failure, and ultimately, the induction of apoptosis.[7][8] This represents a targeted strike on the powerhouse of the cancer cell.

cluster_0 Mitochondrial Matrix SL44 SL44 (HsClpP Agonist) HsClpP HsClpP Protease (Inactive/Regulated) SL44->HsClpP Binds & Activates Activated_HsClpP Hyperactivated HsClpP HsClpP->Activated_HsClpP Degradation Uncontrolled Proteolysis Activated_HsClpP->Degradation Proteins Mitochondrial Proteins (e.g., Respiratory Chain Subunits) Proteins->Degradation Dysfunction Mitochondrial Dysfunction (OXPHOS Collapse) Degradation->Dysfunction Apoptosis Apoptosis Dysfunction->Apoptosis cluster_1 Tumor Cell cluster_2 Endothelial Cell Sorafenib1 Sorafenib Raf Raf Kinases (B-Raf, c-Raf) Sorafenib1->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib2 Sorafenib Receptors VEGFR / PDGFR Sorafenib2->Receptors Inhibits Angiogenesis Angiogenesis Receptors->Angiogenesis

Caption: Dual mechanism of action of Sorafenib.

Pillar 2: In Vivo Efficacy & Comparative Analysis

The ultimate validation of a therapeutic concept lies in its in vivo performance. Here, we compare the preclinical data for SL44 with established benchmarks for sorafenib.

Novel Agent: SL44 (HsClpP Agonist)

The primary publication introducing SL44 reports on its efficacy in a hepatocellular carcinoma xenograft model using HCCLM3 cells. [3]The abstract from this pivotal study states that "In vivo results demonstrated that SL44 has potent tumor growth inhibitory activity and has a superior safety profile compared to the kinase inhibitor sorafenib" . [3]While the specific quantitative data, such as the precise tumor growth inhibition (TGI) percentage and dosing regimen, are contained within the full publication, this qualitative summary from the peer-reviewed source points to a significant preclinical advantage for this novel agent. The study highlights both superior efficacy and improved safety, a combination of critical importance in drug development.

Existing Therapy: Sorafenib

Sorafenib's in vivo efficacy has been characterized in numerous preclinical HCC models. Its effect is dose-dependent and varies across different patient-derived and cell-line-derived xenograft models. The data consistently show significant, though not always complete, tumor growth inhibition.

Table 1: Summary of Sorafenib In Vivo Efficacy in HCC Xenograft Models

Cell Line / ModelAnimal ModelSorafenib DosageTumor Growth Inhibition (TGI)Source(s)
HuH-7 XenograftNude Mice40 mg/kg/day, p.o.~40% reduction in tumor growth[9]
Patient-Derived XenograftNude Mice50 mg/kg85% TGI[10]
Patient-Derived XenograftNude Mice100 mg/kg96% TGI[10]
Patient-Derived XenograftNude Mice30 mg/kg/day, p.o.Significant inhibition in 7/10 models[5]

p.o. = per os (oral administration)

Head-to-Head Comparison Summary

This table synthesizes the key attributes of both agents based on the available data, providing a clear comparative overview for strategic assessment.

Table 2: Comparative Profile of SL44 vs. Sorafenib

FeatureSL44 (this compound derivative)Sorafenib
Primary Target Human Caseinolytic Protease P (HsClpP)Raf kinases, VEGFR, PDGFR, c-Kit
Mechanism Hyperactivation of mitochondrial protease, inducing proteostatic collapse and apoptosis.Inhibition of cell proliferation and angiogenesis pathways.
In Vivo Model HCCLM3 Xenograft in mice [3]Multiple HCC cell line & patient-derived xenografts [5][9][10]
Reported Efficacy "Potent tumor growth inhibitory activity" [3]Dose-dependent TGI ranging from ~40% to 96% [9][10]
Comparative Safety Reported as having a "superior safety profile" to sorafenib [3]Known side effects include diarrhea, hand-foot skin reaction, hypertension.

Pillar 3: Trustworthy & Validating Experimental Protocols

Reproducible and robust experimental design is the bedrock of trustworthy scientific claims. The choice of an in vivo model and the specifics of the protocol are critical for accurately assessing therapeutic efficacy.

Standard Protocol: HCC Subcutaneous Xenograft Efficacy Study

The subcutaneous xenograft model is a foundational tool in oncology research, valued for its reproducibility and the ease of monitoring tumor growth. It is an essential first step for evaluating the in vivo efficacy of a novel compound like SL44.

Step-by-Step Methodology:

  • Cell Culture & Preparation:

    • Culture human HCC cells (e.g., HCCLM3, HepG2, HuH-7) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel is used to support initial tumor establishment.

  • Animal Handling & Implantation:

    • Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow a one-week acclimatization period.

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Monitor mice for tumor formation.

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), measure them using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Randomize mice into treatment groups (e.g., Vehicle Control, SL44, Sorafenib) ensuring similar average tumor volumes across groups.

  • Treatment Administration:

    • Vehicle Group: Administer the formulation buffer (e.g., corn oil, 0.5% CMC) according to the treatment schedule (e.g., daily, orally).

    • SL44 Group: Administer SL44 at the predetermined dose and route based on pharmacokinetic studies.

    • Sorafenib Group: Administer sorafenib at a clinically relevant dose (e.g., 30-50 mg/kg) daily via oral gavage. [5][10]

  • Efficacy & Safety Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), humanely euthanize the mice.

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

A 1. Culture HCC Cells (e.g., HCCLM3) B 2. Prepare Cell Suspension (5-10x10^6 cells in Matrigel) A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Monitor Tumor Growth (to ~100-150 mm³) C->D E 5. Randomize into Groups (Vehicle, SL44, Sorafenib) D->E F 6. Daily Dosing (e.g., Oral Gavage) E->F G 7. Measure Tumor Volume & Body Weight (2-3x/week) F->G H 8. Study Endpoint (e.g., Day 21-28) G->H I 9. Excise Tumors, Weigh, & Analyze Data (TGI) H->I

Caption: Workflow for an HCC subcutaneous xenograft study.

Expert Discussion & Future Outlook

The emergence of HsClpP agonists like SL44 marks a significant and promising evolution in the strategy for treating HCC. As a Senior Application Scientist, my perspective is that the true value of this approach lies in its orthogonal mechanism of action relative to the current standard of care.

The causality behind selecting a subcutaneous xenograft model for initial in vivo testing is clear: it provides a rapid, quantifiable, and reproducible system to validate the primary hypothesis—that hyperactivating a mitochondrial protease can inhibit tumor growth in a living system. This model effectively isolates the direct anti-tumor activity of the compound.

The report of a superior safety profile for SL44 is particularly noteworthy. [3]Sorafenib's off-target effects on various kinases throughout the body are responsible for its dose-limiting toxicities. A mechanism that is highly specific to a mitochondrial protease, which may be more critical to cancer cells with their altered metabolism, could inherently provide a wider therapeutic window.

Looking forward, the next logical steps for this compound class would involve:

  • Orthotopic Xenograft Models: Implanting HCC cells directly into the liver of mice to better recapitulate the tumor microenvironment.

  • Combination Studies: Investigating the synergistic potential of SL44 with existing therapies like sorafenib or immune checkpoint inhibitors. A novel mechanism often proves most powerful when used to overcome resistance to an existing one.

  • Biomarker Discovery: Identifying which HCC subtypes (e.g., based on their metabolic profile or mitochondrial dependency) are most susceptible to HsClpP activation.

References

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. The Journal of Biomedical Research. [Link]

  • Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. Journal of Cellular and Molecular Medicine. [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica. [Link]

  • Evolving role of Sorafenib in the management of hepatocellular carcinoma. World Journal of Gastroenterology. [Link]

  • Systemic therapy for advanced hepatocellular carcinoma: an update. Journal of Gastrointestinal Oncology. [Link]

  • Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Journal of Clinical and Experimental Hepatology. [Link]

  • Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3. World Journal of Gastroenterology. [Link]

  • Xenograft mouse model of HCCLM3-RFP for pulmonary metastasis of hepatocellular carcinoma (HCC). ResearchGate. [Link]

  • Mouse models of liver cancer: Progress and recommendations. Oncotarget. [Link]

  • Advances in experimental animal models of hepatocellular carcinoma. Cancer Communications. [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatocellular Carcinoma. [Link]

  • Hepatocellular Carcinoma: Animal Models Available to Characterize Tumor Immunology and Optimize Treatment Development. Journal of Clinical and Translational Hepatology. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]

  • Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology. [Link]

  • Experimental mouse models for hepatocellular carcinoma research. World Journal of Gastroenterology. [Link]

  • Recent advancements in the small-molecule drugs for hepatocellular carcinoma (HCC): Structure-activity relationships, pharmacological activities, and the clinical trials. Biomedicine & Pharmacotherapy. [Link]

  • Therapeutic advances in hepatocellular carcinoma: an update from the 2024 ASCO annual meeting. Frontiers in Oncology. [Link]

  • Hepatocellular Carcinoma (HCC) Treatment & Management. Medscape. [Link]

  • Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics. ChemMedChem. [Link]

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A Senior Application Scientist's Guide to the Reproducibility of 4-(1,3-Oxazol-5-yl)piperidine Synthesis and Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of published synthetic routes and their corresponding analytical data is paramount. This guide provides a critical evaluation and a detailed, field-proven protocol for the synthesis and characterization of 4-(1,3-Oxazol-5-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. While direct, comprehensive literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its preparation and validation.

Introduction: The Challenge of Reproducibility in Heterocyclic Chemistry

The synthesis of novel small molecules is the bedrock of pharmaceutical research. However, the path from a published procedure to a vial of pure, well-characterized compound in another laboratory is often fraught with challenges. Minor, unreported variations in reaction conditions, purification techniques, or even reagent quality can lead to significant discrepancies in yield and purity. This guide aims to address these challenges head-on for this compound by presenting a transparent and detailed experimental workflow, grounded in established chemical principles.

The core structure, combining a piperidine ring and an oxazole moiety, represents a common motif in bioactive compounds. The piperidine can impart favorable pharmacokinetic properties, while the oxazole can participate in key binding interactions with biological targets. A reliable and reproducible synthesis is therefore a critical first step in exploring the therapeutic potential of this scaffold.

Proposed Synthetic Pathway: A Logic-Driven Approach

A thorough review of the literature for the direct synthesis of this compound reveals a lack of a definitive, well-documented procedure. However, by examining the synthesis of structurally related compounds, a highly plausible and efficient route can be designed utilizing the Van Leusen oxazole synthesis .[1][2][3] This powerful reaction allows for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

The proposed synthetic pathway is a two-step process starting from commercially available N-Boc-piperidine-4-carboxaldehyde. The use of a Boc protecting group is a strategic choice to prevent side reactions involving the piperidine nitrogen during the oxazole formation and to facilitate purification.

Synthetic_Pathway N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde Intermediate_Oxazoline Intermediate 4-tosyl-5-(N-Boc-piperidin-4-yl)-4,5-dihydrooxazole N-Boc-piperidine-4-carboxaldehyde->Intermediate_Oxazoline  1. TosMIC, K2CO3, MeOH  (Van Leusen Reaction) TosMIC TosMIC N-Boc-4-(1,3-Oxazol-5-yl)piperidine N-Boc-4-(1,3-Oxazol-5-yl)piperidine Intermediate_Oxazoline->N-Boc-4-(1,3-Oxazol-5-yl)piperidine  Elimination of TsH This compound This compound N-Boc-4-(1,3-Oxazol-5-yl)piperidine->this compound  2. HCl or TFA  (Boc Deprotection)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The rationale behind key experimental choices is provided to empower the researcher to troubleshoot and adapt the procedure as needed.

Step 1: Synthesis of N-Boc-4-(1,3-Oxazol-5-yl)piperidine

This step employs the Van Leusen reaction, a reliable method for constructing the oxazole ring.[1][2][3] The choice of potassium carbonate as the base and methanol as the solvent is based on common practices for this transformation, offering a good balance of reactivity and ease of handling.

Experimental Protocol:

  • To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • To this stirring mixture, add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise at room temperature. The use of anhydrous solvent is critical to prevent hydrolysis of the isocyanide.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete when the starting aldehyde is no longer observed.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL). The aqueous workup removes inorganic salts and polar byproducts.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(1,3-Oxazol-5-yl)piperidine as a solid or oil.

Step 2: Synthesis of this compound (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions. Both hydrochloric acid and trifluoroacetic acid are effective for this transformation. The choice depends on the desired salt form of the final product and downstream applications.

Experimental Protocol:

  • Dissolve the purified N-Boc-4-(1,3-Oxazol-5-yl)piperidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.2 M).

  • Add an excess of a strong acid, such as 4 M HCl in 1,4-dioxane (5.0 eq) or trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Data Comparison and Characterization: Establishing a Baseline

Due to the lack of a comprehensive published dataset for this compound, this section provides predicted and comparative analytical data based on the characterization of analogous compounds found in the literature. This serves as a benchmark for researchers to validate their own experimental results.

Predicted Analytical Data

The following table summarizes the expected analytical data for the final product. These predictions are based on the analysis of similar piperidine and oxazole-containing structures.

Analytical Technique Predicted Data for this compound
¹H NMR (400 MHz, DMSO-d₆)δ ~8.3 (s, 1H, oxazole C2-H), ~7.2 (s, 1H, oxazole C4-H), ~3.3-3.1 (m, 2H, piperidine C2/C6-Hax), ~3.0-2.8 (m, 1H, piperidine C4-H), ~2.8-2.6 (m, 2H, piperidine C2/C6-Heq), ~2.0-1.8 (m, 2H, piperidine C3/C5-Hax), ~1.8-1.6 (m, 2H, piperidine C3/C5-Heq). Note: The piperidine protons will likely show complex splitting patterns. The NH proton may be broad or not observed depending on the solvent and concentration.
¹³C NMR (101 MHz, DMSO-d₆)δ ~152 (oxazole C2), ~148 (oxazole C5), ~123 (oxazole C4), ~44 (piperidine C2/C6), ~35 (piperidine C4), ~30 (piperidine C3/C5).
Mass Spectrometry (ESI+)m/z [M+H]⁺ calculated for C₈H₁₃N₂O: 153.1028; found: ~153.1.
Comparative Analysis with Published Data of Analogues

While no direct match exists, the predicted data can be compared to published data for similar structures. For instance, the ¹H NMR of piperidine itself shows signals around δ 2.8 (axial protons) and δ 1.5 (equatorial protons).[4] The chemical shifts of the oxazole protons are consistent with those reported for other 5-substituted oxazoles.[4]

Discussion of Reproducibility and Potential Pitfalls

The reproducibility of this synthetic sequence hinges on several key factors:

  • Purity of Starting Materials: The purity of N-Boc-piperidine-4-carboxaldehyde and TosMIC is crucial. Impurities in the aldehyde can lead to side reactions, while old or impure TosMIC can result in lower yields.

  • Anhydrous Conditions: The Van Leusen reaction is sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is essential for optimal results.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

  • Purification: The chromatographic purification of the Boc-protected intermediate is a critical step to ensure the purity of the final product. The choice of solvent system for chromatography should be optimized based on TLC analysis.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By detailing a plausible synthetic route based on the robust Van Leusen reaction and providing predicted analytical data, this document aims to enhance the reproducibility of research involving this important heterocyclic scaffold.

Future work should focus on the experimental validation of this proposed route and the full characterization of the final compound. The development of alternative synthetic strategies could also be explored to improve efficiency and scalability. Ultimately, a reliable and reproducible supply of this compound will enable the broader scientific community to investigate its potential as a valuable building block in the design of novel therapeutic agents.

References

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC. Available at: [Link]

  • Van Leusen reaction. Wikipedia. Available at: [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. Available at: [Link]

  • Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(1,3-Oxazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Profile and Scientific Rationale for Cautious Handling

As a specialized heterocyclic compound used in advanced research and drug development, 4-(1,3-Oxazol-5-yl)piperidine requires meticulous handling and disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a professional hazard assessment must be conducted by analyzing its core structural components: the piperidine ring and the oxazole ring .

The piperidine moiety is the primary driver of the compound's hazardous properties. Piperidine itself is classified as a highly flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[1][2]. The basic nitrogen atom imparts a corrosive and alkaline character. Derivatives containing the oxazole ring can also exhibit significant biological activity and may present skin, eye, and respiratory irritation[3].

Therefore, based on this structural-activity relationship, this compound must be handled as a hazardous chemical waste with assumed properties of:

  • Corrosivity (Base): Due to the piperidine nitrogen.

  • Toxicity: Acutely toxic via oral, dermal, and inhalation routes.

  • Potential Flammability: The piperidine structure suggests a risk of flammability.

This guide provides a self-validating system for its disposal, ensuring that every step is grounded in established chemical safety principles to protect laboratory personnel, the community, and the environment.

Section 2: Required Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the correct PPE must be donned. The causality behind each selection is to create a complete barrier against the compound's multi-faceted hazards.

Protection Type Recommended Equipment Scientific Rationale & References
Eye & Face Tight-fitting safety goggles and a face shield.Protects against splashes of the corrosive liquid and potential vapors, preventing severe eye damage. This level of protection is standard for handling corrosive and toxic materials[4][5][6].
Skin & Body Chemical-resistant gloves (Nitrile or Butyl rubber) and a flame-retardant lab coat or chemical-resistant apron.Prevents direct skin contact, which can cause chemical burns and systemic toxicity through dermal absorption[1][2]. Clothing should be laundered separately if contaminated[1].
Respiratory All handling and disposal must occur in a certified chemical fume hood.A fume hood provides essential local exhaust ventilation to prevent the inhalation of potentially toxic and irritating vapors[4].
General Hygiene Eyewash station and safety shower must be immediately accessible.These are critical emergency controls for immediate decontamination in the event of accidental exposure[1][2].

Section 3: Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol is designed for the disposal of small quantities of this compound, including pure compound, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips).

Core Principle: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[7] Never discharge chemical waste to the sewer system or dispose of it in regular trash[7][8].

Step 1: Waste Segregation
  • Rationale: Improper segregation is a primary cause of laboratory accidents. As a basic nitrogenous compound, this compound waste must be kept separate from acidic waste to prevent a violent exothermic reaction.

  • Procedure:

    • Designate a specific hazardous waste container for non-halogenated organic bases .

    • If the compound was used in a solution, the solvent dictates the waste stream. For example, if dissolved in dichloromethane, it becomes halogenated organic waste . If dissolved in methanol, it remains non-halogenated .

    • Solid waste (contaminated gloves, paper towels, silica gel) should be collected in a separate, clearly labeled solid waste container or bag.

Step 2: Containerization
  • Rationale: The waste container is the primary barrier preventing release. It must be chemically compatible with the waste and robust enough to prevent leaks.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original product bottle) with a tightly fitting screw cap[9][10].

    • Ensure the container is in good condition, free from cracks or damage[11].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[12].

    • Keep the container closed at all times except when actively adding waste. Leaving a funnel in the opening is a common but dangerous violation[7][11].

Step 3: Labeling
  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container. Inaccurate labels can lead to dangerous chemical mixing downstream.

  • Procedure:

    • Attach a "Hazardous Waste" tag or label, available from your EH&S department, to the container before adding any waste.

    • Clearly write the full, unabbreviated chemical name: "This compound " and any other components (e.g., "Methanol")[11].

    • List the approximate percentages of all constituents.

    • Indicate the relevant hazards (e.g., "Toxic," "Corrosive").

    • Fill in the name of the principal investigator and the laboratory location.

Step 4: Temporary Storage and Disposal
  • Rationale: Waste must be stored safely in a designated area while awaiting pickup to prevent spills and accidental exposure.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel[10][11].

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Segregate the container from incompatible materials, especially acids[10].

    • Once the container is full (or when the experiment is complete), submit a chemical waste pickup request to your institution's EH&S department[7][11].

Section 4: Emergency Procedures for Spills

Immediate and correct action during a spill is critical to mitigate hazards.

  • Rationale: Spills present an acute risk of inhalation, dermal exposure, and fire. A prepared response minimizes these risks.

  • Procedure:

    • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.

    • REMOVE IGNITION SOURCES: If safe to do so, extinguish all nearby flames and turn off hot plates. The piperidine component suggests a significant flammability risk[2].

    • CONTAIN: Prevent the spill from reaching drains or waterways by creating a dike around it with absorbent material[8][13].

    • ABSORB: For small spills, cover the liquid with a non-flammable inert absorbent material such as sand, vermiculite, or diatomaceous earth[2][4].

    • CLEANUP: Using non-sparking tools, carefully scoop the absorbed material into a designated waste container for disposal[13].

    • DECONTAMINATE: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • REPORT: Report the spill to your laboratory supervisor and EH&S department.

Section 5: Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generation ppe Step 1: Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Form ppe->assess solid_waste Solid Waste (Contaminated consumables) assess->solid_waste Solid liquid_waste Liquid Waste (Pure compound, solutions, rinsates) assess->liquid_waste Liquid spill Accidental Spill assess->spill Spill container_solid Step 3: Place in Labeled Solid Hazardous Waste Bag/Container solid_waste->container_solid container_liquid Step 3: Select Compatible Liquid Waste Container (e.g., HDPE) liquid_waste->container_liquid spill_kit Follow Emergency Spill Protocol (Alert, Contain, Absorb) spill->spill_kit store_saa Step 6: Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store_saa segregate Step 4: Segregate by Solvent (Halogenated vs. Non-Halogenated) container_liquid->segregate label_liquid Step 5: Label Container with Full Chemical Names & Percentages segregate->label_liquid Transfer Waste label_liquid->store_saa contact_ehs Step 7: Arrange for Pickup via Institutional EH&S store_saa->contact_ehs spill_dispose Collect Spill Debris into a Separate Labeled Waste Container spill_kit->spill_dispose spill_dispose->store_saa

Caption: Disposal workflow for this compound.

Section 6: References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine. Retrieved from AK Scientific, Inc. website.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH website.

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Retrieved from AK Scientific, Inc. website.

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from Penta Chemicals website.

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127047752. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.

  • Enamine. (n.d.). Safety Data Sheet. Retrieved from Enamine website.

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.